Biotin-TAT (47-57)
説明
BenchChem offers high-quality Biotin-TAT (47-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-TAT (47-57) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C74H132N34O16S |
|---|---|
分子量 |
1786.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C74H132N34O16S/c75-29-5-3-13-43(99-59(114)42(15-7-31-90-68(78)79)97-56(112)38-96-58(113)51(37-40-23-25-41(109)26-24-40)98-55(111)22-2-1-21-53-57-52(39-125-53)107-74(124)108-57)60(115)100-44(14-4-6-30-76)61(116)101-45(16-8-32-91-69(80)81)62(117)102-47(18-10-34-93-71(84)85)64(119)105-49(27-28-54(77)110)66(121)104-46(17-9-33-92-70(82)83)63(118)103-48(19-11-35-94-72(86)87)65(120)106-50(67(122)123)20-12-36-95-73(88)89/h23-26,42-53,57,109H,1-22,27-39,75-76H2,(H2,77,110)(H,96,113)(H,97,112)(H,98,111)(H,99,114)(H,100,115)(H,101,116)(H,102,117)(H,103,118)(H,104,121)(H,105,119)(H,106,120)(H,122,123)(H4,78,79,90)(H4,80,81,91)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H2,107,108,124)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |
InChIキー |
CABVDGGNWCCYNJ-NOQLBFJMSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)N2 |
製品の起源 |
United States |
Foundational & Exploratory
The Gateway Within: An In-depth Technical Guide to the Cellular Uptake of Biotin-TAT(47-57)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma membrane presents a formidable barrier to the intracellular delivery of therapeutic molecules. Cell-penetrating peptides (CPPs), such as the trans-activator of transcription (TAT) peptide derived from the HIV-1 virus, have emerged as powerful tools to overcome this obstacle. This technical guide focuses on a well-characterized derivative, Biotin-TAT(47-57), a biotinylated form of the minimal protein transduction domain of TAT. We will delve into the core mechanisms governing its cellular uptake, providing a comprehensive overview of the current understanding for researchers in drug development and cellular biology.
The cellular entry of Biotin-TAT(47-57) is a multifaceted process, primarily driven by energy-dependent endocytic pathways. While direct translocation across the plasma membrane has been debated, a consensus is forming around endocytosis as the principal mechanism, particularly when conjugated to cargo. The journey of Biotin-TAT(47-57) from the extracellular space to the cell interior involves a complex interplay of interactions with the cell surface, activation of signaling cascades, and engagement of the cellular endocytic machinery. The biotin (B1667282) moiety, while often employed for detection and conjugation, has also been shown to influence the uptake efficiency of the TAT peptide.
This guide will provide a detailed examination of the proposed uptake mechanisms, supported by quantitative data, in-depth experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Analysis of Biotin-TAT(47-57) Cellular Uptake
The efficiency of Biotin-TAT(47-57) internalization can vary significantly depending on the cell type, cargo, and peptide concentration. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Cell Line | Cargo | Peptide Concentration | Uptake Efficiency/Metric | Reference |
| HeLa | Streptavidin | 1 µM | ~1.5 pmol/mg protein | [1] |
| HeLa | Avidin | 1 µM | ~2.5 pmol/mg protein | [1] |
| Jurkat | R-Phycoerythrin (240 kDa) | 80 nM | Not specified (qualitatively high) | [2] |
| Jurkat | Alkaline Phosphatase (140 kDa) | Not specified | ~85% of cells positive for uptake | [2] |
| HeLa | pDNA | Not specified (N/P ratio dependent) | Qualitatively high, cell-cycle dependent | [3] |
| Mouse Brain | None (in vivo) | Not specified | Kin = 4.73 µl/(g x min) | [4][5] |
Table 1: Cellular Uptake Efficiency of Biotin-TAT(47-57) Conjugates. This table presents a summary of the uptake efficiency of Biotin-TAT(47-57) complexed with various cargo molecules in different cell lines. Uptake is quantified using different metrics, reflecting the variety of experimental approaches in the literature.
| Parameter | Value | Conditions | Reference |
| Half-life of uptake (t1/2) | < 2 min | Jurkat cells, [99mTc]Tat-peptide | [6] |
| Brain efflux half-life (t1/2,brain) | 3 min | In vivo (mouse) | [4] |
| Cytosolic Translocation Efficiency | 0.1% of total cell-associated | HeLa cells, 200 nM, 4h incubation | [7] |
Table 2: Kinetic Parameters of TAT(47-57) Uptake and Translocation. This table highlights key kinetic parameters of TAT(47-57) cellular entry and exit, providing insights into the dynamics of the uptake process.
Core Mechanisms of Cellular Uptake
The cellular internalization of Biotin-TAT(47-57) is predominantly mediated by endocytosis, a process that can be broadly categorized into several pathways. The cationic nature of the TAT peptide is crucial for its initial interaction with the negatively charged cell surface.
Initial Cell Surface Interactions: The Role of Heparan Sulfate (B86663) Proteoglycans (HSPGs)
The first step in the uptake of Biotin-TAT(47-57) is its electrostatic interaction with heparan sulfate proteoglycans (HSPGs) on the cell surface.[8][9] These interactions are critical for concentrating the peptide at the cell membrane, a prerequisite for efficient internalization.[10]
Endocytic Pathways
Following binding to HSPGs, Biotin-TAT(47-57) is internalized through various endocytic mechanisms. The specific pathway utilized can be influenced by the peptide concentration, the nature of the conjugated cargo, and the cell type.[11]
-
Macropinocytosis: This is a prominent pathway for the uptake of TAT peptides and their conjugates.[12][13][][15] It is an actin-dependent process characterized by the formation of large, irregular vesicles (macropinosomes) from membrane ruffling. The activation of signaling pathways involving Rac1 and PAK1 is crucial for inducing the necessary cytoskeletal rearrangements for macropinocytosis.[3][16]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form endocytic vesicles. Studies have shown that the uptake of TAT-streptavidin constructs can occur via this mechanism.[11]
-
Caveolae-Mediated Endocytosis: This lipid raft-dependent pathway has also been implicated in the internalization of TAT fusion proteins.[11]
The Influence of the Biotin Moiety
While often considered a passive tag for detection, biotinylation can enhance the cellular uptake of the TAT peptide. The addition of a single biotin molecule has been shown to increase the transactivation activity of TAT, suggesting a more efficient intracellular delivery.[17] This enhancement is thought to be due to the increased hydrophobicity of the peptide, which may facilitate its interaction with the cell membrane.[17] However, it is important to note that the primary role of biotin in most studies remains as a high-affinity handle for conjugation to streptavidin- or avidin-linked cargo and for detection purposes.[1][2][18]
Signaling Pathways in Biotin-TAT(47-57) Uptake
The internalization of Biotin-TAT(47-57), particularly through macropinocytosis, is not a passive process but involves the activation of specific intracellular signaling cascades.
The binding of Biotin-TAT(47-57) to HSPGs is believed to trigger a signaling cascade that leads to the activation of the Rho GTPase, Rac1.[15][19] Activated Rac1-GTP then binds to and activates its downstream effector, p21-activated kinase 1 (PAK1).[20][21][22] PAK1, a serine/threonine kinase, subsequently phosphorylates multiple substrates that regulate the actin cytoskeleton, leading to membrane ruffling and the formation of macropinosomes.[3][16]
Experimental Protocols
A variety of experimental techniques are employed to study the cellular uptake of Biotin-TAT(47-57). Below are detailed protocols for some of the key methods.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of peptide uptake in a cell population.
Materials:
-
Fluorescently labeled Biotin-TAT(47-57) (e.g., FITC-Biotin-TAT(47-57))
-
Target cells in suspension
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Fetal bovine serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells twice with PBS. Add serum-free medium containing the desired concentration of fluorescently labeled Biotin-TAT(47-57) to each well. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate at 37°C until the cells detach. Neutralize the trypsin with medium containing FBS.
-
Cell Collection: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population. Use untreated cells as a negative control to set the background fluorescence.
Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of the peptide.
Materials:
-
Fluorescently labeled Biotin-TAT(47-57)
-
Target cells
-
Glass-bottom culture dishes or coverslips
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Peptide Incubation: Remove the culture medium, wash with PBS, and add serum-free medium containing fluorescently labeled Biotin-TAT(47-57). Incubate for the desired time at 37°C.
-
Washing: Remove the peptide solution and wash the cells three times with cold PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cells with a detergent such as Triton X-100 (0.1% in PBS) for 10 minutes.
-
Nuclear Staining: Wash the cells with PBS and incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope, capturing images in the appropriate fluorescence channels.
Protocol 3: Endocytosis Inhibition Assay
This assay helps to identify the specific endocytic pathways involved in peptide uptake.
Materials:
-
Biotin-TAT(47-57) (labeled or unlabeled)
-
Target cells
-
Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)
-
Method for quantifying uptake (e.g., flow cytometry or fluorescence microscopy)
Procedure:
-
Pre-incubation with Inhibitors: Seed and grow cells as for the uptake assays. Pre-incubate the cells with the specific endocytosis inhibitor at a pre-determined optimal concentration for 30-60 minutes at 37°C.
-
Peptide Incubation: Without removing the inhibitor, add Biotin-TAT(47-57) to the medium and co-incubate for the desired time.
-
Quantification of Uptake: Following incubation, wash the cells and quantify the amount of internalized peptide using a suitable method (e.g., flow cytometry or imaging).
-
Analysis: Compare the uptake of Biotin-TAT(47-57) in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Conclusion
The cellular uptake of Biotin-TAT(47-57) is a complex and dynamic process, primarily orchestrated by endocytic mechanisms initiated by interactions with cell surface HSPGs. Macropinocytosis, driven by the Rac1-PAK1 signaling axis, appears to be a major route of entry. The biotin tag, while a valuable tool for detection and conjugation, may also actively enhance uptake. A thorough understanding of these mechanisms is paramount for the rational design of TAT-based drug delivery systems with improved efficacy and specificity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of Biotin-TAT(47-57) for intracellular delivery. Future research should focus on elucidating the precise molecular choreography of endosomal escape, a critical step for the cytoplasmic delivery of therapeutic cargo.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GRP75-driven, cell-cycle-dependent macropinocytosis of Tat/pDNA-Ca2+ nanoparticles underlies distinct gene therapy effect in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Quantification of Drug Vector Delivery to the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Internalization of HIV-1 Tat Requires Cell Surface Heparan Sulfate Proteoglycans* | Semantic Scholar [semanticscholar.org]
- 9. Internalization of HIV-1 tat requires cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 15. dovepress.com [dovepress.com]
- 16. Rac1-PAK1 regulation of Rab11 cycling promotes junction destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased cellular uptake of the human immunodeficiency virus-1 Tat protein after modification with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 19. Targeting and activation of Rac1 are mediated by the exchange factor β-Pix - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evidence for a Novel Mechanism of the PAK1 Interaction with the Rho-GTPases Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactome | RAC1 and CDC42 activate PAK1 [reactome.org]
- 22. Reactome | Interaction of PAK1 with Rac1-GTP [reactome.org]
An In-depth Technical Guide to the Application of Biotin-Labeled TAT Peptides in Protein Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of biologically active molecules, such as proteins and peptides, into living cells is a critical technique in biomedical research and therapeutic development. Cell-penetrating peptides (CPPs) have emerged as a powerful tool for this purpose, and among the most well-studied is the Trans-Activator of Transcription (TAT) peptide derived from the HIV-1 virus.[1] This guide provides a comprehensive overview of the use of biotin-labeled TAT peptides for protein transduction, offering detailed experimental protocols, quantitative data analysis, and visual representations of associated signaling pathways. The inclusion of a biotin (B1667282) tag provides a versatile handle for the detection, purification, and quantification of the delivered cargo.[2][3]
Core Concepts of TAT-Mediated Protein Transduction
The TAT peptide, with its characteristic arginine-rich sequence (GRKKRRQRRRPQ), facilitates the uptake of a wide range of cargo molecules across the cell membrane.[1] While the precise mechanism of uptake is still a subject of investigation, it is understood to involve a combination of direct membrane translocation and endocytosis.[4][5] The initial interaction is driven by the electrostatic attraction between the cationic TAT peptide and the negatively charged proteoglycans on the cell surface.[6]
The Role of the Biotin Label
Biotinylation of the TAT peptide provides a robust and high-affinity tag for a variety of applications. The strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for:
-
Detection: Easy visualization and quantification of transduced proteins using fluorescently-labeled or enzyme-conjugated streptavidin.
-
Purification: Affinity purification of biotinylated TAT-fusion proteins or their interacting partners using streptavidin-coated beads.
-
Quantification: Quantitative analysis of cellular uptake through methods like flow cytometry and Western blotting.
Quantitative Analysis of Cellular Uptake
The efficiency of TAT-mediated protein transduction can vary depending on several factors, including the cell type, the nature and size of the cargo protein, and the concentration of the TAT-fusion protein.[7][8] Quantitative analysis is crucial for optimizing delivery protocols and interpreting experimental results.
| Cell Line | Cargo | TAT Peptide Concentration | Incubation Time | Uptake Efficiency (Relative Units) | Reference |
| HeLa | Fluorescein-labeled TAT | 20 µM | 30 min | 100% | [9] |
| Jurkat | Fluorescein-labeled TAT | 10 µM | 60 min | ~45% of 37°C uptake at 4°C | [10] |
| A549 | Porphyrin-TAT conjugate | 10 µM | 24 h | Higher than non-conjugated porphyrin | [11] |
| B16-F10 | Rhodamine-labeled TAT-liposomes | Not specified | 1 h | Significantly higher than plain liposomes | [3] |
Note: Direct comparison of absolute uptake values across different studies is challenging due to variations in experimental conditions, cargo molecules, and reporting metrics. The table above provides a qualitative and semi-quantitative comparison based on the available data. Generally, adherent cell lines like HeLa and A549 tend to show robust uptake, while suspension cells like Jurkat also demonstrate significant transduction, albeit potentially with different kinetics.[9][10]
Experimental Protocols
General Protocol for TAT-Fusion Protein Delivery into Cultured Mammalian Cells
This protocol describes the general steps for introducing a biotin-labeled TAT-fusion protein into mammalian cells in culture.[3][12]
Materials:
-
Purified biotinylated TAT-fusion protein
-
Mammalian cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 24-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%). For suspension cells, ensure they are in the logarithmic growth phase.
-
Preparation of TAT-Fusion Protein Solution: Dilute the purified biotinylated TAT-fusion protein to the desired final concentration in serum-free or complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Transduction:
-
For adherent cells, remove the existing culture medium and add the medium containing the TAT-fusion protein.
-
For suspension cells, centrifuge the cells, resuspend them in the medium containing the TAT-fusion protein.
-
-
Incubation: Incubate the cells with the TAT-fusion protein for a specified period (e.g., 30 minutes to 4 hours) at 37°C in a humidified CO2 incubator. The optimal incubation time will depend on the specific protein and experimental goals.
-
Washing:
-
For adherent cells, aspirate the medium containing the TAT-fusion protein and wash the cells 2-3 times with PBS to remove any remaining extracellular protein.
-
For suspension cells, centrifuge the cells, remove the supernatant, and wash the cell pellet 2-3 times with PBS.
-
-
Downstream Analysis: The cells are now ready for various downstream analyses, such as Western blotting, flow cytometry, or immunofluorescence imaging.
Flow Cytometry for Quantitative Uptake Analysis
This protocol allows for the quantification of cellular uptake of a fluorescently-labeled biotin-TAT-fusion protein or a biotin-TAT-fusion protein detected with a fluorescent streptavidin conjugate.[13]
Materials:
-
Cells transduced with a fluorescent or biotinylated TAT-fusion protein
-
Fluorescently-labeled streptavidin (if using a biotinylated, non-fluorescent protein)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Following the transduction protocol, harvest the cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.
-
Staining (for biotinylated, non-fluorescent cargo):
-
Resuspend the cells in FACS buffer.
-
Add fluorescently-labeled streptavidin at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter and negative staining for the viability dye.
-
Measure the fluorescence intensity of the transduced cells.
-
-
Data Analysis: Quantify the uptake by calculating the mean fluorescence intensity (MFI) of the live, positive cell population. Compare the MFI of treated cells to that of untreated control cells.
Western Blotting for Detection of Biotinylated TAT-Fusion Proteins
This protocol describes the detection of internalized biotinylated TAT-fusion proteins in cell lysates.[5]
Materials:
-
Cell lysates from transduced and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP diluted in blocking buffer (typically 1:1,000 to 1:10,000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the bands corresponding to the biotinylated TAT-fusion protein can be quantified using densitometry software.
Biotin-TAT Pull-Down Assay to Identify Protein Interactions
This protocol is designed to identify cellular proteins that interact with the transduced biotin-TAT-fusion protein.
Materials:
-
Cell lysates from cells transduced with biotin-TAT-fusion protein and control cells
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS sample buffer or high salt buffer)
-
Mass spectrometry or Western blotting reagents for analysis of pulled-down proteins
Procedure:
-
Cell Lysis: Lyse the transduced and control cells with lysis buffer on ice.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysates with unconjugated beads/resin for 1 hour at 4°C and then centrifuge to remove the beads.
-
Binding: Add streptavidin-conjugated beads/resin to the pre-cleared lysates and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated protein and its interactors to bind to the beads.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For mass spectrometry, an on-bead digest may be performed. For Western blotting, boiling in SDS sample buffer is common.
-
Analysis: Analyze the eluted proteins by mass spectrometry to identify novel interacting partners or by Western blotting to confirm suspected interactions.
Signaling Pathways and Experimental Workflows
TAT-Mediated Activation of NF-κB Signaling Pathway
The HIV-1 Tat protein is known to activate the NF-κB signaling pathway, a key regulator of inflammation and immune responses.[2][14] Tat can physically interact with IκB-α, the inhibitor of NF-κB, and the p65 subunit of NF-κB.[2] This interaction can lead to the dissociation of IκB-α from the NF-κB complex, promoting the nuclear translocation of p65 and subsequent activation of NF-κB target genes.[2]
References
- 1. A Peptide Derived from IKK-Interacting Protein Attenuates NF-κB Activation and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human immunodeficiency virus-1 Tat activates NF-κB via physical interaction with IκB-α and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biostatsquid.com [biostatsquid.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic discovery of linear binding motifs targeting an ancient protein interaction surface on MAP kinases | Molecular Systems Biology [link.springer.com]
- 11. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotin-TAT (47-57): Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Biotin-TAT (47-57) peptide is a powerful molecular tool extensively utilized in biomedical research and drug development for the intracellular delivery of a wide array of cargo molecules. This chimeric peptide is composed of the 11-amino acid sequence (YGRKKRRQRRR) from the basic domain of the Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (TAT) protein, covalently linked to a biotin (B1667282) molecule at its N-terminus. The TAT portion functions as a cell-penetrating peptide (CPP), facilitating the transport of linked molecules across the plasma membrane, a significant barrier for many potential therapeutics. The biotin tag serves as a versatile handle for detection, purification, and non-covalent conjugation to streptavidin- or avidin-linked cargoes. This guide provides a comprehensive overview of the structure and function of Biotin-TAT (47-57), detailed experimental protocols for its use, and quantitative data on its efficacy.
Core Structure and Properties
The Biotin-TAT (47-57) peptide is a cationic molecule characterized by its specific amino acid sequence and the addition of a biotin moiety.
Sequence: Biotin-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH[1] Molecular Formula: C₇₄H₁₃₂N₃₄O₁₆S[1] Molecular Weight: Approximately 1786.13 g/mol [2]
The peptide's primary structure is dominated by a high concentration of basic amino acids, particularly arginine, which imparts a strong positive charge at physiological pH. This cationic nature is crucial for its initial interaction with the negatively charged components of the cell membrane. The N-terminal biotin tag allows for a strong and specific non-covalent interaction with streptavidin and avidin (B1170675) (Kₐ = 10¹⁵ M⁻¹), enabling the formation of stable complexes with biotinylated cargo molecules[3].
Mechanism of Function: Cellular Uptake
The primary function of Biotin-TAT (47-57) is to act as a vehicle for intracellular delivery. Its mechanism of cellular entry is an active, energy-dependent process, primarily occurring through endocytosis[4][5][6]. Multiple endocytic pathways are implicated in the uptake of TAT peptides and their conjugates.
The main pathways involved are:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the peptide-cargo complex.
-
Lipid-Raft-Mediated Macropinocytosis: This is a process of nonspecific bulk fluid uptake into large vesicles called macropinosomes. The interaction of the cationic TAT peptide with the cell surface can trigger this pathway.
Once internalized, the peptide-cargo complex is enclosed within endosomes. For the cargo to exert its biological function, it must escape the endosome and reach the cytoplasm or other target organelles like the nucleus. The exact mechanism of endosomal escape is still under investigation but is a critical step for the efficacy of TAT-mediated delivery.
Below is a diagram illustrating the cellular uptake pathways of Biotin-TAT (47-57) conjugates.
References
- 1. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 2. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 3. Nanocaged Platforms: Modification, Drug Delivery and Nanotoxicity Opening Synthetic Cages to Release the Tiger: Nanocages for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]
- 5. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. mabtech.com [mabtech.com]
Biotin-Tagged TAT: A Technical Guide to a Versatile Trans-Activator of Transcription for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a short, highly cationic peptide sequence that has the remarkable ability to transduce, or cross, cellular membranes. This cell-penetrating peptide (CPP), commonly referred to as the TAT peptide, has been widely exploited as a vector for the intracellular delivery of a broad range of cargo molecules, from small molecules and peptides to large proteins and nanoparticles. The addition of a biotin (B1667282) tag to the TAT peptide further enhances its utility, providing a powerful tool for detection, purification, and targeted delivery through the high-affinity interaction with avidin (B1170675) and streptavidin. This technical guide provides an in-depth overview of biotin-tagged TAT, including its synthesis and purification, mechanisms of cellular uptake, quantitative delivery efficiency, and detailed protocols for its application in research and drug development.
Introduction to Biotin-Tagged TAT
The TAT peptide is derived from the basic domain of the HIV-1 TAT protein and typically comprises the amino acid sequence YGRKKRRQRRR.[1] Its net positive charge at physiological pH is crucial for its initial interaction with the negatively charged cell surface. The addition of a biotin molecule, a small water-soluble vitamin, to the TAT peptide creates a bifunctional tool. The TAT peptide moiety facilitates cellular entry, while the biotin tag serves as a versatile handle for a variety of applications.
The biotin-avidin/streptavidin interaction is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar range. This robust and specific interaction allows for:
-
Detection and Quantification: Biotin-tagged TAT can be easily detected and quantified using enzyme-conjugated streptavidin in assays such as ELISA and Western blotting.
-
Purification: The high affinity of the biotin-streptavidin interaction enables efficient single-step purification of biotin-tagged TAT and its associated cargo from complex mixtures.[2]
-
Cargo Delivery: A modular approach to drug delivery can be achieved by conjugating the therapeutic or imaging agent to streptavidin, which then forms a stable complex with the biotin-tagged TAT peptide for intracellular delivery.[3]
Synthesis and Purification of Biotin-Tagged TAT Peptide
Biotin-tagged TAT peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the synthesis of an N-terminally biotinylated TAT(47-57) peptide (Biotin-YGRKKRRQRRR).
Experimental Protocol: Solid-Phase Peptide Synthesis of N-terminal Biotinylated TAT(47-57)
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Biotin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether (cold)
-
HPLC system with a C18 reverse-phase column
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.
-
Add HBTU, HOBt, and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT(47-57) sequence (Arg, Arg, Gln, Arg, Arg, Lys, Lys, Gly, Tyr).
-
N-terminal Biotinylation:
-
After the final Fmoc deprotection of the N-terminal Tyrosine, dissolve biotin in DMF/DMSO.
-
Add HBTU, HOBt, and DIPEA to activate the biotin.
-
Add the activated biotin solution to the peptide-resin and shake overnight.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin thoroughly.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter to separate the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.
-
Purify the peptide by reverse-phase HPLC using a C18 column with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide peak.
-
-
Characterization and Lyophilization:
-
Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.
-
Lyophilize the pure peptide fractions to obtain a white powder.
-
Mechanism of Cellular Uptake
The cellular uptake of TAT and its conjugates is a complex process that is not yet fully understood, with evidence supporting multiple entry mechanisms. However, a general consensus points towards endocytosis as the primary route of internalization.[4]
Endocytic Pathways
TAT peptide internalization is an active, energy-dependent process.[4] Several endocytic pathways have been implicated, with macropinocytosis being a prominent mechanism.[3]
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. The process is initiated by the interaction of the cationic TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction is thought to trigger signaling cascades involving Rac1 and Cdc42, leading to actin cytoskeleton rearrangement and the formation of membrane ruffles that engulf the peptide.
The signaling pathway for TAT-mediated macropinocytosis can be visualized as follows:
-
Other Endocytic Pathways: While macropinocytosis is a major entry route, other endocytic mechanisms such as clathrin-mediated endocytosis and caveolae-dependent endocytosis may also be involved, depending on the cell type, cargo, and experimental conditions.[4]
Endosomal Escape
A significant challenge in CPP-mediated delivery is the entrapment of the cargo within endosomes, leading to its degradation in lysosomes. For therapeutic efficacy, the cargo must escape the endosome and reach its target in the cytoplasm or nucleus. The exact mechanism of TAT-mediated endosomal escape is still under investigation, but it is thought to involve the destabilization of the endosomal membrane by the cationic peptide.
Quantitative Analysis of Cellular Uptake
The efficiency of TAT-mediated delivery can be quantified using various techniques. Below are tables summarizing comparative data and a detailed protocol for a common quantification method.
Data Presentation
| Cell-Penetrating Peptide | Cargo Protein | Cell Line | Uptake Efficiency (relative to control) |
| TAT | Avidin (68 kDa) | HeLa | ~8-fold increase |
| Penetratin | Avidin (68 kDa) | HeLa | ~4-fold increase |
| Transportan | Avidin (68 kDa) | HeLa | ~10-fold increase |
| pVEC | Avidin (68 kDa) | HeLa | ~3-fold increase |
| TAT | Streptavidin (53 kDa) | HeLa | Significantly higher than unconjugated |
| Penetratin | Streptavidin (53 kDa) | HeLa | Higher than TAT (co-incubation) |
Table 1: Comparative cellular uptake of various CPPs delivering avidin or streptavidin into HeLa cells. Data compiled from multiple sources.
| Parameter | Unconjugated Biotin-TAT | Biotin-TAT/Streptavidin Conjugate |
| Systemic Clearance (mL/min/kg) | 29 ± 4 | 1.37 ± 0.01 |
| Systemic Volume of Distribution (mL/kg) | 4160 ± 450 | 97 ± 5 |
Table 2: In vivo pharmacokinetic parameters of biotin-TAT and its streptavidin conjugate in rats.[3]
Experimental Protocol: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol describes the quantification of cellular uptake of a fluorescently labeled biotin-TAT peptide.
Materials:
-
Fluorescently labeled biotin-TAT (e.g., FITC-Biotin-TAT)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Treatment:
-
Prepare serial dilutions of the fluorescently labeled biotin-TAT peptide in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.
-
-
Washing: After incubation, aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Sample Preparation: Resuspend the detached cells in PBS containing 2% FBS.
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Quantify the cellular uptake by measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis: Compare the MFI of the treated cells to the untreated control to determine the relative uptake efficiency.
The experimental workflow for quantitative cellular uptake analysis is illustrated below:
Application: Biotin-TAT Mediated Pull-Down Assay
The biotin tag on the TAT peptide is particularly useful for identifying intracellular binding partners of a delivered cargo using a pull-down assay.
Experimental Protocol: Biotin-TAT Pull-Down Assay
This protocol describes the use of biotin-tagged TAT to deliver a cargo into cells and subsequently pull down its interacting proteins.
Materials:
-
Biotin-TAT peptide or Biotin-TAT-cargo conjugate
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Apparatus for Western blotting or mass spectrometry
Procedure:
-
Cellular Delivery: Incubate the cells with the biotin-TAT-cargo conjugate for an appropriate time to allow for cellular uptake and interaction with intracellular proteins.
-
Cell Lysis:
-
Wash the cells with cold PBS to remove any remaining extracellular peptide.
-
Lyse the cells on ice using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Bead Preparation:
-
Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.
-
-
Bait Capture:
-
Add the cell lysate to the prepared streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated TAT-cargo and its interacting proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against a suspected interacting protein, or by mass spectrometry for the identification of novel binding partners.
-
The logical relationship of the biotin-TAT pull-down assay is depicted below:
Conclusion
Biotin-tagged TAT is a powerful and versatile tool for researchers in cell biology and drug development. Its ability to efficiently deliver a wide range of cargoes into living cells, combined with the robust and specific biotin-streptavidin interaction, enables a multitude of applications from basic research to the development of novel therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of biotin-tagged TAT technology in the laboratory. As our understanding of its cellular uptake mechanisms continues to evolve, so too will the innovative applications of this remarkable peptide.
References
The Role of Biotin-TAT(47-57) in Nanoparticle Coating: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of nanoparticles coated with the Biotin-TAT(47-57) peptide. This dual-functional ligand leverages the high-affinity interaction of biotin (B1667282) and the cell-penetrating capabilities of the TAT peptide to enhance the delivery of therapeutic and diagnostic agents. This document details the underlying principles, experimental protocols, and quantitative data to facilitate the rational design and application of these advanced drug delivery systems.
Core Principles: A Dual-Strategy for Enhanced Delivery
The efficacy of Biotin-TAT(47-57) coated nanoparticles stems from a two-pronged approach that addresses both nanoparticle assembly and cellular delivery.
-
Biotin-Avidin/Streptavidin Interaction: The core of the coating strategy relies on the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M).[1] This interaction serves as a robust and versatile molecular "glue" to anchor the TAT peptide to the nanoparticle surface. Typically, nanoparticles are first functionalized with avidin or streptavidin, and then the biotinylated TAT(47-57) peptide is introduced, leading to a stable, self-assembled coating.[2] This modular approach allows for precise control over the surface functionalization.
-
TAT(47-57) Peptide-Mediated Transduction: The trans-activating transcriptional activator (TAT) peptide, specifically the amino acid sequence 47-57 (YGRKKRRQRRR), is a well-characterized cell-penetrating peptide (CPP).[3] Its highly cationic nature, due to the presence of multiple arginine and lysine (B10760008) residues, facilitates the interaction with negatively charged proteoglycans on the cell surface, triggering cellular uptake.[1][4] This process allows the nanoparticle to overcome the cell membrane barrier, a major obstacle for the intracellular delivery of macromolecular therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on TAT and biotin-functionalized nanoparticles. It is important to note that direct comparisons should be made with caution due to variations in nanoparticle core materials, experimental conditions, and cell lines used.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle Formulation | Core Material | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unconjugated RNPs | Ritonavir | 234 | - | - | [5] |
| TAT₂₀-RNPs | Ritonavir | >300 | - | - | [5] |
| TAT₂₀₀-RNPs | Ritonavir | >300 | - | - | [5] |
| sc-TAT₂₀₀-RNPs | Ritonavir | >300 | - | - | [5] |
| CS Nanoparticles (pH 6.0) | Chitosan | 114.6 ± 4.5 | 0.61 ± 0.04 | - | [6] |
| PEGylated-CS Nanoparticles | Chitosan | - | 0.28 ± 0.02 | Reduced positive charge | [6] |
| TAT-PEG-CS Nanoparticles (1:1) | Chitosan | Increased | 0.28 ± 0.02 | Increased positive charge | [6] |
| TAT-PEG-CS Nanoparticles (1:4) | Chitosan | Further Increased | 0.20 ± 0.01 | Further Increased positive charge | [6] |
| Doxorubicin-loaded Biotin-Pu/RA Micelles | Pullulan-Retinoic Acid | 191 | - | -9.45 | [7] |
Table 2: Drug Loading and Cellular Uptake Efficiency
| Nanoparticle Formulation | Drug/Cargo | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Cellular Uptake Enhancement (vs. control) | Cell Line | Reference |
| TAT-RNPs | Ritonavir | - | - | Significantly greater than RNPs | HUVECs | [5] |
| PTX/PLGA NPs | Paclitaxel | 16.7 ± 4.3 | - | - | SKOV-3, NCI/ADR-RES | [8] |
| PTX/PLGA-TAT NPs | Paclitaxel | 4.6 ± 1.6 | - | Efficient uptake observed | SKOV-3, NCI/ADR-RES | [8] |
| Doxorubicin-loaded Biotin-Pu/RA Micelles | Doxorubicin | 92 | - | More cytotoxic than free DOX | MCF-7 | [7] |
| Quercetin/Doxorubicin Biotin-PEG-PCL NPs | Quercetin/Doxorubicin | Qu: 4.8±0.4, Dox: 5.1±0.3 | Qu: 95.1±3.2, Dox: 98.5±2.5 | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, functionalization, and characterization of Biotin-TAT(47-57) coated nanoparticles, as well as for evaluating their biological activity.
Synthesis and Functionalization of Nanoparticles
The following is a generalized, multi-step protocol synthesized from various sources for preparing Biotin-TAT(47-57) coated nanoparticles, using gold nanoparticles as an exemplary core.
Diagram 1: Experimental Workflow for Nanoparticle Synthesis and Functionalization
Caption: Workflow for synthesizing Biotin-TAT(47-57) coated nanoparticles.
Step 1: Synthesis of Gold Nanoparticle Core This protocol is based on the citrate (B86180) reduction method.
-
Preparation of Solutions: Prepare a 1 mM solution of HAuCl₄ and a 38.8 mM solution of sodium citrate in ultrapure water.
-
Reaction Setup: In a clean round-bottom flask, bring the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Reduction: Rapidly add the sodium citrate solution to the boiling HAuCl₄ solution.
-
Formation: The solution color will change from pale yellow to deep red, indicating the formation of gold nanoparticles. Continue boiling and stirring for 15-30 minutes.
-
Cooling and Storage: Allow the solution to cool to room temperature and store at 4°C.
Step 2: Biotinylation of TAT(47-57) Peptide [10]
-
Peptide Solution: Dissolve the synthesized TAT(47-57) peptide (e.g., 1 mg/mL) in a suitable buffer such as PBS (pH 7.4).
-
Biotinylation Reagent: Prepare a stock solution of an amine-reactive biotinylating agent (e.g., NHS-PEG-Biotin) in DMSO or an appropriate solvent.
-
Reaction: Add the biotinylation reagent to the peptide solution at a specific molar ratio (e.g., 3-5 fold molar excess of peptide to biotin) to favor mono-biotinylation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Purify the biotinylated peptide using techniques like HPLC to remove unreacted biotin and peptide.
Step 3: Coating Nanoparticles with Biotin-TAT(47-57) [6]
-
Streptavidin Coating: Incubate the synthesized gold nanoparticles with a solution of streptavidin for a defined period (e.g., 1 hour) at room temperature to allow for adsorption of the protein onto the nanoparticle surface.
-
Washing: Centrifuge the mixture to pellet the streptavidin-coated nanoparticles and remove unbound streptavidin. Resuspend the pellet in a suitable buffer.
-
Conjugation with Biotin-TAT(47-57): Add the purified Biotin-TAT(47-57) peptide to the suspension of streptavidin-coated nanoparticles.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing to allow for the biotin-streptavidin interaction.
-
Final Purification: Purify the final Biotin-TAT(47-57) coated nanoparticles by centrifugation or dialysis to remove any unbound peptide.
Characterization of Nanoparticles
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) and Zeta Potential analysis should be performed to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles at each stage of the functionalization process.
-
Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the size, shape, and aggregation state of the nanoparticles.
-
Surface Functionalization: Successful coating can be confirmed by techniques such as UV-Vis spectroscopy (observing shifts in the surface plasmon resonance peak for gold nanoparticles), Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS).
Drug Loading and Release Studies
Drug Loading
-
Encapsulation: The therapeutic drug can be loaded into the nanoparticles either during the nanoparticle synthesis (encapsulation) or by incubating the pre-formed nanoparticles with a solution of the drug (surface adsorption). The choice of method depends on the nature of the drug and the nanoparticle.
-
Quantification: To determine the drug loading content (DLC) and encapsulation efficiency (EE), the drug-loaded nanoparticles are separated from the free drug by centrifugation or dialysis. The amount of drug in the supernatant and/or in the nanoparticles (after lysis) is quantified using a suitable analytical method such as UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC.
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
In Vitro Drug Release Assay [5][8][11]
-
Setup: Place a known amount of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS at a physiological pH of 7.4 and a lysosomal pH of 5.5) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using an appropriate analytical technique.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Cellular Uptake and Cytotoxicity Assays
Cellular Uptake Studies [5]
-
Cell Culture: Seed the desired cell line (e.g., HeLa, MCF-7) in a suitable culture plate and allow them to adhere overnight.
-
Incubation: Treat the cells with different concentrations of fluorescently labeled nanoparticles (with and without Biotin-TAT(47-57)) for various time points.
-
Washing: After incubation, wash the cells thoroughly with PBS to remove any non-internalized nanoparticles.
-
Qualitative Analysis (Microscopy): Visualize the intracellular localization of the nanoparticles using fluorescence microscopy or confocal microscopy.
-
Quantitative Analysis (Flow Cytometry): Harvest the cells by trypsinization, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the cellular uptake.
Cytotoxicity Assay (MTT Assay) [12]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Expose the cells to a range of concentrations of the nanoparticles (and control formulations) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and plot it against the nanoparticle concentration to determine the IC50 value.
Mechanisms of Cellular Uptake and Intracellular Trafficking
The primary mechanism by which TAT-functionalized nanoparticles enter cells is through endocytosis. The highly positive charge of the TAT peptide initiates binding to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which triggers the internalization process.
Diagram 2: Cellular Uptake and Intracellular Trafficking Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. scispace.com [scispace.com]
- 4. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fortislife.com [fortislife.com]
- 7. Surface-Functionalized Nanoparticles for Controlled Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tat Peptide Is Capable of Importing Large Nanoparticles Across Nuclear Membrane in Digitonin Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spds.in [spds.in]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
The Cellular Gateway: An In-depth Technical Guide to the Endocytosis of Biotin-TAT (47-57)
For Researchers, Scientists, and Drug Development Professionals
The Biotin-TAT (47-57) peptide, a biotin-tagged derivative of the HIV-1 transactivator of transcription protein, is a prominent cell-penetrating peptide (CPP) utilized for intracellular delivery of a wide array of cargo molecules.[1][2] Its cationic nature, derived from a sequence rich in arginine and lysine (B10760008) (YGRKKRRQRRR), is fundamental to its function.[1][3] Understanding the mechanisms by which this peptide traverses the cell membrane is critical for optimizing its use in therapeutic and research applications. This guide provides a detailed examination of the endocytic pathways involved in Biotin-TAT (47-57) internalization, supported by quantitative data, experimental protocols, and visual diagrams of the underlying molecular processes.
The uptake of TAT peptides is an active, energy-dependent process, being significantly inhibited at low temperatures (4°C) and by the depletion of cellular ATP, which strongly indicates the involvement of endocytosis.[4][5][6][7] While initial theories suggested direct translocation across the plasma membrane, a substantial body of evidence now points towards multiple endocytic pathways as the primary modes of entry.[8][9] The specific route can be influenced by the nature and size of the conjugated cargo, peptide concentration, and the cell type under investigation.[3][8]
Key Endocytic Pathways for TAT (47-57) Internalization
The internalization of TAT (47-57) and its conjugates is not mediated by a single mechanism but rather a combination of pathways, primarily clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
-
Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles that deliver their contents to early endosomes.[3] Several studies have implicated CME in the uptake of unconjugated TAT peptide.[4][6] The process often begins with the interaction of the cationic peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[4][10]
-
Caveolae-Mediated Endocytosis: Caveolae are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, and are characterized by the protein caveolin-1.[11] This pathway has been identified as a route for the entry of TAT-fusion proteins.[12][13] Cargo internalized via this route is delivered to organelles called caveosomes.
-
Macropinocytosis: This is a distinct form of endocytosis responsible for the non-specific bulk uptake of extracellular fluid and solutes into large vesicles known as macropinosomes.[14] It is an actin-driven process initiated by plasma membrane "ruffling".[14][15] Macropinocytosis is considered a major entry route for TAT peptides, especially when conjugated to large cargo molecules like proteins.[15][16] The interaction of TAT with cell surface HSPGs can trigger signaling cascades that lead to the actin rearrangement necessary for this process.[12]
Quantitative Analysis of Endocytosis
The contribution of different endocytic pathways can be quantitatively assessed by treating cells with specific pharmacological inhibitors and measuring the resultant change in peptide uptake. The following table summarizes data from a study on the internalization of a TAT (47-57)-streptavidin (TAT-SA) conjugate in HeLa cells, where uptake was quantified by measuring the relative fluorescence intensity after 4 hours.[7]
| Endocytic Pathway | Inhibitor | Concentration | Incubation Time | Uptake Inhibition (Relative Fluorescence Intensity) |
| Macropinocytosis | Amiloride | 50 µM | 4 h | 0.5 ± 0.2 |
| Actin-dependent processes (including Macropinocytosis) | Cytochalasin D | 2 µM | 4 h | 0.4 ± 0.2 |
| Microtubule-dependent transport | Nocodazole | 2 µM | 4 h | 0.6 ± 0.1 |
| Control (untreated) | - | - | 4 h | 1.0 ± 0.3 |
Table 1: Quantitative analysis of the inhibition of TAT-SA uptake in HeLa cells. Data is represented as the mean relative fluorescence intensity ± standard deviation, normalized to the untreated control. Adapted from Rinne et al., 2007.[7]
Signaling and Workflow Diagrams
The complex interplay of pathways and experimental procedures can be visualized through diagrams.
Caption: Overview of TAT (47-57) endocytic pathways.
Caption: Signaling cascade for TAT-induced macropinocytosis.
Caption: Experimental workflow for quantifying TAT uptake.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments used to study the endocytosis of TAT peptides.
Protocol 1: Inhibition of Endocytosis and Quantification by Confocal Microscopy
This protocol is adapted from methodologies used to study the uptake of TAT-streptavidin conjugates.[7][17]
1. Cell Culture and Seeding:
- Culture HeLa cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
- Seed cells on glass coverslips in 24-well plates at a density of 5 x 10⁴ cells per well and culture overnight at 37°C in a 5% CO₂ atmosphere.
2. Treatment with Inhibitors:
- Prepare stock solutions of endocytic inhibitors in an appropriate solvent (e.g., DMSO or water).
- For inhibitor treatment, replace the culture medium with fresh medium containing the final concentration of the inhibitor (e.g., 50 µM amiloride, 2 µM cytochalasin D, or 2 µM nocodazole).
- Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
3. Peptide Incubation (Transduction):
- Add Alexa Fluor 488-labeled TAT-SA (or a similar fluorescently-labeled Biotin-TAT conjugate) to the inhibitor-containing medium to a final concentration of 2 µM.
- Incubate the cells for the desired time period (e.g., 4 hours) at 37°C.
4. Sample Preparation for Microscopy:
- After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells again three times with PBS.
- Mount the coverslips onto glass slides using a suitable mounting medium.
5. Confocal Microscopy and Quantification:
- Acquire images using a confocal laser scanning microscope.
- To quantify uptake, collect multiple images from random fields for each condition.
- Measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ or specialized microscope software).
- Normalize the fluorescence intensity of the inhibitor-treated cells to that of the untreated control cells to determine the percentage of inhibition.
Protocol 2: Quantification of TAT Peptide Uptake by Flow Cytometry
This protocol is based on general methods for quantifying CPP uptake.[18][19]
1. Cell Preparation:
- Culture cells (e.g., Jurkat or HeLa) to a density of approximately 1 x 10⁶ cells/ml.
- If using adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve surface proteins.
- Wash the cells with cold PBS and resuspend in serum-free medium.
2. Peptide Incubation:
- Incubate the cell suspension (e.g., 5 x 10⁵ cells) with the desired concentration of a fluorescently labeled Biotin-TAT (47-57) peptide (e.g., FITC-TAT) for a specified time (e.g., 30-60 minutes) at 37°C. A parallel incubation at 4°C serves as a negative control for energy-dependent uptake.
3. Post-Incubation Processing:
- Stop the uptake by adding a large volume of cold PBS and pelleting the cells by centrifugation (e.g., 300 x g for 5 minutes).
- Wash the cells twice more with cold PBS to remove non-internalized peptide.
- To remove surface-bound peptide, an acid wash (e.g., with glycine-HCl buffer, pH 3.0) or a brief trypsin treatment can be performed on ice.
- Resuspend the final cell pellet in PBS or a suitable sheath fluid for flow cytometry.
4. Flow Cytometry Analysis:
- Analyze the cell samples on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting emission in the corresponding channel.
- Gate on the live cell population based on forward and side scatter profiles.
- Record the mean fluorescence intensity (MFI) of the cell population for each condition.
- The MFI is directly proportional to the amount of internalized peptide. Compare the MFI of cells incubated at 37°C to those at 4°C and to untreated control cells.
Conclusion
The cellular uptake of Biotin-TAT (47-57) is a multifaceted process predominantly driven by endocytosis. The choice of pathway—clathrin-mediated, caveolae-mediated, or macropinocytosis—is context-dependent, with macropinocytosis playing a significant role, particularly for larger TAT-cargo conjugates. The initial electrostatic interaction with cell-surface heparan sulfate proteoglycans is a key initiating event for these internalization mechanisms. For drug development professionals and researchers, a thorough understanding of these pathways, supported by robust quantitative methods and detailed protocols, is essential for designing more efficient and targeted intracellular delivery systems. By modulating experimental conditions or the cargo itself, it may be possible to favor specific uptake routes to enhance delivery and improve therapeutic outcomes.
References
- 1. Biotin-TAT (47-57) - SB PEPTIDE [sb-peptide.com]
- 2. Biotin-TAT (47-57) Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 3. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Cellular uptake [correction of utake] of the Tat peptide: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antennapedia and HIV transactivator of transcription (TAT) "protein transduction domains" promote endocytosis of high molecular weight cargo upon binding to cell surface glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques | Semantic Scholar [semanticscholar.org]
- 14. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GRP75-driven, cell-cycle-dependent macropinocytosis of Tat/pDNA-Ca2+ nanoparticles underlies distinct gene therapy effect in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Biotin-TAT (47-57) with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD) that has the remarkable ability to cross cellular membranes. A well-characterized fragment of this domain, TAT (47-57), with the amino acid sequence YGRKKRRQRRR, has been extensively studied and utilized as a cell-penetrating peptide (CPP) for the intracellular delivery of various cargo molecules, including proteins, nucleic acids, and nanoparticles.[1][2][3][4][5] The addition of a biotin (B1667282) molecule to the TAT (47-57) peptide serves as a versatile tag for detection, purification, and conjugation to streptavidin-linked cargoes, further enhancing its utility in research and drug development.[6][7][8] Understanding the fundamental mechanisms of how Biotin-TAT (47-57) interacts with and traverses the cell membrane is critical for optimizing its use as a delivery vector.
The interaction of TAT (47-57) with the cell membrane is a complex process that is thought to occur through two primary, non-mutually exclusive pathways: direct translocation and endocytosis.[4][9][10][11][12] Direct translocation involves the peptide moving directly across the lipid bilayer, a process influenced by the peptide's cationic nature and its interaction with negatively charged membrane components.[9][13] The endocytic pathway involves the uptake of the peptide into intracellular vesicles, which can be mediated by various mechanisms including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][14] The efficiency of these uptake mechanisms can be influenced by factors such as peptide concentration, cell type, temperature, and the nature of any conjugated cargo.[12]
Biotinylation of the TAT peptide has been shown to potentially enhance its cellular uptake. One study reported that the addition of a single biotin molecule to the TAT protein increased its activity by approximately six-fold, suggesting a more efficient intracellular delivery.[1][15] This guide provides a comprehensive overview of the interaction of Biotin-TAT (47-57) with cell membranes, including available quantitative data, detailed experimental protocols for its study, and visualizations of the key processes involved.
Quantitative Data on TAT Peptide-Membrane Interactions
The following tables summarize available quantitative data for TAT peptides and related constructs. It is important to note that specific kinetic and affinity data for the unconjugated Biotin-TAT (47-57) peptide with lipid membranes are not extensively reported in the literature. The presented data from closely related TAT peptides and conjugates provide a valuable reference for understanding its interaction profile.
Table 1: Binding Affinity and Kinetic Data for TAT Peptides and Conjugates
| Peptide/Construct | Interacting Partner | Technique | Parameter | Value | Reference(s) |
| TAT-PTD (47-57) | Heparan Sulfate | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | ~1 µM | [9] |
| TAT-PTD (49-57) | Double-stranded DNA | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 60-70 nM (at 37°C) | [4] |
| TAT-Streptavidin | Biotin | Not specified | Dissociation Rate Constant (koff) | 3.0 x 10-5 s-1 | [16] |
| Biotin-PEG-3400-TAT9 | Caco-2 cells | Transport Assay | Michaelis Constant (Km) | 6.13 µM | [2] |
| Biotin-PEG-3400-TAT9 | CHO/hSMVT cells | Uptake Assay | Michaelis Constant (Km) | 8.19 µM | [2] |
Table 2: Cellular Uptake Quantification of TAT Peptides
| Peptide/Construct | Cell Line | Technique | Parameter | Value | Reference(s) |
| Chloroalkane-tagged Tat | Not specified | MALDI-MS | Concentration for 50% cell penetration (CP50) | 3.1 µM | [17] |
| TAT-Streptavidin-Alexa488 | Jurkat T-cells | Flow Cytometry | % Positive Cells | ~85% | [16][18] |
| Biotinylated TAT (activity) | Tissue culture cells | Transactivation Assay | Increase in activity vs. unmodified TAT | ~6-fold | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Biotin-TAT (47-57) and cell membrane interactions. Below are generalized protocols for key experimental techniques.
Fluorescence Microscopy for Qualitative and Quantitative Assessment of Cellular Uptake
This protocol allows for the visualization of the intracellular localization of fluorescently labeled Biotin-TAT (47-57).
A. Materials
-
Fluorescently labeled Biotin-TAT (47-57) (e.g., FITC-Biotin-TAT (47-57))
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Glass-bottom dishes or coverslips
-
Confocal or widefield fluorescence microscope
B. Protocol
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.
-
Peptide Treatment: Prepare a working solution of the fluorescently labeled Biotin-TAT (47-57) in serum-free or complete culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solution to the cells and incubate for the desired time period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO2.
-
Washing: Remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.
-
(Optional) Trypsin Wash: To remove surface-bound peptide, incubate the cells with a dilute trypsin solution (e.g., 0.05%) for 5 minutes at 37°C. Neutralize with complete medium and wash again with PBS.[19]
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization (if required for intracellular staining): If using an antibody for co-localization, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslip onto a glass slide using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal or fluorescence microscope with the appropriate filter sets for the fluorophore and DAPI. Analyze images for intracellular localization (e.g., punctate, diffuse cytoplasmic, nuclear).[20][21]
Flow Cytometry for Quantitative Analysis of Cellular Uptake
This protocol provides a high-throughput method to quantify the amount of fluorescently labeled Biotin-TAT (47-57) internalized by a cell population.[22][23][24]
A. Materials
-
Fluorescently labeled Biotin-TAT (47-57) (e.g., FITC-Biotin-TAT (47-57))
-
Cell line of interest (suspension or adherent)
-
Complete cell culture medium
-
FACS buffer (e.g., PBS with 1% FBS and 0.1% sodium azide)
-
Trypsin-EDTA (for adherent cells)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
B. Protocol
-
Cell Preparation: Culture cells to a sufficient number. For adherent cells, detach them using trypsin-EDTA and resuspend in complete medium.
-
Peptide Treatment: Aliquot a defined number of cells (e.g., 1 x 105 to 5 x 105 cells) into flow cytometry tubes.
-
Add the fluorescently labeled Biotin-TAT (47-57) at various concentrations to the cell suspensions. Include an untreated control.
-
Incubate the cells for the desired time at 37°C. For studies on uptake mechanisms, a parallel incubation can be performed at 4°C to inhibit energy-dependent processes.
-
Washing: After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold FACS buffer to remove extracellular peptide.
-
(Optional) Fluorescence Quenching: To distinguish between surface-bound and internalized peptide, resuspend the cells in a quenching solution (e.g., Trypan Blue) immediately before analysis.
-
Resuspension and Staining: Resuspend the final cell pellet in FACS buffer. Add a viability dye like PI to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for forward scatter (FSC), side scatter (SSC), and fluorescence intensity in the appropriate channel (e.g., FITC channel). Collect a sufficient number of events (e.g., 10,000-20,000 live cells).
-
Data Analysis: Gate on the live cell population based on FSC, SSC, and viability dye exclusion. Analyze the histogram of fluorescence intensity for the treated samples compared to the untreated control. The geometric mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells are key quantitative outputs.[19]
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of Biotin-TAT (47-57) to a model lipid membrane.[25][11][26]
A. Materials
-
SPR instrument (e.g., Biacore)
-
Sensor chip suitable for lipid work (e.g., L1 or HPA chip)
-
Lipids for vesicle preparation (e.g., POPC, POPG, or a mixture mimicking a cell membrane)
-
Biotin-TAT (47-57) peptide
-
Running buffer (e.g., HBS-N buffer)
-
Small unilamellar vesicles (SUVs) prepared by extrusion or sonication
-
Regeneration solution (e.g., NaOH or SDS)
B. Protocol
-
Chip Preparation: Clean and prepare the sensor chip surface according to the manufacturer's instructions.
-
Lipid Bilayer Immobilization: Flow the prepared lipid vesicles (SUVs) over the L1 chip surface. The vesicles will rupture and fuse to form a stable lipid bilayer on the chip. For an HPA chip, a lipid monolayer is formed. Confirm the successful formation of the bilayer by a characteristic change in the response units (RU).
-
System Equilibration: Equilibrate the immobilized lipid surface by flowing the running buffer over it until a stable baseline is achieved.
-
Peptide Injection (Association): Inject a series of concentrations of Biotin-TAT (47-57) in running buffer over the lipid surface at a constant flow rate for a defined period. This allows the peptide to associate with the lipid bilayer, resulting in an increase in RU.
-
Dissociation: After the injection, switch back to flowing only the running buffer over the surface. The peptide will begin to dissociate from the lipid bilayer, causing a decrease in RU. Monitor this dissociation phase.
-
Regeneration: After the dissociation phase, inject a regeneration solution to remove all bound peptide from the lipid surface, returning the signal to the baseline.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (Kd = kd/ka).[27]
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of Biotin-TAT (47-57) interaction with cell membranes.
Caption: Proposed dual-pathway for Biotin-TAT (47-57) cellular entry.
Caption: A typical workflow for studying peptide uptake via fluorescence microscopy.
Caption: Workflow for an SPR experiment to measure peptide-membrane binding.
References
- 1. Increased cellular uptake of the human immunodeficiency virus-1 Tat protein after modification with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted PEG-based bioconjugates enhance the cellular uptake and transport of a HIV-1 TAT nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negative lipid membranes enhance the adsorption of TAT-decorated elastin-like polypeptide micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel cell attachment domain in the HIV-1 Tat protein and its 90-kDa cell surface binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Methods for Quantifying the Cell Penetration of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: Penetratin as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biotin-TAT (47-57) acetate | CymitQuimica [cymitquimica.com]
- 13. Thermodynamics of cell-penetrating HIV1 TAT peptide insertion into PC/PS/CHOL model bilayers through transmembrane pores: the roles of cholesterol and anionic lipids - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. Avidin-biotin interactions at vesicle surfaces: adsorption and binding, cross-bridge formation, and lateral interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.uchile.cl [repositorio.uchile.cl]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 27. biosensingusa.com [biosensingusa.com]
a cell penetrating cationic peptide derived from the N-terminus of the Tat protein
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The quest for effective intracellular delivery of therapeutic and diagnostic agents is a cornerstone of modern drug development. Cell membranes, while essential for cellular integrity, present a formidable barrier to the entry of many large and hydrophilic molecules. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this challenge. Among the most studied and utilized CPPs is a cationic peptide derived from the N-terminus of the Human Immunodeficiency Virus Type 1 (HIV-1) Trans-activator of transcription (Tat) protein. This guide provides a comprehensive technical overview of the Tat peptide, its mechanisms, applications, and the experimental protocols necessary for its evaluation.
Core Concepts: The Tat Peptide
The Tat peptide is a short, basic peptide sequence first identified from the HIV-1 Tat protein, which was observed to be efficiently taken up by various cell types from surrounding media.[1] The minimal sequence required for this transduction is a highly cationic region, typically comprising amino acids 47-57, with the common sequence being YGRKKRRQRRR.[2][3] This arginine-rich motif is critical for its function.[3] The peptide's ability to traverse biological membranes allows it to act as a vector for a diverse range of cargo molecules that are otherwise membrane-impermeable.[4][5][6]
Key Characteristics:
-
Origin: Derived from the N-terminal region of the HIV-1 Tat protein.[4][6]
-
Nature: Cationic, rich in arginine and lysine (B10760008) residues.[2][7]
-
Function: Facilitates the intracellular delivery of covalently or non-covalently linked cargo molecules.[5][8][9]
Mechanism of Cellular Uptake
The precise mechanism by which the Tat peptide enters cells remains a subject of investigation, with evidence supporting multiple pathways that may be cargo-dependent, concentration-dependent, and cell-type specific.[1][6][10] The initial step is widely accepted to be an electrostatic interaction between the positively charged peptide and negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs).[11][12][13] Following this initial binding, internalization is thought to occur via two main routes:
-
Direct Translocation: An energy-independent process where the peptide directly penetrates the lipid bilayer.[1][7] This may involve the formation of transient pores or other membrane destabilizations that allow the peptide and its cargo to cross into the cytoplasm.[1][13]
-
Endocytosis: An energy-dependent process involving the engulfment of the peptide-cargo complex into intracellular vesicles.[12][14][15] Several endocytic pathways have been implicated, including:
-
Clathrin-Dependent Endocytosis: Specific inhibitors of this pathway have been shown to partially reduce Tat peptide uptake.[11][12]
-
Caveolae-Mediated Endocytosis: While implicated for some Tat-fusion proteins, this pathway does not appear essential for the unconjugated peptide.[11][12]
-
Macropinocytosis: A form of fluid-phase endocytosis that has been suggested as a major route of entry, particularly for larger Tat-cargo complexes.[1][13][14]
-
It is likely that these pathways are not mutually exclusive and can occur simultaneously.[1][16] The nature of the attached cargo significantly influences the uptake mechanism; small molecules may favor direct translocation, while larger proteins or nanoparticles are more likely to utilize endocytic pathways.[7]
Quantitative Data Overview
The efficiency of Tat-mediated delivery and its associated cytotoxicity can vary significantly based on the cargo, cell type, and experimental conditions. The following tables summarize quantitative data reported in the literature.
Table 1: Cellular Uptake and Delivery Efficiency
| Cargo | Cell Line | Tat Concentration | Cargo Concentration | Outcome | Reference(s) |
|---|---|---|---|---|---|
| FITC-Streptavidin | HeLa | 5 - 10 µM | 0.2 µM | Effective protein internalization | [17] |
| Doxorubicin (in liposomes) | B16-F10, HeLa | 5 mol% of liposome | 1 µg/mL Doxorubicin | Enhanced cytotoxicity compared to non-TAT liposomes | [2] |
| Porphyrin (radiolabeled with 68Ga) | A549 (in vivo tumor) | N/A (conjugated) | N/A | 6.32 ± 1.24% injected activity per gram of tumor tissue | [18] |
| TMR-labeled Tat | Caco-2, HeLa | 0.5 - 2 µM | N/A | Rapid uptake within 10 minutes, reaching a maximum by 30 minutes | [19] |
| dsDNA | HeLa, CHO | 1 - 50 µM | 0.2 µM | Dose-dependent increase in dsDNA uptake |[17] |
Table 2: Cytotoxicity Data
| Tat Peptide Variant | Cell Line | Concentration | Incubation Time | Result | Reference(s) |
|---|---|---|---|---|---|
| Tat-(48-60) | HeLa | Up to 100 µM | 24 h | No significant toxicity (10-15% cell death) | [20] |
| Tat-(37-60) | HeLa | > 25 µM | 24 h | Decreased cell viability at high concentrations | [20] |
| Tat (unspecified) | HeLa, CHO | Up to 50 µM | 24 h | Negligible effects on proliferation | [17] |
| Porphyrin-Tat Conjugate | A549 | 0.5 - 10 µM | 24 h (dark) | Dose-dependent decrease in cell proliferation |[18] |
Key Experimental Protocols
Accurate assessment of the Tat peptide's efficacy and safety is crucial. Below are detailed methodologies for common assays.
This protocol quantifies the intracellular accumulation of a fluorescently labeled Tat-cargo conjugate.
-
Cell Preparation: Seed cells (e.g., A549 or HeLa) into 96-well plates at a density of 5 x 103 to 7 x 103 cells/well.[11][18] Allow cells to adhere and grow overnight to ~50-70% confluency.[2][17]
-
Treatment: Remove the growth medium and replace it with fresh medium containing the fluorescently labeled Tat-cargo conjugate at the desired concentration (e.g., 5-10 µM).[11][18] Incubate for the desired time period (e.g., 1-4 hours) at 37°C.[11]
-
Washing: Carefully aspirate the treatment medium and wash the cells twice with phosphate-buffered saline (PBS), pH 7.4, to remove non-internalized conjugate.[18]
-
Cell Detachment: Add trypsin to the wells to detach the cells. This step is critical to ensure that only internalized fluorescence is measured by removing membrane-bound peptides.[17]
-
Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity of the cell population corresponds to the amount of internalized conjugate.
The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.
-
Cell Preparation: Seed 5 x 103 to 1 x 104 cells per well in a 96-well plate and incubate overnight.[2][17][18]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the Tat-cargo conjugate (e.g., 0.5 to 100 µM).[18][20] Include untreated cells as a control. Incubate for a relevant period, typically 24 hours.[17][20]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).[20] Cell viability is expressed as a percentage relative to the untreated control cells.
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[21]
-
Cell Preparation: Follow step 1 of the MTT assay protocol.[21]
-
Controls: Include three sets of controls:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: Cells treated with the delivery vehicle alone.
-
Maximum LDH Release Control: Cells treated with a lysis solution provided with the assay kit.[21]
-
-
Treatment: Treat cells with the Tat-cargo conjugate for the desired duration (e.g., 30 minutes to 24 hours).
-
Supernatant Collection: Centrifuge the plate at approximately 250 x g for 4 minutes. Carefully transfer an aliquot of the supernatant from each well to a new plate.[21]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each supernatant sample and incubate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance or fluorescence according to the kit manufacturer's instructions. Cytotoxicity is calculated as a percentage of the maximum LDH release.
Challenges and Future Directions
Despite its broad utility, the Tat peptide faces several challenges. Its cationic nature can lead to non-specific interactions and potential cytotoxicity at high concentrations.[17][20] Furthermore, the peptide is susceptible to proteolytic degradation in vivo, which can limit its therapeutic efficacy.[2] A significant hurdle for many CPP-delivered therapeutics is ensuring efficient escape from endosomes to reach their cytosolic or nuclear targets.
Future research is focused on modifying the Tat peptide to enhance its stability, improve its endosomal escape capabilities, and introduce cell- or tissue-targeting moieties to increase specificity and reduce off-target effects. Innovations such as conjugating hydrophobic domains or shielding the peptide with polyethylene (B3416737) glycol (PEG) are being explored to overcome these limitations.[2][22] The continued refinement of the Tat peptide and its derivatives holds immense promise for the future of intracellular drug delivery.
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. Intracellular cargo delivery using tat peptide and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 8. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. csmres.co.uk [csmres.co.uk]
- 17. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Biotin-TAT(47-57) for siRNA and Oligonucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Biotin-TAT(47-57) peptide as a vehicle for the intracellular delivery of small interfering RNA (siRNA) and oligonucleotides. It covers the fundamental principles of its mechanism of action, detailed experimental protocols, and quantitative data on its efficacy and cytotoxicity.
Introduction to Biotin-TAT(47-57)
Biotin-TAT(47-57) is a chimeric peptide construct designed for the efficient delivery of macromolecules into cells. It consists of two key functional domains:
-
TAT(47-57): This is an 11-amino acid peptide (sequence: YGRKKRRQRRR) derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus-1 (HIV-1).[1] It belongs to the family of cell-penetrating peptides (CPPs) and is rich in basic amino acids (arginine and lysine), which impart a strong positive charge. This cationic nature is crucial for its ability to interact with the negatively charged cell membrane and facilitate cellular uptake.
-
Biotin (B1667282): A water-soluble vitamin that exhibits an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This biotin moiety serves as a versatile handle for conjugating the TAT peptide to a wide array of cargo molecules, including siRNA and oligonucleotides, often through a streptavidin-biotin bridge.
The combination of the cell-penetrating properties of TAT and the versatile conjugation chemistry of biotin makes Biotin-TAT(47-57) a valuable tool for research and therapeutic development.
Mechanism of Cellular Uptake and Endosomal Escape
The delivery of siRNA and oligonucleotides into the cytoplasm, where they can exert their biological function, is a multi-step process. Understanding this pathway is critical for optimizing delivery efficiency.
Initial Cell Surface Interaction and Internalization
The highly cationic nature of the TAT(47-57) peptide facilitates its initial electrostatic interaction with negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans. This interaction is believed to trigger internalization through one or more endocytic pathways. The exact mechanism can be cell-type and cargo-dependent, with evidence supporting the involvement of:
-
Macropinocytosis: A process of non-specific bulk fluid uptake into large vesicles called macropinosomes.
-
Clathrin-Mediated Endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits and vesicles.
-
Caveolae-Mediated Endocytosis: Internalization through small, flask-shaped invaginations of the plasma membrane called caveolae.
It is important to note that the uptake of TAT-conjugated cargo is an active process that is dependent on both temperature and cellular ATP.
The Endosomal Escape Challenge
Following endocytosis, the Biotin-TAT(47-57)-cargo complex is enclosed within endosomes. For the siRNA or oligonucleotide to reach its target in the cytoplasm, it must escape from these vesicles before they mature into lysosomes, where the cargo would be degraded. This endosomal escape is a major rate-limiting step in the delivery process. The exact mechanism of TAT-mediated endosomal escape is not fully elucidated but is thought to involve the destabilization of the endosomal membrane by the cationic peptide.
Signaling Pathway for Cellular Uptake and Endosomal Trafficking
References
Methodological & Application
Application Notes and Protocols for Biotin-TAT (47-57) Mediated Protein Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biotin-TAT (47-57) peptide is a powerful tool for intracellular delivery of a wide range of cargo molecules, including proteins, peptides, and nucleic acids.[1][2] This cell-penetrating peptide (CPP) is derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV).[1] The specific sequence (amino acids 47-57: YGRKKRRQRRR) is rich in basic amino acids, which facilitates its interaction with the cell membrane and subsequent internalization. The addition of a biotin (B1667282) molecule at the N-terminus provides a versatile handle for the attachment of various molecules through the high-affinity biotin-streptavidin interaction. This allows for a modular and efficient system for protein transduction.[1][3][4] An early study demonstrated that adding biotin to the Tat protein could increase its uptake by about six-fold.[5]
Mechanism of Action
The precise mechanism of TAT-mediated protein transduction is a subject of ongoing research, with evidence supporting multiple pathways of cellular entry. It is now widely accepted that the uptake of TAT and its conjugates is an energy-dependent process, primarily occurring through endocytosis.[6][7][8] The initial interaction is thought to be an electrostatic attraction between the cationic TAT peptide and the negatively charged proteoglycans, such as heparan sulfate (B86663), on the cell surface.[6][8][9] Following this initial binding, the peptide and its cargo are internalized through one or more of the following endocytic pathways:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the TAT-cargo complex.[6][7][9]
-
Caveolae/Lipid Raft-Mediated Endocytosis: TAT-fusion proteins have been shown to enter cells through lipid rafts, which are specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids.[10][11] This process can be dependent on the protein caveolin.[10][11][12]
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling.[13][14] It is a major pathway for the uptake of TAT-fusion proteins.[14]
It is important to note that the specific pathway utilized can depend on the nature and size of the cargo, the concentration of the TAT peptide, and the cell type.[6][13] Once inside the cell, the TAT-cargo complex is often localized within endosomes. For the cargo to exert its biological function in the cytoplasm or nucleus, it must escape from these endosomes.[3][15]
Signaling Pathways
The endocytic pathways involved in Biotin-TAT (47-57) uptake are complex signaling cascades. Below are simplified representations of the key pathways.
Caption: Clathrin-Mediated Endocytosis Pathway for TAT-Cargo Uptake.
Caption: Caveolae-Mediated Endocytosis Pathway for TAT-Cargo Uptake.
Quantitative Data Summary
The efficiency of Biotin-TAT (47-57) mediated protein transduction can vary depending on several factors. The following table summarizes typical experimental parameters and reported efficiencies from various studies.
| Cargo Protein | Cell Line | Biotin-TAT or TAT-Fusion Concentration | Incubation Time | Transduction Efficiency/Observation | Reference |
| β-galactosidase | Human and Bovine Trabecular Meshwork | 0.5 µM | 60 minutes | Concentration and time-dependent increase in β-gal activity. | [16] |
| TAT-Cx43(266-283)-B | Human Glioblastoma Stem Cells (G166) | 50 µM | 30 minutes | Successful pull-down of interacting proteins, indicating cellular uptake. | [17] |
| TAT-Streptavidin | Jurkat T-cells, NIH 3T3 cells | 80 nM | 3 hours | Efficient internalization observed by FACS and confocal microscopy. | [3][15] |
| TAT-fused proteins | General mammalian cells | Not specified | < 5-10 minutes | Maximum intracellular concentrations achieved rapidly. | [18] |
| TAT-biotin/Streptavidin | Rats (in vivo) | Not specified | 60 minutes | High systemic clearance of unconjugated TAT-biotin; reduced clearance for the conjugate. | [19][20] |
| TAT-GFP | HeLa and CHO cells | Not specified | Not specified | Internalization via a caveolar-mediated pathway was observed. | [11] |
Experimental Protocols
Protocol 1: General Protein Transduction using a TAT-Fusion Protein
This protocol describes the general steps for delivering a protein of interest that has been expressed as a fusion with the TAT peptide.
Caption: Experimental Workflow for TAT-Fusion Protein Transduction.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Purified TAT-fusion protein
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies, fluorescent dyes)
Methodology:
-
Cell Culture: Plate the target cells in an appropriate culture vessel (e.g., 6-well plate, 96-well plate, or on coverslips for microscopy) and culture until they reach the desired confluency (typically 70-90%).
-
Preparation of TAT-Fusion Protein: a. Thaw the purified TAT-fusion protein on ice. b. Dilute the TAT-fusion protein to the desired final concentration (e.g., 0.1 - 10 µM) in pre-warmed serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type and protein.
-
Transduction: a. Remove the complete culture medium from the cells and wash once with pre-warmed PBS. b. Add the TAT-fusion protein solution to the cells. c. Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30 minutes to 4 hours). The optimal incubation time should be determined empirically.
-
Washing: a. After incubation, remove the TAT-fusion protein solution. b. Wash the cells three times with PBS to remove any remaining extracellular TAT-fusion protein.
-
Analysis: a. The cells are now ready for downstream analysis to confirm protein delivery and assess its biological effect. This can include:
- Western Blotting: Lyse the cells and perform Western blotting to detect the transduced protein.
- Immunofluorescence/Confocal Microscopy: Fix and permeabilize the cells, then stain with an antibody against the protein of interest or a tag to visualize its subcellular localization.
- Functional Assays: Perform assays to measure the activity of the delivered protein.
Protocol 2: Biotin-TAT (47-57) Mediated Protein Delivery via Streptavidin Bridge
This protocol outlines a modular approach for delivering a biotinylated protein of interest using Biotin-TAT (47-57) and streptavidin.
Caption: Workflow for Biotin-TAT/Streptavidin Mediated Protein Delivery.
Materials:
-
Biotin-TAT (47-57) peptide
-
Streptavidin (or NeutrAvidin/Avidin)
-
Biotinylated protein of interest (cargo)
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
PBS
Methodology:
-
Formation of the Transduction Complex: a. In a microcentrifuge tube, combine Biotin-TAT (47-57), streptavidin, and the biotinylated cargo protein. A common molar ratio to start with is 2:1:2 (Biotin-TAT:Streptavidin:Biotin-Cargo), but this should be optimized. b. Incubate the mixture at room temperature for 30 minutes with gentle agitation to allow for the formation of the complex.
-
Cell Preparation: a. Plate and culture cells to the desired confluency as described in Protocol 1.
-
Transduction: a. Dilute the pre-formed complex in serum-free medium to the desired final concentration. b. Remove the complete medium from the cells, wash with PBS, and add the complex-containing medium. c. Incubate the cells at 37°C for 1-4 hours.
-
Washing: a. Remove the transduction medium and wash the cells three times with PBS.
-
Analysis: a. Proceed with downstream analysis as described in Protocol 1 to confirm the delivery and activity of the cargo protein.
Troubleshooting and Considerations
-
Low Transduction Efficiency:
-
Optimize the concentration of the Biotin-TAT (47-57) peptide or TAT-fusion protein.
-
Increase the incubation time.
-
Ensure the purity and integrity of the peptide and cargo protein.
-
For the streptavidin bridge method, optimize the molar ratios of the components.
-
-
Cytotoxicity:
-
High concentrations of CPPs can be cytotoxic. Perform a dose-response curve to determine the optimal non-toxic concentration.
-
Reduce the incubation time.
-
-
Endosomal Entrapment:
-
If the cargo protein is trapped in endosomes, consider co-administration with endosomolytic agents, such as chloroquine (B1663885) or a pH-responsive polymer like poly(propylacrylic acid) (PPAA).[3][15]
-
-
Biotin Interference:
-
Avoid using cell culture media containing high levels of free biotin (e.g., RPMI 1640) when using the streptavidin-bridge method, as it can compete for binding sites.
-
Conclusion
Biotin-TAT (47-57) mediated protein transduction is a versatile and potent technology for delivering biologically active molecules into living cells. By understanding the underlying mechanisms of uptake and by optimizing the experimental conditions, researchers can effectively utilize this tool for a wide range of applications in basic research and drug development.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 3. A TAT-streptavidin fusion protein directs uptake of biotinylated cargo into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased cellular uptake of the human immunodeficiency virus-1 Tat protein after modification with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. Caveolae-mediated internalization of extracellular HIV-1 tat fusion proteins visualized in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative study on transduction and toxicity of protein transduction domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cell-Penetrating Peptide-Mediated Biomolecule Transportation in Artificial Lipid Vesicles and Living Cells [mdpi.com]
- 17. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and delivery of tat and tat-protein conjugates to tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Studies Using Biotin-TAT (47-57)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-TAT (47-57) is a chemically modified cell-penetrating peptide (CPP) derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV). The addition of a biotin (B1667282) molecule to the TAT (47-57) peptide sequence (Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg) allows for the versatile delivery of a wide range of cargo molecules into living cells. This is typically achieved through the high-affinity interaction between biotin and streptavidin, which can be conjugated to the molecule of interest. The cellular uptake of Biotin-TAT (47-57) and its complexes is an active process, dependent on both temperature and ATP, indicating the involvement of endocytosis.[1][2] Specifically, both clathrin-mediated endocytosis and macropinocytosis have been identified as potential internalization pathways.[3][4]
A significant challenge in the application of Biotin-TAT (47-57) for intracellular delivery is the entrapment of the cargo within endosomal vesicles. To overcome this, co-administration with endosomal escape-enhancing agents, such as the pH-responsive polymer poly(propylacrylic acid) (PPAA), has been shown to promote the release of cargo into the cytoplasm and improve nuclear localization.[3][4][5]
These application notes provide detailed protocols for the use of Biotin-TAT (47-57) in in vitro cell studies, including cargo delivery, quantification of uptake, and assessment of cytotoxicity.
Data Presentation
Table 1: Quantification of Cellular Uptake of TAT-Streptavidin Complexes
| Cell Line | Cargo | Method | Uptake relative to control | Reference |
| Jurkat T-cells | Alexa-488 labeled Streptavidin | FACS | Strong fluorescence signal with TAT-SA vs. WT-SA | [5] |
| Jurkat T-cells | R-phycoerythrin | FACS | Strong phycoerythrin fluorescence with TAT-SA vs. WT-SA | [5] |
| HeLa | FITC-Streptavidin (0.2 µM) with 1 µM biotinylated TAT | Fluorometry | ~1.8 pmol SA/mg protein | [6] |
| HeLa | FITC-Avidin (0.2 µM) with 1 µM biotinylated TAT | Fluorometry | ~3.5 pmol Avidin/mg protein | [6] |
Table 2: Effect of Endocytic Inhibitors on TAT-Streptavidin Uptake
| Cell Line | Inhibitor | Target Pathway | Effect on TAT-SA Uptake | Reference |
| HeLa | Cytochalasin D | Macropinocytosis | Reduced fluorescence intensity | [3] |
| HeLa | Amiloride | Macropinocytosis | Reduced fluorescence intensity | [3] |
| HeLa | Nocodazole | Microtubule-dependent transport | Reduced fluorescence intensity | [3] |
Table 3: Cytotoxicity of TAT-Streptavidin Complexes
| Cell Line | Complex | Concentration | Assay | Result | Reference |
| HeLa | TAT-SA | 2 µM | MTT Assay | No significant cytotoxicity | [3] |
| HeLa | TAT-SA-PPAA | 2 µM TAT-SA, 4 µM PPAA | MTT Assay | No significant cytotoxicity | [3] |
| HeLa | TAT-biotin + Streptavidin | up to 50 µM | LDH Assay | Non-toxic | [6] |
| Jurkat | Biotin-conjugated Tat | up to 100 µM | WST-8 Assay | Low cytotoxicity | [7] |
Experimental Protocols
Protocol 1: Intracellular Delivery of a Streptavidin-Conjugated Cargo using Biotin-TAT (47-57)
This protocol describes the general procedure for delivering a streptavidin-conjugated protein into cultured mammalian cells.
Materials:
-
Biotin-TAT (47-57) peptide
-
Streptavidin-conjugated cargo of interest (e.g., a fluorescent protein like R-phycoerythrin or an enzyme)
-
Mammalian cell line of choice (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader or flow cytometer for quantification
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for microplate reader analysis, 6-well plate for flow cytometry) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Biotin-TAT (47-57) Stock Solution: Dissolve lyophilized Biotin-TAT (47-57) in sterile water or PBS to a stock concentration of 1 mM. Store at -20°C.
-
Preparation of the Delivery Complex: a. In a microcentrifuge tube, dilute the Biotin-TAT (47-57) stock solution in serum-free medium to the desired final concentration (e.g., 1 µM). b. Add the streptavidin-conjugated cargo to the diluted Biotin-TAT (47-57) solution at a suitable molar ratio (e.g., 1:1). c. Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the Biotin-TAT/streptavidin-cargo complex.
-
Cell Treatment: a. Wash the cells once with PBS. b. Replace the culture medium with serum-free medium containing the pre-formed delivery complex. c. Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Analysis of Uptake: a. For fluorescent cargo: Wash the cells three times with PBS to remove extracellular complexes. Analyze the intracellular fluorescence using a fluorescence microscope, microplate reader, or by harvesting the cells for flow cytometry. b. For enzymatic cargo: Wash the cells three times with PBS. Lyse the cells and perform an appropriate enzyme activity assay.
Caption: Experimental workflow for intracellular cargo delivery.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol details the quantification of internalized fluorescently labeled cargo delivered by Biotin-TAT (47-57).
Materials:
-
Cells treated with fluorescent cargo as described in Protocol 1
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (PBS with 1% FBS and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. b. For suspension cells, directly collect the cells. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Staining: a. Resuspend the cell pellet in 500 µL of ice-cold flow cytometry buffer. b. Add a viability dye such as PI to distinguish between live and dead cells.
-
Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer, exciting at the appropriate wavelength for the fluorophore. b. Gate on the live cell population based on forward and side scatter and the viability dye signal. c. Measure the mean fluorescence intensity of the live cell population. Include untreated cells as a negative control.
Caption: Workflow for quantifying cellular uptake via FACS.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol is for evaluating the potential cytotoxic effects of the Biotin-TAT (47-57) delivery system.
Materials:
-
Cells treated with the delivery complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of the Biotin-TAT (47-57) complex for a duration relevant to the delivery experiment (e.g., 4 to 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine cell viability.
Caption: Workflow for assessing cytotoxicity with an MTT assay.
Signaling Pathways and Cellular Mechanisms
The primary mechanism of Biotin-TAT (47-57) mediated delivery is through endocytosis. The positively charged peptide interacts with negatively charged proteoglycans on the cell surface, triggering internalization. The cargo is then trafficked through the endosomal pathway. For effective delivery to the cytoplasm or nucleus, escape from the endosome is crucial.
Caption: Cellular uptake and trafficking pathway of Biotin-TAT complexes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin-TAT (47-57) Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Application Notes and Protocols: Biotin-TAT(47-57) Conjugation to Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD) that has been widely utilized for the intracellular delivery of various cargo molecules, including peptides, proteins, and nanoparticles.[1][2] The minimal sequence required for this translocation is the TAT(47-57) peptide, with the amino acid sequence YGRKKRRQRRR.[1] Biotinylation of this peptide allows for versatile detection and purification strategies through its high-affinity interaction with streptavidin.[3]
The conjugation of fluorescent dyes to Biotin-TAT(47-57) enables researchers to visualize and quantify its cellular uptake and intracellular localization.[4] This technology is invaluable for high-throughput screening, protein binding studies, and detailed investigations into drug delivery mechanisms.[4] These application notes provide detailed protocols for the conjugation of Biotin-TAT(47-57) to fluorescent dyes, purification and characterization of the conjugates, and methods for assessing their cellular uptake.
Data Presentation
Table 1: Physicochemical Properties of Common Fluorescent Dyes for Peptide Conjugation
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reactive Group |
| FAM (Carboxyfluorescein) | ~494 | ~518 | ~75,000 | ~0.92 | NHS Ester |
| TAMRA (Tetramethylrhodamine) | ~555 | ~580 | ~90,000 | 0.3 - 0.5 | NHS Ester |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 (free), up to 0.4 (conjugated) | NHS Ester, Maleimide |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 | NHS Ester, Maleimide |
| Alexa Fluor 488 | ~490 | ~525 | ~71,000 | ~0.92 | NHS Ester, Maleimide |
| Alexa Fluor 555 | ~555 | ~580 | ~150,000 | ~0.10 | NHS Ester, Maleimide |
| Alexa Fluor 647 | ~650 | ~670 | ~239,000 | ~0.33 | NHS Ester, Maleimide |
Note: Quantum yields can be influenced by the conjugation process and the local environment of the dye.[5][6]
Table 2: Comparison of Common Peptide-Dye Conjugation Chemistries
| Conjugation Chemistry | Reactive Group on Peptide | Reactive Group on Dye | pH Range | Reaction Time | Efficiency | Stability of Linkage |
| Amine-Reactive | Primary amines (N-terminus, Lysine) | NHS Ester | 8.0 - 9.0 | 1-2 hours | High | Stable amide bond |
| Thiol-Reactive | Thiols (Cysteine) | Maleimide | 6.5 - 7.5 | 2 hours - overnight | High (>90%) | Stable thioether bond |
Experimental Protocols
Protocol 1: Conjugation of NHS-Ester Dyes to Biotin-TAT(47-57)
This protocol describes the conjugation of an amine-reactive fluorescent dye to the N-terminus or lysine (B10760008) side chains of the Biotin-TAT(47-57) peptide.
Materials:
-
Biotin-TAT(47-57) peptide (Sequence: Biotin-YGRKKRRQRRR)
-
Amine-reactive fluorescent dye (e.g., FAM-NHS Ester, TAMRA-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Purification column (e.g., HPLC, gel filtration)
Procedure:
-
Prepare Peptide Solution: Dissolve the Biotin-TAT(47-57) peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dissolved dye to the peptide solution at a 10-20 fold molar excess of dye to peptide.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench the reaction by consuming any unreacted NHS-ester dye. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) or a suitable gel filtration column.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and measure the absorbance at 280 nm and the dye's maximum absorption wavelength to determine the degree of labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation to the Cell-Penetrating Peptide TAT Potentiates the Photodynamic Effect of Carboxytetramethylrhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Biotinylated HIV-derived Cell-Penetrating TAT Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (TAT) protein contains a short, basic amino acid sequence known as the protein transduction domain (PTD). This cell-penetrating peptide (CPP) has the remarkable ability to cross cellular membranes and deliver a wide variety of cargo molecules into the cytoplasm and nucleus of cells.[1][2] Biotinylation of the TAT peptide provides a powerful tool for researchers, enabling the tracking, purification, and quantification of the peptide and its cargo. The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin can be exploited for a multitude of applications, including pull-down assays to study protein-protein interactions and the delivery of streptavidin-conjugated molecules.[3][4]
These application notes provide an overview of the uses of biotinylated HIV-derived TAT peptide and detailed protocols for its application in cellular delivery and interaction studies.
Applications
The primary applications of biotinylated TAT peptides revolve around their ability to facilitate the intracellular delivery of various molecules and to investigate molecular interactions within a cellular context.
-
Drug Delivery: The TAT peptide is a promising vehicle for the targeted delivery of therapeutic agents, including small molecules, peptides, proteins, and nucleic acids, to overcome the barrier of the cell membrane.[2][5] Biotinylation can further enhance uptake and provides a handle for attaching additional functionalities.[6]
-
Protein-Protein Interaction Studies: Biotinylated TAT peptides can be used as "bait" to identify and isolate intracellular binding partners.[3] By delivering a biotinylated peptide representing a specific protein domain into living cells, researchers can perform pull-down assays to capture and subsequently identify interacting proteins, offering insights into cellular signaling pathways.[3][4]
-
Cellular Imaging and Tracking: The biotin tag allows for the attachment of streptavidin-conjugated fluorescent probes, such as quantum dots, enabling the visualization and tracking of the peptide's cellular uptake, intracellular trafficking, and localization.[7]
-
Delivery of Biotinylated Cargo: A TAT-streptavidin fusion protein can be used to deliver a wide array of biotinylated cargo molecules into cells.[8][9] This modular approach separates the delivery vehicle from the cargo, offering flexibility in experimental design.
Data Presentation
Table 1: Cellular Viability after Treatment with TAT Peptides
| Cell Line | Peptide | Concentration (µM) | Incubation Time (h) | Viability Assay | Effect on Viability | Reference |
| G166 Glioma Stem Cells | TAT-Cx43(266-283) | 50 | 72 | MTT | Significant reduction | [3] |
| G166 Glioma Stem Cells | TAT-Cx43(266-283)-Biotin | 50 | 72 | MTT | Significant reduction (no significant difference from non-biotinylated) | [3] |
| G166 Glioma Stem Cells | TAT (control) | 50 | 72 | MTT | No significant effect | [3] |
| G166 Glioma Stem Cells | TAT-Biotin (control) | 50 | 72 | MTT | No significant effect | [3] |
| HeLa | Penetratin | up to 50 | 24 | WST-1 | Negligible | [10] |
| HeLa | Tat | up to 50 | 24 | WST-1 | Negligible | [10] |
| CHO | Penetratin | up to 50 | 24 | WST-1 | Negligible | [10] |
| CHO | Tat | up to 50 | 24 | WST-1 | Negligible | [10] |
Table 2: Cellular Uptake Efficiency of TAT-conjugated Cargo
| Cell Line | Cargo | TAT Conjugation Strategy | Uptake Measurement Method | Key Findings | Reference |
| Jurkat T-cells, NIH 3T3 | Phycoerythrin, Alkaline Phosphatase | TAT-Streptavidin fusion with biotinylated cargo | FACS, Confocal Microscopy | Efficient internalization of TAT-SA complexes, while native streptavidin is not internalized.[9] | [9] |
| HeLa | FITC-Streptavidin (60 kDa) | Pre-incubation with biotinylated TAT | Fluorescence measurement | Tat is an effective protein transduction vector when coupled to proteins.[10] | [10] |
| A549, HeLa, CHO | NBD peptide | Covalent conjugation | Fluorescence measurement | Maximal uptake occurred between 1 and 3 hours.[11] Polyarginine delivery was 10-30 times greater than TAT.[11] | [11] |
| HeLa | Tat-biotin | Confocal Microscopy | - | Tat-QD conjugates were internalized and trapped in vesicles.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation and Cellular Treatment with Biotinylated TAT Peptide
This protocol outlines the basic steps for preparing and treating cells with a biotinylated TAT peptide.
Materials:
-
Lyophilized biotinylated TAT peptide (e.g., Biotin-TAT (47-57))[12]
-
Sterile, cell culture grade water or DMSO for peptide reconstitution
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.[13]
-
Reconstitute the peptide in a small volume of sterile water or DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL).[4]
-
Vortex thoroughly to ensure the peptide is completely dissolved.[13]
-
Store the stock solution at -20°C or -80°C as recommended by the manufacturer.[12]
-
-
Cell Plating:
-
Plate cells at a density that will ensure they are sub-confluent at the time of the experiment.[3]
-
-
Peptide Treatment:
-
Dilute the biotinylated TAT peptide stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the TAT peptide.
-
Incubate the cells for the desired period (e.g., 1-3 hours for uptake studies, or longer for functional assays).[11]
-
Include appropriate controls, such as untreated cells and cells treated with a control peptide (e.g., a scrambled TAT sequence or TAT without cargo).[3]
-
Protocol 2: Biotinylated TAT Peptide Pull-Down Assay for Protein-Protein Interactions
This protocol describes a method to identify intracellular proteins that interact with a specific peptide sequence delivered into the cells using a biotinylated TAT peptide.[3][4]
Materials:
-
Cells treated with biotinylated TAT "bait" peptide and control peptide (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Cell Lysis:
-
After incubation, wash the cells with cold PBS to remove excess peptide.
-
Lyse the cells by adding cold lysis buffer and incubating on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Pull-Down:
-
Add streptavidin-conjugated beads to the cleared cell lysate.
-
Incubate for several hours to overnight at 4°C with gentle rotation to allow the biotinylated peptide-protein complexes to bind to the beads.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).
-
Discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and heating.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies.
-
For identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.
-
Protocol 3: Quantification of Cellular Uptake by Fluorescence-Activated Cell Sorting (FACS)
This protocol allows for the quantification of cellular uptake of a biotinylated TAT peptide complexed with a fluorescently labeled streptavidin.[9][14]
Materials:
-
Cells treated with biotinylated TAT peptide
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Trypsin or other cell detachment solution
-
Flow cytometer
Procedure:
-
Complex Formation:
-
Incubate the biotinylated TAT peptide with fluorescently labeled streptavidin in serum-free medium to allow complex formation.
-
-
Cell Treatment:
-
Treat cells with the pre-formed complexes as described in Protocol 1.
-
-
Cell Harvesting:
-
After incubation, wash the cells with PBS.
-
Detach the cells using trypsin.
-
Resuspend the cells in FACS buffer.
-
-
FACS Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
The shift in fluorescence intensity of the treated cells compared to the control indicates the level of uptake.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 5. Spotlight on HIV-derived TAT peptide as a molecular shuttle in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased cellular uptake of the human immunodeficiency virus-1 Tat protein after modification with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A TAT-streptavidin fusion protein directs uptake of biotinylated cargo into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. youtube.com [youtube.com]
- 14. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Biotin-TAT (47-57) Uptake with Confocal Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD) that can efficiently transport various cargo molecules across the plasma membrane. The TAT (47-57) peptide, a well-studied cell-penetrating peptide (CPP), has been widely utilized for intracellular delivery of therapeutic molecules.[1][2][3] Visualizing and quantifying the uptake of these peptides is crucial for evaluating their efficacy as drug delivery vectors. This application note provides detailed protocols for visualizing the cellular uptake of Biotin-TAT (47-57) using confocal microscopy, a powerful technique for high-resolution imaging of subcellular events.[4]
The biotin (B1667282) tag on the TAT (47-57) peptide allows for sensitive and specific detection using fluorescently labeled streptavidin or avidin, which exhibit a high-affinity interaction with biotin.[3][5] This method enables researchers to track the intracellular localization of the peptide and co-stain for specific organelles to elucidate the uptake mechanism.
Principle of the Assay
This protocol outlines the visualization of Biotin-TAT (47-57) uptake in cultured cells. Cells are incubated with the biotinylated peptide, allowing for its internalization. Subsequently, the cells are fixed, permeabilized, and stained with a fluorescently labeled streptavidin conjugate. The cell nuclei and potentially other organelles of interest are counterstained. A confocal microscope is then used to acquire high-resolution z-stack images, enabling the visualization and quantification of the internalized peptide within different cellular compartments.
Quantitative Data Summary
The efficiency of TAT peptide uptake can be influenced by various factors including cell type, peptide concentration, and the nature of the cargo. The following table summarizes representative quantitative data from studies investigating TAT-mediated cellular uptake.
| Cell Line | Cargo | Uptake Efficiency (relative to control) | Reference |
| HeLa | Avidin (68 kDa) | ~8-fold increase | [6] |
| HeLa | Streptavidin (53 kDa) | Significantly higher than unconjugated | [6] |
| Jurkat | Alexa-488 labeled TAT-SA | Punctate intracellular fluorescence | [7] |
| HeLa, A549, MRC-5 | TAT-SA (60 kD) | Accumulation in perinuclear vesicles | [2][8] |
Experimental Protocols
Materials and Reagents
-
Biotin-TAT (47-57) peptide
-
Cell Culture Medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS
-
Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Glass-bottom dishes or coverslips suitable for confocal microscopy
-
Confocal microscope
Protocol 1: Visualization of Biotin-TAT (47-57) Uptake
This protocol provides a step-by-step guide for the visualization of internalized Biotin-TAT (47-57).
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with Biotin-TAT (47-57):
-
Prepare the desired concentration of Biotin-TAT (47-57) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Biotin-TAT (47-57) solution to the cells and incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.[6]
-
-
Fixation:
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[6]
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature. This step is necessary to allow the streptavidin conjugate to access intracellular biotinylated peptides.[6]
-
-
Blocking:
-
Wash the cells twice with PBS.
-
Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Staining:
-
Dilute the fluorescently labeled streptavidin conjugate in 1% BSA in PBS according to the manufacturer's instructions.
-
Incubate the cells with the streptavidin solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides with a suitable mounting medium.
-
Acquire z-stack images using a confocal microscope. Use appropriate laser lines and emission filters for the chosen fluorophores.
-
Signaling Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps involved in the visualization of Biotin-TAT (47-57) uptake using confocal microscopy.
Caption: A flowchart of the experimental procedure.
TAT (47-57) Cellular Uptake Pathway
The cellular uptake of TAT peptides is a complex process that can occur through multiple endocytic pathways. The following diagram illustrates the potential mechanisms involved.
Caption: Potential endocytic pathways for TAT uptake.
Image Analysis and Data Interpretation
Quantitative analysis of confocal images can provide valuable insights into the efficiency of Biotin-TAT (47-57) uptake. Image analysis software such as ImageJ or CellProfiler can be used to:
-
Quantify Fluorescence Intensity: Measure the mean fluorescence intensity of the streptavidin signal per cell or within specific subcellular compartments. This provides a quantitative measure of peptide uptake.[6]
-
Colocalization Analysis: By co-staining with organelle-specific markers (e.g., LysoTracker for lysosomes), one can determine the extent of colocalization between the TAT peptide and different organelles. This helps to identify the intracellular trafficking pathways.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient peptide concentration or incubation time. | Optimize peptide concentration and incubation duration. |
| Inefficient permeabilization. | Ensure complete permeabilization with 0.1% Triton X-100. | |
| Inactive streptavidin conjugate. | Use a fresh or properly stored streptavidin conjugate. | |
| High background | Inadequate washing. | Increase the number and duration of washing steps. |
| Insufficient blocking. | Increase blocking time or use a different blocking agent. | |
| Non-specific binding of streptavidin. | Include a control without Biotin-TAT to assess non-specific binding. | |
| Punctate staining | Peptide is localized in endosomes/vesicles. | This is an expected result for endocytic uptake. Perform colocalization studies with endosomal markers.[7] |
| Cell morphology is poor | Fixation or permeabilization is too harsh. | Reduce the concentration or incubation time for PFA and Triton X-100. |
Conclusion
Confocal microscopy is an indispensable tool for visualizing and quantifying the cellular uptake of Biotin-TAT (47-57). The protocols and guidelines presented here provide a robust framework for researchers to study the intracellular fate of TAT-conjugated molecules, aiding in the development of more effective drug delivery systems. The ability to visualize the subcellular distribution of these peptides provides critical information on their mechanism of action and potential for therapeutic applications.
References
- 1. Biotin-TAT (47-57) - SB PEPTIDE [sb-peptide.com]
- 2. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-TAT (47-57) Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 4. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Biotin-TAT (47-57) Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short peptide sequence that allows it to penetrate cellular membranes. The TAT (47-57) peptide, with the amino acid sequence YGRKKRRQRRR, is a well-studied cell-penetrating peptide (CPP) derived from this domain. Its ability to traverse biological membranes has made it a valuable tool for intracellular delivery of various cargo molecules, including proteins, nucleic acids, and nanoparticles.[1] Biotinylation of the TAT (47-57) peptide provides a versatile tag for detection and quantification of its internalization into cells.
Flow cytometry is a powerful technique for the quantitative analysis of peptide internalization at the single-cell level. By labeling cells treated with Biotin-TAT (47-57) with a fluorescently-conjugated streptavidin, the cellular uptake of the peptide can be accurately measured. This application note provides detailed protocols for the analysis of Biotin-TAT (47-57) internalization using flow cytometry and summarizes key quantitative data. Additionally, it outlines the primary signaling pathways involved in its uptake.
Mechanisms of Internalization
The cellular uptake of the TAT peptide is a complex process that can occur through various endocytic pathways. The specific mechanism can be dependent on the cell type, peptide concentration, and the nature of any conjugated cargo. The primary pathways implicated in TAT (47-57) internalization are:
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles (macropinosomes). It is often initiated by the interaction of the cationic TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, leading to membrane ruffling and vesicle formation.[2][3][4]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles. This process is receptor-mediated and has been shown to be involved in the uptake of unconjugated TAT peptide.[5][6][7]
-
Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. Some studies have suggested the involvement of this pathway in the internalization of TAT fusion proteins.[3][8]
The internalization process is generally considered to be energy-dependent, requiring ATP and being sensitive to temperature.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies analyzing the internalization of TAT peptides using various methods, including flow cytometry.
Table 1: Concentration-Dependent Internalization of TAT Peptides
| Cell Line | Peptide Concentration | Method | Key Findings | Reference |
| HeLa | 0.2 µM (complexed with streptavidin) | Fluorescence quantification | Efficient uptake of Biotin-TAT-streptavidin complex. | [11] |
| Jurkat | 80 nM (Alexa 488-labeled TAT-SA) | Flow Cytometry | Strong fluorescence signal indicating internalization. | [11] |
| HeLa | 1-10 µM | Confocal Microscopy | Concentration-dependent increase in intracellular fluorescence. | |
| A549 | 1-10 µM | WST-1 assay | Dose-dependent effects on cell viability. |
Table 2: Time-Dependent Internalization of TAT Peptides
| Cell Line | Incubation Time | Method | Key Findings | Reference |
| HeLa | 5 min - 24 h | Confocal Microscopy | Visible staining on cell surfaces within 5 min, intracellular accumulation over time. | [12] |
| Jurkat | 3 h | Flow Cytometry | Significant internalization observed after 3 hours. | [11] |
| HeLa | 90 min | Fluorescence quantification | Measurable uptake of TAT-streptavidin complexes. | [11] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Biotin-TAT (47-57) Internalization
This protocol describes the steps for treating cells with Biotin-TAT (47-57) and subsequent staining with a fluorescently labeled streptavidin for flow cytometry analysis.
Materials:
-
Biotin-TAT (47-57) peptide
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other cell detachment solution
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the cells of interest (e.g., HeLa, Jurkat, MCF7) in appropriate medium supplemented with FBS until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for sufficient cell numbers for flow cytometry analysis (e.g., 1 x 10^5 cells/well in a 24-well plate). Allow cells to adhere overnight.
-
Peptide Treatment:
-
Prepare a stock solution of Biotin-TAT (47-57) in sterile water or PBS.
-
Dilute the Biotin-TAT (47-57) stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Biotin-TAT (47-57) solution to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Washing:
-
After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any unbound peptide.
-
Harvest the cells using trypsin-EDTA or a gentle cell scraper.
-
Transfer the cells to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining with Fluorescent Streptavidin:
-
Resuspend the cell pellet in 100 µL of PBS containing the fluorescently labeled streptavidin at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
-
Final Washes and Resuspension:
-
Wash the cells twice with cold PBS to remove unbound streptavidin.
-
Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
-
Gate on the live cell population based on forward and side scatter properties.
-
Measure the mean fluorescence intensity (MFI) of the cell population to quantify the internalization of Biotin-TAT (47-57).
-
Include an untreated cell sample and a sample treated only with fluorescent streptavidin as negative controls.
-
Protocol 2: Inhibition of Endocytic Pathways
To investigate the mechanism of Biotin-TAT (47-57) internalization, specific inhibitors of endocytic pathways can be used.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of the desired inhibitors (see Table 3).
-
Pre-incubate the cells with the inhibitors in serum-free medium for 30-60 minutes at 37°C.
-
-
Peptide Treatment with Inhibitors:
-
Without removing the inhibitor-containing medium, add Biotin-TAT (47-57) to the desired final concentration.
-
Incubate for the desired time at 37°C.
-
-
Analysis:
-
Proceed with steps 4-7 of Protocol 1 to analyze the effect of the inhibitors on peptide internalization. A significant reduction in MFI in the presence of an inhibitor suggests the involvement of that specific pathway.
-
Table 3: Common Inhibitors of Endocytosis
| Inhibitor | Target Pathway | Typical Concentration |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |
| Filipin | Caveolae-mediated endocytosis | 1-5 µg/mL |
| Amiloride | Macropinocytosis | 50-100 µM |
| Cytochalasin D | Actin polymerization (affects macropinocytosis) | 1-10 µM |
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Signaling Pathways
Clathrin-Mediated Endocytosis
Caption: Clathrin-mediated endocytosis pathway.
Macropinocytosis
References
- 1. Biotin-TAT (47-57) - SB PEPTIDE [sb-peptide.com]
- 2. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct forms of the actin cross-linking protein α-actinin support macropinosome internalization and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and physiological functions of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. scispace.com [scispace.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ulab360.com [ulab360.com]
- 11. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Versatile Intracellular Delivery Vector for a Wide Array of Biotinylated Molecules: The Modular Streptavidin Nanocomposite Platform
Application Notes
The streptavidin-biotin interaction, one of the strongest non-covalent bonds known in nature, provides a robust and versatile foundation for constructing modular intracellular delivery vectors.[1][2] This platform allows for the efficient delivery of a diverse range of biotinylated "cargo" molecules—including proteins, peptides, and nucleic acids—directly into the cytosol, overcoming common hurdles like endosomal entrapment and degradation.[3][4][5] By leveraging the tetravalent nature of streptavidin, multiple components can be assembled into a single, functional nanovector capable of cellular entry and cargo release.[3][5]
The core principle of this system involves using streptavidin as a central scaffold to link a biotinylated cargo molecule with a biotinylated delivery-enhancing moiety.[3][5] One effective strategy utilizes a cationic guanidinium-functionalized polymer that electrostatically self-assembles with a modular complex of streptavidin, biotinylated cargo, and a biotinylated oligo(glutamate) peptide.[3][4][5] This assembly results in nanocomposites that facilitate efficient cytosolic delivery.[3][5]
Another approach involves the creation of cell-penetrating streptavidin (CPS) by covalently attaching transporters, such as cell-penetrating peptides (CPPs) like the TAT peptide from HIV, to the streptavidin protein.[6][7] This modified streptavidin can then bind to any biotinylated cargo and ferry it across the cell membrane.[7] These systems have demonstrated the ability to deliver functional proteins, such as the chemotherapeutic enzyme granzyme A, leading to effective cell killing, thereby confirming the retention of the cargo's biological activity post-delivery.[3][5]
The versatility of this platform is a key advantage; a wide array of molecules can be biotinylated, making this a "plug-and-play" approach to intracellular delivery.[5] This adaptability allows researchers and drug development professionals to easily tailor the vector for their specific cargo and cellular target.
Data Presentation
Table 1: Summary of Delivered Biotinylated Cargoes and System Efficiency
| Cargo Type | Specific Cargo Example | Delivery Vector System | Cell Type | Outcome | Reference |
| Protein | Green Fluorescent Protein (GFP) | Streptavidin-Oligo(glutamate)/Cationic Polymer | HeLa | Efficient cytosolic and nuclear delivery | [5] |
| Protein | Granzyme A | Streptavidin-Oligo(glutamate)/Cationic Polymer | HeLa | Effective cell killing, indicating retained enzymatic activity | [3][5] |
| Protein | Various Fluorescent Proteins | Streptavidin-Oligo(glutamate)/Cationic Polymer | HeLa | Demonstrated versatility with proteins of varying size and charge | [5] |
| Peptide | Pro-apoptotic Peptide | pH-Responsive Carrier | - | Efficient intracellular delivery | [1] |
| siRNA | siRNA for liver fibrosis | Streptavidin-Biotinylated Cholesterol/siRNA | - | Rapid silencing of the target gene | [1] |
| General Cargo | Biotinylated Proteins | TAT-Streptavidin Fusion Protein | Jurkat T-cells | Efficient cellular uptake, sequestered in vesicles | [7] |
| General Cargo | Biotinylated Fluoresceins | Cell-Penetrating Streptavidin (CPS) | HeLa, C2C12, MCF7, MDCK | Diffuse cytosolic and nuclear delivery | [8] |
Mandatory Visualizations
Experimental Workflow for Nanocomposite Assembly and Delivery
Caption: Workflow for preparing and delivering biotinylated cargoes using the modular streptavidin nanocomposite system.
Cellular Uptake and Cytosolic Delivery Pathway
References
- 1. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytosolic Protein Delivery Using Modular Biotin-Streptavidin Assembly of Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Cell-Penetrating Streptavidin: A General Tool for Bifunctional Delivery with Spatiotemporal Control, Mediated by Transport Systems Such as Adaptive Benzopolysulfane Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Biotin-TAT (47-57) for Quantum Dot Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nanoparticles, such as quantum dots (QDs), into living cells is a critical step for various biomedical applications, including cellular imaging, drug delivery, and diagnostics. Cell-penetrating peptides (CPPs), like the TAT peptide derived from the HIV-1 transactivator of transcription protein, have emerged as a powerful tool to overcome the cellular membrane barrier.[1] The TAT (47-57) sequence (YGRKKRRQRRR) is a well-characterized protein transduction domain known for its high efficiency and low cytotoxicity.[2][3] This document provides detailed application notes and protocols for the use of Biotin-TAT (47-57) to deliver quantum dots into cells, leveraging the high-affinity biotin-streptavidin interaction for conjugation.[4]
Principle
The core principle of this delivery system lies in the non-covalent conjugation of biotinylated TAT (47-57) peptides to streptavidin-coated quantum dots. The strong and specific interaction between biotin (B1667282) and streptavidin ensures stable complex formation.[4] Once conjugated, the cationic TAT peptide facilitates the cellular uptake of the quantum dot cargo, primarily through a process of macropinocytosis, a form of endocytosis.[5][6] This process is initiated by the electrostatic interaction of the positively charged TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[7][8]
Data Presentation
Cellular Uptake Inhibition of TAT-Conjugated Quantum Dots
The following table summarizes the quantitative effects of various inhibitors on the cellular uptake of TAT-conjugated quantum dots, providing insights into the internalization mechanism. The data indicates a significant reduction in uptake when macropinocytosis and actin polymerization are inhibited, confirming their crucial role in the process.
| Inhibitor | Target | Uptake Inhibition (%) | Reference |
| Chondroitin Sulfate | Proteoglycans | ~75% | [9] |
| Heparin | Proteoglycans | ~80% | [9] |
| Low Temperature (4°C) | Energy-dependent processes (Endocytosis) | ~93% | [9] |
| Nystatin | Lipid Rafts | Significant Reduction | [9] |
| Dynasore | Dynamin | Not Significant | [9] |
| Chlorpromazine | Clathrin-mediated endocytosis | Not Significant | [9] |
| Genistein | Caveolae-mediated endocytosis | Not Significant | [9] |
| Amiloride | Macropinocytosis (Na+/H+ exchange) | ~70% | [9] |
| Cytochalasin D | F-actin polymerization | ~80% | [6][9] |
Experimental Protocols
Protocol 1: Preparation of Biotin-TAT (47-57)-Quantum Dot Conjugates
This protocol describes the preparation of TAT-QD conjugates using the biotin-streptavidin linkage.
Materials:
-
Biotin-TAT (47-57) peptide (e.g., Anaspec, AS-61209)[10]
-
Streptavidin-coated quantum dots (e.g., Invitrogen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
Procedure:
-
Reconstitute the lyophilized Biotin-TAT (47-57) peptide in sterile PBS or water to a stock concentration of 1 mg/mL.
-
Dilute the streptavidin-coated quantum dots to a working concentration in cell culture medium.
-
To prepare the Biotin-TAT-QD conjugates, mix the streptavidin-coated QDs with the Biotin-TAT peptide at a molar ratio of 1:20 (QD:TAT).[5][6] For example, for 1 nM of QDs, add 20 nM of Biotin-TAT peptide.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle agitation to allow for the biotin-streptavidin binding.[5][8]
-
The Biotin-TAT-QD conjugates are now ready for use in cell culture experiments. No purification step is typically required to remove unbound peptide.[8]
Protocol 2: Cellular Delivery and Live-Cell Imaging of TAT-QD Conjugates
This protocol outlines the procedure for delivering the prepared TAT-QD conjugates to cultured cells and visualizing their uptake using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa, COS-7, HEK-293) seeded on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Biotin-TAT-QD conjugates (from Protocol 1)
-
Fluorescence microscope with appropriate filter sets for the quantum dots
Procedure:
-
Seed the cells on a suitable imaging dish and allow them to adhere and grow to 50-70% confluency.
-
Remove the existing culture medium from the cells.
-
Add the Biotin-TAT-QD conjugates diluted in fresh, complete cell culture medium to the cells. A final QD concentration of 1-10 nM is a good starting point.
-
Incubate the cells with the TAT-QD conjugates for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells three times with warm PBS to remove unbound conjugates.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Visualize the cellular uptake of the TAT-QD conjugates using a fluorescence microscope. Internalized QDs will typically appear as bright, punctate structures within the cytoplasm.[6]
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of TAT-QD conjugates using flow cytometry.
Materials:
-
Cells treated with Biotin-TAT-QD conjugates (and untreated control cells)
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Prepare cell suspensions from both treated and untreated (control) cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then neutralize with complete medium.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellets in cold flow cytometer buffer.
-
Analyze the cell suspensions on a flow cytometer equipped with a laser and emission filter suitable for the specific quantum dots used.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Measure the fluorescence intensity of the cells in the appropriate channel.
-
The increase in mean fluorescence intensity in the treated cells compared to the control cells represents the cellular uptake of the TAT-QD conjugates.
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the potential cytotoxicity of the Biotin-TAT-QD conjugates using a standard MTT assay.
Materials:
-
Cells seeded in a 96-well plate
-
Biotin-TAT-QD conjugates at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the Biotin-TAT-QD conjugates. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Caption: Experimental workflow for Biotin-TAT-QD delivery and analysis.
References
- 1. Tat(48-60) peptide amino acid sequence is not unique in its cell penetrating properties and cell-surface glycosaminoglycans inhibit its cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Internalization of HIV-1 tat requires cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the Cellular Transport Pathway of Fusogenic Quantum Dots Conjugated With Tat Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Biotin-TAT (47-57) Cargo Delivery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biotin-TAT (47-57) for intracellular cargo delivery. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Biotin-TAT (47-57) cellular uptake?
A1: The cellular uptake of Biotin-TAT (47-57) and its conjugated cargo is an active, energy-dependent process that primarily occurs through endocytosis. The highly cationic nature of the TAT peptide interacts with negatively charged proteoglycans on the cell surface, triggering internalization. Several endocytic pathways can be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Q2: What is "endosomal entrapment" and how does it affect my experiment?
A2: Endosomal entrapment is a major challenge in TAT-mediated delivery. After internalization, the Biotin-TAT-cargo complex is enclosed within endosomes. If the cargo cannot efficiently escape this vesicle into the cytoplasm, it may be trafficked to lysosomes for degradation, preventing it from reaching its intracellular target and rendering it ineffective.
Q3: Does the biotin (B1667282) tag itself improve the uptake of the TAT peptide?
A3: Yes, studies have shown that the addition of a biotin group can enhance the cellular uptake of TAT and its conjugates. The addition of this hydrophobic group appears to potentiate the delivery process.
Q4: Can Biotin-TAT (47-57) deliver any type of cargo?
A4: Biotin-TAT (47-57) is a versatile delivery vector capable of transporting a wide range of molecules, including peptides, proteins, and nanoparticles. However, the efficiency of delivery can be significantly influenced by the properties of the cargo, such as its size, charge, and stability.
Troubleshooting Guide
Issue 1: Low or no cellular uptake of my Biotin-TAT-cargo conjugate.
-
Possible Cause 1: Inefficient Biotinylation.
-
Solution: Ensure your biotinylation protocol is optimized. Use a 3-5:1 molar coupling ratio of biotin reagent to your peptide/protein cargo to ensure complete incorporation of a single biotin per molecule. Verify successful biotinylation using techniques like mass spectrometry or a streptavidin-HRP dot blot.
-
-
Possible Cause 2: Cargo Properties.
-
Solution: The net charge of the cargo can significantly impact uptake. Positively charged cargoes tend to enhance internalization, while negatively charged cargoes can diminish it. If possible, consider modifying the cargo to have a more neutral or positive charge. The size of the cargo also matters; larger cargoes may be transported less efficiently.
-
-
Possible Cause 3: Suboptimal Concentration or Incubation Time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and cargo. Typically, concentrations in the low micromolar range are a good starting point.
-
-
Possible Cause 4: Cell Line Variability.
-
Solution: Different cell lines exhibit varying efficiencies of endocytosis. If possible, test your conjugate on a different cell line known to be efficiently transduced by TAT peptides (e.g., HeLa or Jurkat cells).
-
Issue 2: High background signal or non-specific binding.
-
Possible Cause 1: Endogenous Biotin.
-
Solution: Some cells and tissues have high levels of endogenous biotin, which can interfere with detection methods that rely on avidin (B1170675) or streptavidin. Pre-treat your cells with an avidin/biotin blocking solution to quench this endogenous signal before adding your conjugate.
-
-
Possible Cause 2: Aggregation of the Conjugate.
-
Solution: Biotin-TAT-cargo conjugates can sometimes aggregate, leading to non-specific binding to the cell surface. Prepare fresh solutions of your conjugate and consider including a mild, non-ionic detergent like Tween-20 at a low concentration (e.g., 0.05%) in your washing steps.
-
-
Possible Cause 3: Excessive Conjugate Concentration.
-
Solution: Using too high a concentration of the conjugate can lead to increased non-specific binding. Reduce the concentration used in your experiment based on your dose-response optimization.
-
Issue 3: My cargo is internalized, but I don't observe its biological effect (Endosomal Entrapment).
-
Possible Cause: Inefficient Endosomal Escape.
-
Solution 1: Co-treatment with Endosomolytic Agents. The use of agents like chloroquine (B1663885) can help disrupt endosomes and facilitate the release of your cargo into the cytoplasm. However, be mindful of potential cytotoxicity with these agents and perform appropriate controls.
-
Solution 2: Incorporate Endosomal Escape Domains (EEDs). For more advanced applications, consider conjugating your cargo with synthetic peptides known to promote endosomal escape, such as those containing hydrophobic amino acid residues that destabilize the endosomal membrane at low pH.
-
Solution 3: Use of pH-responsive polymers. Biotinylated, pH-responsive polymers like poly(propylacrylic acid) (PPAA) can be complexed with TAT-streptavidin-cargo constructs to promote endosomal release.
-
Issue 4: Observed Cytotoxicity.
-
Possible Cause 1: High Concentration of the Conjugate.
-
Solution: High concentrations of cationic peptides can sometimes be toxic to cells. Reduce the concentration to the lowest effective level determined from your dose-response experiments.
-
-
Possible Cause 2: Contaminants in the Preparation.
-
Solution: Ensure your Biotin-TAT-cargo conjugate is highly pure. Use appropriate purification methods, such as HPLC, to remove any residual reagents from the biotinylation or conjugation steps that could be toxic to cells.
-
Quantitative Data Summary
Table 1: Influence of Cargo Properties on TAT-Mediated Delivery Efficiency
| Cargo Property | Observation | Implication for Experiment Design |
| Net Charge | Positively charged cargoes enhance uptake, while neutral and negatively charged cargoes can diminish it. | Consider the isoelectric point (pI) of your cargo. If feasible, modify the cargo to increase its net positive charge. |
| Size | Smaller cargoes generally transport more efficiently than larger ones. The presence of a bulky avidin tetramer can significantly inhibit transport. | For large protein cargoes, expect lower delivery efficiency. It may be necessary to use higher concentrations or longer incubation times. |
| Shape | The overall shape of the cargo and the linkage point to the TAT peptide can significantly affect transport efficiency. | If seeing poor delivery, and if possible with your cargo, consider altering the conjugation site. |
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake pathways for Biotin-TAT-cargo complexes.
Technical Support Center: Overcoming Endosomal Entrapment of Biotin-TAT (47-57) Cargo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Biotin-TAT (47-57) cargo delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with endosomal entrapment, a critical barrier to the cytosolic delivery of your cargo.
Frequently Asked Questions (FAQs)
Q1: What is endosomal entrapment and why is it a problem for my Biotin-TAT (47-57) cargo?
A1: The TAT (47-57) peptide is a cell-penetrating peptide (CPP) that facilitates the uptake of your biotinylated cargo into cells, primarily through a process called endocytosis.[1][2][3] This process engulfs the Biotin-TAT-cargo complex and sequesters it within membrane-bound vesicles called endosomes. While internalization is efficient, the cargo often remains trapped within these endosomes, which eventually mature into lysosomes where the cargo can be degraded by enzymes.[4] This "endosomal entrapment" prevents your cargo from reaching its intended cytosolic or nuclear target, significantly limiting its therapeutic or experimental efficacy. It is estimated that only a small fraction, perhaps less than 2%, of endocytosed cargo successfully escapes into the cytoplasm.[5][6]
Q2: How can I visualize if my Biotin-TAT (47-57) cargo is trapped in endosomes?
A2: A common method is to use fluorescence microscopy. If your cargo is fluorescently labeled, you will typically observe a punctate (dot-like) fluorescence pattern within the cytoplasm, indicating that the cargo is localized within vesicles.[4] In contrast, successful endosomal escape and cytosolic delivery will result in a diffuse fluorescence signal throughout the cytoplasm and/or nucleus.
Q3: What are the main strategies to enhance the endosomal escape of my Biotin-TAT (47-57) cargo?
A3: Several strategies can be employed to promote the release of your cargo from endosomes. The most common include:
-
Photochemical Internalization (PCI): This technique uses a photosensitizer that localizes in endosomal membranes. Upon light activation, it generates reactive oxygen species that disrupt the endosomal membrane, releasing the trapped cargo.[7]
-
Fusogenic Peptides: Co-administration or conjugation with pH-sensitive fusogenic peptides, such as GALA or HA2, can induce membrane disruption in the acidic environment of the endosome.[4][8]
-
Chemical Enhancers: Small molecules like chloroquine (B1663885) can disrupt the endosomal acidification process, leading to osmotic swelling and rupture of the endosome.[9][10]
Q4: How does the size of my cargo affect endosomal escape?
A4: The size and bulk of the cargo conjugated to the TAT peptide can significantly impact both cellular uptake and endosomal escape efficiency.[5][11][12] Larger payloads can reduce the overall efficiency of the delivery system.[11][12] It is often necessary to empirically determine the optimal TAT-to-cargo ratio and delivery strategy for each specific complex.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low intracellular delivery of Biotin-TAT-cargo. | Suboptimal peptide or cargo concentration. | Titrate the concentration of your Biotin-TAT-cargo complex. Start with a range of concentrations (e.g., 1-10 µM) to determine the optimal concentration for your cell type. |
| Inefficient cellular uptake. | Ensure optimal cell culture conditions. Factors like cell confluency, media composition, and temperature can influence endocytic uptake.[2] | |
| Degradation of the peptide-cargo complex. | Assess the stability of your complex in the cell culture medium. Consider using protease inhibitors if degradation is suspected. | |
| High cytotoxicity observed. | High concentration of the delivery agent. | Reduce the concentration of the Biotin-TAT-cargo complex and/or the endosomal escape agent. Perform a dose-response curve to determine the maximum non-toxic concentration. |
| Intrinsic toxicity of the cargo. | Evaluate the toxicity of the cargo molecule alone. | |
| Contamination of reagents. | Ensure all buffers and media are sterile and endotoxin-free. |
Troubleshooting Specific Endosomal Escape Techniques
1. Photochemical Internalization (PCI)
| Issue | Possible Cause | Recommendation |
| Inefficient endosomal escape after light activation. | Suboptimal photosensitizer concentration. | Titrate the photosensitizer concentration to find the optimal balance between efficacy and phototoxicity. |
| Insufficient light dose. | Optimize the light exposure time and intensity. Ensure the light source wavelength matches the activation spectrum of the photosensitizer. | |
| Poor co-localization of the photosensitizer and Biotin-TAT-cargo. | Ensure the photosensitizer and the cargo are internalized into the same endosomal compartments. This can be verified using co-localization studies with fluorescence microscopy. | |
| High phototoxicity. | Excessive light dose or photosensitizer concentration. | Reduce the light dose and/or photosensitizer concentration. |
2. Fusogenic Peptides (e.g., GALA)
| Issue | Possible Cause | Recommendation |
| No significant enhancement of endosomal escape. | Inefficient co-internalization of GALA and Biotin-TAT-cargo. | Co-incubate the cells with both peptides simultaneously. Consider covalent conjugation of GALA to the TAT-cargo complex for more reliable co-delivery. |
| Suboptimal GALA concentration. | Perform a dose-response experiment to determine the optimal concentration of the GALA peptide. | |
| pH of the endosome is not sufficiently acidic. | This is less likely to be the primary issue as endosomal acidification is a natural process. However, some cell lines may have altered endosomal pH. | |
| Cytotoxicity. | High concentration of the GALA peptide. | Reduce the concentration of GALA. Fusogenic peptides can disrupt cellular membranes non-specifically at high concentrations. |
3. Chloroquine Treatment
| Issue | Possible Cause | Recommendation |
| Limited improvement in cytosolic delivery. | Suboptimal chloroquine concentration. | The effective concentration of chloroquine can be cell-type dependent. A typical starting concentration is 50-100 µM, but a titration is recommended. |
| Insufficient incubation time. | Pre-incubate the cells with chloroquine for a sufficient time (e.g., 30 minutes to 1 hour) before adding the Biotin-TAT-cargo. | |
| High cytotoxicity. | Chloroquine is known to induce cytotoxicity at higher concentrations and with prolonged exposure.[13][14][15][16] | Reduce the concentration of chloroquine and/or the incubation time. Assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion). |
Quantitative Data on Endosomal Escape Strategies
Direct quantitative comparisons of different endosomal escape methods for a specific Biotin-TAT (47-57) cargo are limited in the literature due to variations in experimental setups. The following tables summarize representative data from studies on TAT and similar peptides to provide a general indication of the expected efficacy of each method.
Table 1: Efficiency of Different Endosomal Escape Agents with TAT-based Cargo
| Endosomal Escape Agent | Cargo Type | Cell Line | Fold Increase in Cytosolic Delivery (approx.) | Reference |
| Chloroquine | GFPβ11-(S-S)-TAT peptide | H1299 | ~4-fold | [17] |
| Photochemical Internalization | Rhodamine-labeled TAT-GFP | N18-RE-105 | Significant redistribution to cytosol | [7] |
| GALA3 (fusogenic peptide) | BLF1-HBP (protein) | Various | >20-fold increase in cytotoxicity | [8] |
| dfTAT (dimeric TAT) | AF488-H1 (protein) | MDA-MB-213 | ~60% of cells with nuclear delivery at 2 µM | [12] |
Note: The "Fold Increase" is a relative measure and can vary significantly based on the assay, cell type, and cargo.
Table 2: Cytotoxicity of Endosomal Escape Agents
| Agent | Typical Working Concentration | Cell Line(s) | Observed Cytotoxicity | Reference(s) |
| Chloroquine | 50 - 100 µM | Various | Dose- and time-dependent cytotoxicity | [13][14][15][16] |
| Photochemical Internalization | Varies with photosensitizer and light dose | Various | Can induce phototoxicity | [7] |
| GALA | 1 - 10 µM | HeLa, A549, etc. | Generally low at effective concentrations | [4][8] |
Experimental Protocols
Protocol 1: Calcein (B42510) Release Assay for Measuring Endosomal Escape
This assay is used to assess membrane disruption of endosomes. Calcein, a fluorescent dye, is loaded into cells where it is initially quenched within endosomes. Upon endosomal membrane rupture, calcein is released into the cytoplasm, leading to an increase in fluorescence.
Materials:
-
Calcein AM (acetoxymethyl ester)
-
Biotin-TAT (47-57)-cargo complex
-
Endosomal escape agent (e.g., GALA peptide, Chloroquine)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells twice with PBS.
-
Load the cells with 5 µM Calcein AM in serum-free medium for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove extracellular Calcein AM.
-
Add the Biotin-TAT-cargo complex with or without the endosomal escape agent to the cells in fresh medium. Include controls: cells only, cells with Biotin-TAT-cargo only, and cells with the escape agent only.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~495 nm, Emission: ~515 nm) or visualize the cells using a fluorescence microscope. An increase in diffuse green fluorescence indicates endosomal escape.
Troubleshooting:
-
Low Signal: Increase the concentration of Calcein AM or the incubation time. Ensure cells have sufficient esterase activity to cleave Calcein AM.[6] Using serum-free media during loading is crucial as serum esterases can cleave Calcein AM extracellularly.[18]
-
High Background: Ensure thorough washing after Calcein AM loading. Use phenol (B47542) red-free medium for fluorescence measurements.[18]
Protocol 2: Luciferase Reporter Assay for Quantifying Cytosolic Delivery
This assay provides a quantitative measure of functional cargo delivery to the cytosol. A common approach is to use a cargo that becomes active upon reaching the cytosol, such as Cre recombinase delivered to cells expressing a LoxP-STOP-LoxP-Luciferase reporter gene.
Materials:
-
Biotin-TAT (47-57)-Cre recombinase cargo
-
Reporter cell line (e.g., expressing LoxP-STOP-LoxP-Luciferase)
-
Endosomal escape agent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well white plate and culture overnight.
-
Treat the cells with the Biotin-TAT-Cre complex, with or without the endosomal escape agent. Include appropriate controls.
-
Incubate for 24-48 hours to allow for Cre-mediated recombination and luciferase expression.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. An increase in luminescence correlates with a higher amount of functionally delivered Cre recombinase.
Troubleshooting:
-
High Variability: Pipetting errors can significantly impact results. Prepare master mixes for reagents and use a multichannel pipette.[19][20]
-
Weak Signal: Transfection efficiency of the reporter plasmid might be low. Optimize the delivery of the Biotin-TAT-Cre complex by titrating its concentration. Ensure the promoter driving luciferase expression is active in your cell line.[19]
-
High Background: Use opaque, white plates to reduce crosstalk between wells. Ensure complete cell lysis.[19][20][21]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Endocytic uptake and intracellular trafficking pathway of Biotin-TAT (47-57) cargo.
Caption: General experimental workflow for assessing endosomal escape of Biotin-TAT-cargo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cargo Size and Shape on the Transport Efficiency of the Bacterial Tat Translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems | Semantic Scholar [semanticscholar.org]
- 8. Effective Therapeutic Drug Delivery by GALA3, an Endosomal Escape Peptide with Reduced Hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. goldbio.com [goldbio.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
a biotinylated, pH-responsive polymer poly(propylacrylic acid) (PPAA), nuclear localization of TAT-SA and TAT-SA bound to biotin was markedly improved
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing a biotinylated, pH-responsive polymer, poly(propylacrylic acid) (PPAA), to improve the nuclear localization of TAT-Streptavidin (SA) fusion proteins and their biotinylated cargo.
Frequently Asked Questions (FAQs)
Background and Theory
Q1: What is poly(propylacrylic acid) (PPAA) and why is it pH-responsive?
A1: Poly(propylacrylic acid) (PPAA) is a synthetic polymer characterized by carboxylic acid groups.[1] These groups have an acid dissociation constant (pKa) of approximately 6.7.[1] At a physiological pH of 7.4 (like in the bloodstream), the carboxylic acid groups are deprotonated (ionized), making the polymer water-soluble.[1][2] However, in acidic environments, such as the late endosome or lysosome where the pH can drop to 6.5 or lower, the polymer becomes protonated.[1][2] This protonation increases its hydrophobicity, causing it to interact with and disrupt the endosomal membrane.[1][3]
Q2: What is the role of the TAT peptide in this system?
A2: The TAT peptide is derived from the HIV-1 TAT protein and functions as a cell-penetrating peptide (CPP).[4] It facilitates the uptake of its cargo—in this case, the streptavidin protein and its bound molecules—into mammalian cells.[4][5] The basic domain of the TAT peptide also acts as a Nuclear Localization Signal (NLS), which directs the transport of the complex from the cytoplasm into the nucleus through the nuclear pore complexes (NPCs).[6][7][8]
Q3: How does the biotin-streptavidin interaction facilitate this complex?
A3: Streptavidin is a protein with an exceptionally high affinity for biotin (B1667282).[3] A TAT-Streptavidin (TAT-SA) fusion protein can therefore be used as a versatile carrier.[4] It can simultaneously bind to a biotinylated cargo molecule (e.g., a drug, a probe) and the biotinylated PPAA polymer, forming a multi-component delivery vehicle.[3][4]
Q4: What is the proposed mechanism for improved nuclear localization with PPAA?
A4: Without PPAA, the TAT-SA complex is efficiently taken up by cells but often becomes trapped within endosomal vesicles and subsequently degraded in lysosomes.[4][7] The addition of biotinylated, pH-responsive PPAA provides an escape mechanism. As the endosome acidifies, PPAA disrupts the vesicle membrane, releasing the TAT-SA-cargo complex into the cytoplasm.[4][7] Once in the cytoplasm, the TAT peptide's NLS can engage with the nuclear import machinery to facilitate translocation into the nucleus, markedly improving nuclear delivery.[7]
Experimental Design
Q5: What controls are essential for an experiment evaluating this system?
A5: A robust experiment should include the following controls:
-
Untreated Cells: To establish baseline fluorescence and cell health.
-
Cargo Alone: To demonstrate that the cargo cannot enter cells or localize to the nucleus on its own.
-
TAT-SA + Cargo (No PPAA): To show the extent of cellular uptake and the baseline level of nuclear localization (or endosomal entrapment) without the escape agent.[4]
-
TAT-SA + Biotin-PPAA (No Cargo): To ensure the polymer-protein complex itself does not cause adverse effects or autofluorescence.
-
SA + Cargo + Biotin-PPAA (No TAT): To prove that the TAT peptide is required for cellular uptake.[4]
Q6: How can I quantify the improvement in nuclear localization?
A6: The most common method is fluorescence microscopy coupled with image analysis.[9][10] By using a fluorescently labeled cargo or TAT-SA protein, you can capture images and measure the mean fluorescence intensity in the nucleus versus the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of localization.[11] This can be done for a statistically significant number of cells for each condition.[10]
Troubleshooting Guide
Q1: I am observing low cellular uptake of my TAT-SA complex. What could be the issue?
A1:
-
Problem: Inefficient TAT-SA fusion protein.
-
Solution: Verify the correct expression and purification of the TAT-SA fusion protein. Confirm the TAT peptide sequence is correct and accessible.
-
-
Problem: Complex aggregation.
-
Solution: The formation of large aggregates can hinder cellular uptake. Prepare complexes in appropriate buffers (e.g., PBS or serum-free media) and consider optimizing the stoichiometry of TAT-SA, cargo, and PPAA. Use dynamic light scattering (DLS) to check for aggregation.
-
-
Problem: Cell line specific issues.
-
Solution: The efficiency of endocytosis can vary between cell lines.[7] Try different cell lines or optimize incubation times and complex concentrations for your specific cell type.
-
Q2: My complex enters the cell, but I see a punctate (vesicular) staining pattern instead of nuclear localization, even with PPAA. Why?
A2:
-
Problem: Insufficient endosomal acidification or escape.
-
Solution: Ensure your cells are healthy and metabolically active. Some cell culture conditions can alter endosomal pH. You can use a lysosomotropic agent like chloroquine (B1663885) as a positive control for endosomal pH disruption, but be aware of its toxicity.
-
-
Problem: Incorrect PPAA properties.
-
Solution: The pH-responsiveness of PPAA is critical. Verify the pKa of your synthesized or purchased PPAA. If the pKa is too low, it may not become hydrophobic enough in the early endosome to facilitate escape.[1]
-
-
Problem: Suboptimal ratio of PPAA to TAT-SA.
-
Solution: Titrate the amount of biotin-PPAA in your complex. Too little PPAA may not be sufficient to disrupt the endosomal membrane, while too much could lead to aggregation or cytotoxicity.
-
Q3: I am observing high cytotoxicity after treating cells with the full complex.
A3:
-
Problem: Polymer toxicity.
-
Solution: High concentrations of PPAA or other polymers can be toxic. Perform a dose-response curve for biotin-PPAA alone to determine its toxicity profile in your cell line. Reduce the concentration or incubation time if necessary.
-
-
Problem: Cargo toxicity.
-
Solution: If your cargo is a cytotoxic drug, the enhanced cytoplasmic and nuclear delivery will naturally lead to higher cell death. This may be the desired outcome. Ensure you have a "cargo alone" control to distinguish delivery-mediated toxicity from inherent cargo toxicity.
-
-
Problem: Contaminants.
-
Solution: Ensure all components (TAT-SA, PPAA, cargo) are free from contaminants like endotoxins, which can cause significant cell death.
-
Q4: The nuclear localization is improved but still not optimal. How can I enhance it further?
A4:
-
Problem: Masked Nuclear Localization Signal (NLS).
-
Solution: Ensure the TAT peptide's NLS is not sterically hindered by the cargo or PPAA. Consider using a longer, more flexible linker between the biotin moiety and the PPAA polymer or cargo.
-
-
Problem: Saturation of the nuclear import machinery.
-
Solution: The importin-based nuclear transport system can be saturated.[12] Try reducing the concentration of the complex or increasing the post-treatment incubation time to allow for more rounds of nuclear import.
-
-
Problem: Passive diffusion limitations.
-
Solution: The entire complex must be released into the cytoplasm and then translocate through the nuclear pore complex (NPC), which has a size limit for passive diffusion.[13] While active transport via the NLS is the primary mechanism, very large complexes may still be imported less efficiently. Ensure your final complex size is within a reasonable range for active transport.
-
Data Presentation: Illustrative Results
The following tables summarize the expected quantitative outcomes from a typical experiment. Values are illustrative arbitrary fluorescence units (AFU).
Table 1: Cellular Uptake Efficiency
| Condition | Mean Whole-Cell Fluorescence (AFU ± SD) |
| Untreated Cells | 5 ± 2 |
| Fluorescent Cargo Alone | 10 ± 4 |
| TAT-SA + Fluorescent Cargo | 250 ± 35 |
| TAT-SA + Fluorescent Cargo + Biotin-PPAA | 245 ± 40 |
Table 2: Nuclear Localization Efficiency
| Condition | Nuclear:Cytoplasmic Fluorescence Ratio (± SD) | Predominant Localization Pattern |
| TAT-SA + Fluorescent Cargo | 0.8 ± 0.3 | Punctate / Vesicular[4] |
| TAT-SA + Fluorescent Cargo + Biotin-PPAA | 4.5 ± 0.9 | Diffuse Cytoplasmic & Nuclear[4][7] |
Visualizations: Workflows and Mechanisms
Experimental Workflow
Caption: High-level workflow for complex formation, cell delivery, and analysis.
Mechanism of Cellular Uptake and Nuclear Delivery
Caption: Cellular pathway of TAT-SA-PPAA complex from uptake to nuclear import.
Experimental Protocols
Protocol 1: Formation of TAT-SA/Biotin-Cargo/Biotin-PPAA Complex
This protocol assumes all components are sterile and in a suitable buffer (e.g., PBS, pH 7.4).
-
Component Preparation:
-
Prepare stock solutions of Biotinylated Cargo (e.g., 1 mg/mL), TAT-SA (1 mg/mL), and Biotin-PPAA (1 mg/mL).
-
For a fluorescent cargo, ensure it is protected from light.
-
-
Complex Assembly (Example Stoichiometry):
-
In a sterile microcentrifuge tube, combine the components in the following order, gently mixing after each addition. The streptavidin on TAT-SA has four biotin-binding sites, which can be occupied by both cargo and PPAA.[5]
-
Add 5 µg of Biotinylated Fluorescent Cargo.
-
Add 20 µg of TAT-SA fusion protein. (This provides a molar excess of biotin-binding sites).
-
Incubate for 15 minutes at room temperature to allow for high-affinity binding.
-
Add 10 µg of Biotin-PPAA.
-
Gently mix and incubate for an additional 15 minutes at room temperature.
-
-
Note: These ratios are a starting point and should be optimized for your specific cargo and PPAA characteristics.
-
-
Final Preparation:
-
Bring the final volume up to 100 µL with sterile PBS. The complex is now ready to be diluted into cell culture media for treatment.
-
Protocol 2: Cellular Delivery and Microscopy
-
Cell Seeding:
-
One day prior to the experiment, seed cells (e.g., HeLa or NIH 3T3) onto glass-bottom confocal dishes at a density that will result in 60-70% confluency on the day of the experiment.[4]
-
-
Cell Treatment:
-
On the day of the experiment, wash the cells once with warm, serum-free media.
-
Dilute the prepared TAT-SA/Cargo/PPAA complex (from Protocol 1) into fresh, serum-free media to the desired final concentration (e.g., 1-10 µg/mL of cargo).
-
Remove the wash media from the cells and add the media containing the complex.
-
Incubate the cells for 1 to 4 hours at 37°C in a CO2 incubator. Incubation time may require optimization.
-
-
Sample Preparation for Microscopy:
-
After incubation, remove the treatment media and wash the cells three times with warm PBS to remove any complex that is not internalized.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but recommended for nuclear counterstaining).
-
Wash three times with PBS.
-
Stain the nuclei by incubating with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS and add fresh PBS or mounting media to the dish for imaging.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope, taking separate images for the fluorescent cargo channel and the nuclear stain channel.
-
Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) for the nucleus (using the DAPI signal) and the cytoplasm for at least 30-50 individual cells per condition.
-
Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs and calculate the ratio.[10]
-
References
- 1. Formulation and characterization of poly(propylacrylic acid)/poly(lactic-co-glycolic acid) blend microparticles for pH-dependent membrane disruption and cytosolic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Polymer-protein hybrid - Wikipedia [en.wikipedia.org]
- 4. A TAT-streptavidin fusion protein directs uptake of biotinylated cargo into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tat Peptide Is Capable of Importing Large Nanoparticles Across Nuclear Membrane in Digitonin Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative tracking of protein trafficking to the nucleus using cytosolic protein delivery by nanoparticle-stabilized nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the nuclear localization of fluorescently tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms and Signals for the Nuclear Import of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-TAT (47-57) Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Biotin-TAT (47-57) complexes, focusing on strategies to mitigate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-TAT (47-57) and what is it used for?
Biotin-TAT (47-57) is a cell-penetrating peptide (CPP) derived from the HIV-1 transactivator of transcription (TAT) protein (amino acids 47-57), which has been conjugated with biotin (B1667282).[1][2] This modification allows the peptide to efficiently penetrate cellular membranes and deliver a variety of cargo molecules, such as proteins, oligonucleotides, and nanoparticles, into cells.[1][3] The biotin tag serves as a versatile handle for attaching cargo molecules via the high-affinity biotin-streptavidin interaction and for detection and purification purposes.[4]
Q2: What causes the cytotoxicity associated with Biotin-TAT (47-57) complexes?
The cytotoxicity of arginine-rich CPPs like TAT (47-57) is primarily attributed to their cationic nature, which facilitates strong interactions with the negatively charged cell membrane.[5] This interaction can lead to membrane destabilization, pore formation, and subsequent cellular stress responses.[6] At higher concentrations, TAT peptides can induce apoptosis (programmed cell death) through the activation of signaling pathways involving MAP kinases and caspases.[7][8]
Q3: What are the common methods to reduce the cytotoxicity of Biotin-TAT (47-57) complexes?
Several strategies can be employed to minimize the cytotoxic effects of Biotin-TAT (47-57) complexes:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can shield its positive charge, reducing non-specific interactions with the cell membrane and thereby lowering cytotoxicity.[9][10]
-
Co-incubation with Polyanions: The presence of negatively charged molecules like heparin or non-coding oligonucleotides can neutralize the positive charge of the TAT peptide, reducing its effective concentration available to interact harmfully with the cell membrane.
-
Dose Optimization: Carefully titrating the concentration of the Biotin-TAT (47-57) complex to the lowest effective dose for cargo delivery is a straightforward way to minimize toxicity.
-
Complexing with Cargo: The nature and size of the cargo molecule can influence the overall toxicity of the complex. In some cases, conjugation to a larger protein can reduce the peptide's inherent toxicity.[11]
Troubleshooting Guides
Problem 1: High cell death observed after treatment with Biotin-TAT (47-57) complexes.
| Possible Cause | Troubleshooting Steps |
| Concentration of the complex is too high. | Perform a dose-response experiment to determine the optimal concentration that provides efficient cargo delivery with minimal cytotoxicity. Start with a low concentration and incrementally increase it. |
| Inherent toxicity of the Biotin-TAT (47-57) peptide. | Consider modifying the peptide to reduce its cationic charge. PEGylation is a common and effective method. |
| The cargo molecule itself is cytotoxic. | Run a control experiment with the cargo molecule alone (without the Biotin-TAT (47-57) peptide) to assess its intrinsic toxicity. |
| Contamination of the peptide or complex solution. | Ensure that all reagents and solutions are sterile and free of endotoxins. Prepare fresh solutions for each experiment. |
Problem 2: Inefficient delivery of cargo despite using Biotin-TAT (47-57).
| Possible Cause | Troubleshooting Steps |
| Suboptimal complex formation. | Ensure proper molar ratios of Biotin-TAT (47-57) to your streptavidin-conjugated cargo. Optimize the incubation time and temperature for complex formation. |
| Endosomal entrapment of the complex. | The complex may be successfully entering the cell but getting trapped in endosomes. Consider co-treatment with endosomolytic agents, although this may also increase cytotoxicity and should be carefully optimized. |
| Low concentration of the complex. | While high concentrations can be toxic, a concentration that is too low will result in inefficient delivery. Refer to your dose-response curve to find the optimal balance. |
| Cell type variability. | The efficiency of TAT-mediated delivery can vary between different cell lines. You may need to optimize the protocol for your specific cell type. |
Quantitative Data
The following tables summarize representative data on the cytotoxicity of TAT-peptides and the effect of modifications. Note that specific IC50 values for Biotin-TAT (47-57) are not widely available in the literature and can vary significantly depending on the cell line, cargo, and assay conditions. The data presented here for TAT-conjugated molecules can serve as a general guideline.
Table 1: Cytotoxicity of TAT-Peptide Conjugates in different cell lines.
| Cell Line | TAT-Conjugate | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | TATp-bearing paclitaxel-loaded micelles | MTT | 48 | ~0.05 |
| 4T1 | TATp-bearing paclitaxel-loaded micelles | MTT | 48 | ~0.05 |
| Jurkat | cp1-TAT | Not Specified | Not Specified | 27.5 ± 2.9 |
| Daudi | cp1-TAT | Not Specified | Not Specified | 13.2 ± 0.4 |
| El4 | cp1-TAT | Not Specified | Not Specified | 28.1 ± 2.1 |
Data adapted from representative studies.[12][13] Actual values will vary based on experimental conditions.
Table 2: Effect of PEGylation on Cytotoxicity of a Cationic Polymer (PEI).
| Polymer | Degree of PEGylation | Cytotoxicity (LDH release) |
| PEI 25 kDa | 0% | High |
| PEI-PEG (low MW PEG) | High | Reduced |
| PEI-PEG (high MW PEG) | Low | High |
This table illustrates the general principle that PEGylation can reduce the cytotoxicity of cationic polymers, a principle that is also applicable to cationic peptides like TAT.[14] The degree and length of PEG chains are critical parameters.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Biotin-TAT (47-57) complex for the desired exposure time (e.g., 24-48 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Reducing Cytotoxicity with Heparin Co-incubation
-
Prepare Solutions: Prepare sterile solutions of your Biotin-TAT (47-57) complex and a stock solution of heparin (e.g., 1 mg/mL).
-
Co-incubation: Immediately before adding to the cells, mix the Biotin-TAT (47-57) complex with heparin at various molar ratios. A starting point could be a 1:1 molar ratio.
-
Cell Treatment: Add the co-incubated mixture to your cells and proceed with your experiment.
-
Cytotoxicity Assessment: Assess cell viability using a standard method like the MTT or LDH assay to determine the effect of heparin on reducing cytotoxicity.
Signaling Pathways and Experimental Workflows
Signaling Pathways in TAT-Induced Cytotoxicity
TAT peptides can induce apoptosis by activating intracellular signaling cascades. One of the key pathways involved is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[7] Activation of this pathway can lead to the expression of pro-inflammatory genes and ultimately trigger apoptosis. The apoptotic process itself is executed by a family of proteases called caspases, with caspase-3 being a key executioner caspase.[8] The activity of caspases is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members.[15][16]
Experimental Workflow for Assessing and Reducing Cytotoxicity
The following workflow outlines the steps to evaluate the cytotoxicity of Biotin-TAT (47-57) complexes and test the effectiveness of a reduction strategy like PEGylation.
References
- 1. Biotin-TAT (47-57) | CRB1000172 | Biosynth [biosynth.com]
- 2. Biotin-TAT (47-57) - SB PEPTIDE [sb-peptide.com]
- 3. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 4. Biotin-TAT (47-57) Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 5. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tat engagement of p38 MAP kinase and IRF7 pathways leads to activation of interferon-stimulated genes in antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAT cell-penetrating peptide modulates inflammatory response and apoptosis in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced cytotoxicity of TATp-bearing paclitaxel-loaded micelles in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic peptides discriminate BCL-2 and its clinical mutants from BCL-XL by engaging a single-residue discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-TAT (47-57) for Cellular Transduction
Welcome to the technical support center for Biotin-TAT (47-57) mediated cell transduction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and helpful visualizations to ensure successful cell transduction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of Biotin-TAT (47-57) for delivering cargo into cells.
Q1: My transduction efficiency is very low. What are the potential causes and how can I improve it?
A1: Low transduction efficiency is a common challenge. Here are several factors to consider and troubleshoot:
-
Suboptimal Peptide Concentration: The concentration of Biotin-TAT (47-57) is critical. Too low, and you won't see efficient uptake; too high, and you risk cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and cargo. Start with a range of concentrations (e.g., 1-20 µM) and assess both transduction efficiency and cell viability.
-
-
Incorrect Incubation Time: The kinetics of TAT-mediated uptake can vary between cell types.
-
Solution: Optimize the incubation time. A typical starting point is 1-4 hours. For some cells, shorter or longer times may be necessary. A time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h) can help identify the peak uptake period.
-
-
Cell Type Variability: Different cell lines exhibit varying efficiencies of TAT-mediated uptake.[1]
-
Solution: If possible, test your Biotin-TAT (47-57) construct on a cell line known to be easily transducible (e.g., HeLa, Jurkat) as a positive control. Primary cells and some suspension cells can be more challenging to transduce.
-
-
Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the interaction between the cationic TAT peptide and the negatively charged cell membrane.
-
Solution: Try performing the transduction in serum-free or low-serum (e.g., 1-2% FBS) medium. However, be mindful of cell health during prolonged incubation in low-serum conditions.
-
-
Cargo Interference: The size, charge, and nature of your cargo can influence the transduction process.
-
Solution: Ensure your cargo is properly conjugated to the Biotin-TAT (47-57) peptide. If using a non-covalent complex, optimize the ratio of peptide to cargo.
-
Q2: I'm observing significant cell death after treatment with Biotin-TAT (47-57). How can I reduce cytotoxicity?
A2: Cytotoxicity can be a concern, especially at higher concentrations.
-
High Peptide Concentration: TAT peptides can disrupt cell membranes at high concentrations, leading to toxicity.
-
Solution: As mentioned above, perform a dose-response experiment to find the highest concentration that provides good transduction without significant cell death. Refer to the data tables below for typical concentration ranges.
-
-
Prolonged Incubation: Leaving the peptide on the cells for too long can increase toxicity.
-
Solution: Optimize the incubation time. Often, a shorter incubation of a few hours is sufficient for maximal uptake. After the incubation period, wash the cells with fresh medium to remove excess peptide.
-
-
Contaminants in Peptide Preparation: Impurities in the synthesized peptide can be toxic to cells.
-
Solution: Ensure you are using a high-purity (>95%) Biotin-TAT (47-57) peptide.
-
-
Inherent Sensitivity of Cell Line: Some cell lines are more sensitive to cationic peptides.
-
Solution: If your cell line is particularly sensitive, you may need to use lower concentrations and shorter incubation times. Always include an untreated control and a "peptide-only" control in your experiments to accurately assess cytotoxicity.
-
Q3: How can I be sure that the signal I'm detecting is from internalized peptide and not just peptide bound to the cell surface?
A3: This is a critical consideration for accurate quantification.
-
Solution: After the incubation period, wash the cells thoroughly with phosphate-buffered saline (PBS). For a more rigorous approach, perform a brief wash with a mild acidic solution (e.g., glycine-HCl, pH 3.0) or treat the cells with trypsin for a few minutes. Trypsin will cleave proteins on the cell surface, including any bound peptide, without affecting the internalized portion.
Q4: Does the biotin (B1667282) tag interfere with the transduction process?
A4: Generally, the biotin tag is small and does not significantly hinder the function of the TAT peptide. In fact, some studies suggest that adding a hydrophobic moiety like biotin can even enhance uptake.[2] The primary purpose of the biotin tag is to facilitate detection with streptavidin-conjugated probes or for purification purposes.
Quantitative Data Summary
The optimal concentration and incubation time for Biotin-TAT (47-57) are highly dependent on the cell line and the nature of the cargo. The following tables provide a summary of concentrations used in various studies to serve as a starting point for optimization.
Table 1: Recommended Starting Concentrations for Biotin-TAT (47-57) Transduction
| Cell Line | Typical Concentration Range (µM) | Incubation Time (hours) | Notes |
| HeLa | 1 - 10 | 1 - 4 | Known to be readily transducible. |
| Jurkat | 0.1 - 5 | 1 - 4 | Suspension cells, may require optimization. |
| A549 | 1 - 10 | 4 - 24 | Lung carcinoma cells. |
| B16-F10 | 1 - 5 | 24 | Murine melanoma cells. |
| Primary Cells | 0.5 - 10 | 2 - 8 | Highly variable, requires careful optimization and cytotoxicity testing. |
Table 2: Cytotoxicity Profile of TAT Peptides
| Cell Line | Peptide | EC50 (µM) | Incubation Time (hours) |
| A549, HeLa, CHO | Rhodamine-labeled TAT | >100 | 7 |
| A549, HeLa, CHO | Rhodamine-labeled TAT-PKI conjugate | 67 | 7 |
| 293T | FITC-labeled Tat-P | >200 (No toxicity observed up to 200 µM) | 3 |
Note: EC50 is the concentration at which 50% of the maximum effect is observed. Higher values indicate lower toxicity.
Experimental Protocols
Here are detailed protocols for key experiments related to optimizing Biotin-TAT (47-57) transduction.
Protocol 1: General Cell Transduction with Biotin-TAT (47-57)
-
Cell Seeding: Seed your target cells in an appropriate culture plate (e.g., 24-well or 96-well plate) to achieve 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of Biotin-TAT (47-57) in sterile, nuclease-free water or PBS. Further dilute the peptide to the desired final concentrations in serum-free or low-serum cell culture medium immediately before use.
-
Cell Treatment:
-
Remove the growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the Biotin-TAT (47-57) peptide (or peptide-cargo complex) to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 1-4 hours).
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells 2-3 times with PBS to remove residual peptide.
-
Optional (Recommended): For rigorous removal of surface-bound peptide, incubate the cells with trypsin-EDTA for 3-5 minutes at 37°C, then neutralize with complete medium. Centrifuge and wash the cell pellet with PBS.
-
-
Analysis: Proceed with your downstream analysis, such as fluorescence microscopy, flow cytometry, or western blotting.
Protocol 2: Quantification of Transduction Efficiency by Flow Cytometry
This protocol assumes your cargo is fluorescent or that you are using a fluorescently-labeled streptavidin to detect the internalized biotinylated peptide.
-
Perform Transduction: Follow Protocol 1.
-
Cell Harvesting: After the final wash step, detach the cells (if adherent) using trypsin-EDTA. Resuspend the cells in ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Staining (if necessary): If you are detecting the biotin tag with a fluorescent streptavidin conjugate, incubate the cells with the conjugate on ice for 30 minutes in the dark. Wash the cells again with FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for your fluorophore.
-
Data Interpretation: Gate on the live cell population. The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) will give you a quantitative measure of transduction efficiency. Include an untreated cell sample as a negative control to set the gate for positive cells.
Protocol 3: Visualization of Transduction by Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Perform Transduction: Follow Protocol 1.
-
Cell Fixation: After the final wash, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization (if detecting with intracellular antibody/streptavidin): If your detection reagent needs to enter the cell, permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining:
-
Incubate with a fluorescently labeled streptavidin conjugate in PBS with 1% BSA for 1 hour at room temperature to detect the biotin tag.
-
To visualize the nucleus, you can counterstain with DAPI or Hoechst.
-
-
Mounting and Imaging: Wash the coverslips with PBS, mount them on microscope slides with an anti-fade mounting medium, and image using a fluorescence microscope.
Protocol 4: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Biotin-TAT (47-57) concentrations as described in Protocol 1. Include untreated control wells.
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathways and Workflows
Caption: Cellular uptake pathways of Biotin-TAT (47-57).
Caption: Workflow for optimizing Biotin-TAT (47-57) concentration and time.
Caption: Decision tree for troubleshooting low transduction.
References
Technical Support Center: Preventing Aggregation of Biotin-TAT(47-57) and Cargo
For researchers, scientists, and drug development professionals utilizing the cell-penetrating capabilities of Biotin-TAT(47-57), ensuring the stability of the peptide and its associated cargo is paramount for successful experimentation. Aggregation of the Biotin-TAT(47-57)-cargo complex can lead to reduced cellular uptake, loss of biological activity, and inaccurate experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to aggregation.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in the Biotin-TAT(47-57)-Cargo Solution
Visible particulates or a cloudy appearance in your solution are clear indicators of aggregation. This can occur during initial formulation, storage, or upon mixing with cell culture media.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| High Concentration | The Biotin-TAT(47-57) peptide is highly cationic and prone to aggregation at high concentrations.[1] Prepare fresh dilutions from a concentrated stock solution just before use. Start with a lower working concentration and titrate up to the desired level. | A clear solution with no visible precipitation, indicating that the concentration is below the aggregation threshold. |
| Inappropriate pH | The net charge of both the Biotin-TAT(47-57) peptide and the cargo is highly dependent on the pH of the solution. If the pH is near the isoelectric point (pI) of either component, it can lead to reduced solubility and aggregation.[2] | A stable, clear solution, indicating that the pH is optimal for maintaining the solubility of the complex. |
| Suboptimal Buffer Composition | The ionic strength and composition of the buffer can significantly impact peptide and protein stability. | A clear and stable solution, suggesting that the buffer components are not promoting aggregation. |
| Temperature Fluctuations | Freeze-thaw cycles can induce aggregation. | The solution remains clear after thawing, indicating that the storage and handling conditions are appropriate. |
Experimental Protocol: Optimizing pH and Buffer Conditions
-
Determine the Isoelectric Point (pI): Use a theoretical pI calculation tool (e.g., ExPASy ProtParam) for your cargo protein. The pI of Biotin-TAT(47-57) is high due to its arginine-rich sequence.
-
pH Screening: Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pI of your cargo, avoiding the pI itself. Common buffers include phosphate-buffered saline (PBS), Tris-HCl, and citrate (B86180) buffer.
-
Formulation: Prepare your Biotin-TAT(47-57)-cargo complex in each buffer at the desired final concentration.
-
Visual Inspection and Turbidity Measurement: Visually inspect each sample for precipitation. For a quantitative measure, read the absorbance at 340 nm or 600 nm. An increase in absorbance indicates scattering due to aggregation.
-
Incubation: Incubate the samples under your experimental conditions (e.g., 37°C for 2 hours) and re-measure turbidity.
-
Selection: Choose the buffer and pH that result in the lowest turbidity over time.
Issue 2: Reduced Biological Activity or Inefficient Cellular Uptake of the Cargo
Even in the absence of visible aggregation, soluble oligomers or aggregates can form, leading to a decrease in the effective concentration of the active, monomeric complex and hindering its biological function.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Formation of Soluble Aggregates | Soluble aggregates may not be visible to the naked eye but can be detected by techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). | DLS will show a monomodal distribution with the expected hydrodynamic radius for the monomeric complex. SEC will show a single, sharp peak at the expected elution volume. |
| Non-specific Interactions | The highly charged nature of Biotin-TAT(47-57) can lead to non-specific binding with components in the cell culture medium (e.g., serum proteins) or with the surface of the culture vessel, reducing the available concentration for cellular uptake. | An increase in the biological activity or cellular uptake of the cargo, suggesting that the blocking agent or change in surface chemistry has reduced non-specific binding. |
| Instability of the Biotin-Cargo Linkage | While the biotin-streptavidin interaction is strong, the chemical linkage used to biotinylate the cargo might be unstable under certain experimental conditions, leading to the dissociation of the cargo from the Biotin-TAT(47-57). | Confirmation that the biotin-cargo linkage is stable under the experimental conditions. |
Experimental Protocol: Assessing the Presence of Soluble Aggregates using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the Biotin-TAT(47-57)-cargo complex in the optimized buffer at the desired concentration. Filter the sample through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
DLS Measurement: Analyze the sample using a DLS instrument. Set the instrument parameters according to the manufacturer's instructions.
-
Data Analysis: Analyze the size distribution profile. A monodisperse sample will show a single peak corresponding to the hydrodynamic radius of the monomeric complex. The presence of larger species or a high polydispersity index (PDI) indicates the presence of soluble aggregates.
-
Troubleshooting: If aggregates are detected, try optimizing the formulation by adjusting the concentration, pH, or adding excipients as described in Issue 1.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store Biotin-TAT(47-57) to prevent aggregation?
A1: Biotin-TAT(47-57) is typically supplied as a lyophilized powder. For long-term storage, it is recommended to keep it at -20°C or -80°C.[3][4][5] Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. The choice of reconstitution solvent is also critical; sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 5-6) is often recommended.
Q2: Can the type of cargo influence the aggregation of the Biotin-TAT(47-57) complex?
A2: Absolutely. The physicochemical properties of the cargo, such as its size, charge, and hydrophobicity, play a significant role.
-
Negatively charged cargo (e.g., nucleic acids, some proteins) can form strong electrostatic interactions with the positively charged TAT peptide, which can sometimes lead to the formation of large, aggregated complexes. Careful optimization of the peptide-to-cargo ratio is crucial.
-
Hydrophobic cargo may expose hydrophobic patches that can interact and lead to aggregation. The inclusion of non-ionic surfactants or cyclodextrins may help to mitigate this.
-
Large cargo (e.g., nanoparticles) presents a large surface area for interaction, and the stability of the entire conjugate will depend on the surface chemistry of the nanoparticle and the density of the Biotin-TAT(47-57) coating.
Q3: Are there any chemical modifications to Biotin-TAT(47-57) that can reduce its tendency to aggregate?
A3: Yes, several strategies can be employed:
-
PEGylation: The addition of a polyethylene (B3416737) glycol (PEG) linker between the biotin (B1667282) and the TAT peptide can increase the hydrophilicity and steric hindrance, which can help to prevent aggregation.
-
Amino Acid Substitutions: While altering the core TAT sequence can affect its cell-penetrating ability, strategic substitutions of amino acids outside the essential arginine-rich motif could potentially reduce aggregation propensity. However, this would require custom peptide synthesis.
-
Use of D-amino acids: Synthesizing the peptide with D-amino acids (retro-inverso form) can increase its resistance to proteolytic degradation and may also alter its aggregation properties.
Q4: How can I assess the stability of my Biotin-TAT(47-57)-cargo complex over time?
A4: A combination of methods is recommended for a comprehensive stability assessment:
-
Visual Inspection: Regularly check for any signs of precipitation or cloudiness.
-
UV-Vis Spectroscopy: Monitor the turbidity of the solution by measuring absorbance at 340 nm or 600 nm.
-
Dynamic Light Scattering (DLS): Periodically analyze the size distribution to detect the formation of soluble aggregates.
-
Size Exclusion Chromatography (SEC-HPLC): This technique can separate monomers from aggregates and provide quantitative data on the percentage of aggregated species.
-
Functional Assay: Most importantly, perform a biological activity or cellular uptake assay at different time points to ensure that the complex retains its function.
Visualizing the Problem: Factors Leading to Aggregation
The following diagram illustrates the key factors that can contribute to the aggregation of Biotin-TAT(47-57) and its cargo. Understanding these relationships is the first step in effective troubleshooting.
Caption: Key intrinsic and extrinsic factors contributing to aggregation.
Experimental Workflow for Troubleshooting Aggregation
This workflow provides a systematic approach to identifying and resolving aggregation issues with your Biotin-TAT(47-57)-cargo complex.
Caption: A systematic workflow for troubleshooting aggregation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 5. Biotin-TAT (47-57) | CRB1000172 | Biosynth [biosynth.com]
Technical Support Center: Enhancing Cytoplasmic Release of Biotin-TAT(47-57) Delivered Molecules
Welcome to the technical support center for optimizing the intracellular delivery of molecules using Biotin-TAT(47-57). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving efficient cytoplasmic release of TAT-delivered cargo. A primary obstacle in the application of cell-penetrating peptides (CPPs) like TAT is the entrapment of the CPP-cargo conjugate within endosomes following cellular uptake.[1][2][3][4] This guide outlines several strategies to overcome this limitation and enhance the delivery of your molecule of interest to the cytoplasm.
Frequently Asked Questions (FAQs)
Q1: Why is my Biotin-TAT(47-57)-cargo conjugate showing a punctate fluorescence pattern inside cells?
A punctate, or vesicular, staining pattern is indicative of endosomal entrapment.[3] The Biotin-TAT(47-57) peptide facilitates the entry of its cargo into the cell, primarily through endocytosis.[1][3][5] However, without an effective mechanism for endosomal escape, the conjugate remains trapped within these membrane-bound organelles, preventing it from reaching its cytoplasmic or nuclear target.[2][6]
Q2: What is endosomal entrapment and why is it a problem for my experiment?
Endosomal entrapment refers to the confinement of internalized molecules, such as your Biotin-TAT(47-57)-cargo, within endosomes. This is a significant bottleneck for the efficacy of CPP-mediated delivery because it prevents the therapeutic or experimental cargo from accessing its intracellular site of action in the cytoplasm or nucleus.[1][4][6][7] Material that remains in the endosomal lumen is topologically separate from the cytosol and is often targeted for lysosomal degradation.[1]
Q3: What are the primary strategies to enhance the cytoplasmic release of my TAT-delivered molecule?
Several strategies can be employed to improve the escape of TAT-cargo conjugates from endosomes. These include:
-
Co-treatment with endosomolytic agents: Chemicals like chloroquine (B1663885) can disrupt endosomal membranes.[8][9][10][11]
-
Conjugation with fusogenic peptides: Peptides derived from viral proteins, such as HA2 from the influenza virus, can promote membrane fusion and disruption in the acidic environment of the endosome.[1][12]
-
Photochemical Internalization (PCI): This technique uses a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes.[13][14][15][16][17]
-
Addition of hydrophobic domains: Incorporating hydrophobic amino acid sequences can enhance the interaction of the peptide with the endosomal membrane, facilitating its disruption.[9][18]
-
Calcium-mediated release: Utilizing calcium-sensitive linkers or co-treatment with calcium in combination with electroporation can facilitate endosomal escape.[19][20][21][22][23][24]
Troubleshooting Guides
Problem 1: Low cytoplasmic signal and high vesicular accumulation of the fluorescently-labeled Biotin-TAT(47-57)-cargo.
This is a classic sign of endosomal entrapment. The following troubleshooting steps can help enhance cytoplasmic delivery.
Workflow for Diagnosing and Overcoming Endosomal Entrapment
Caption: A flowchart for troubleshooting endosomal entrapment of TAT-delivered molecules.
Solution 1.1: Co-treatment with Chloroquine
Chloroquine is a lysosomotropic agent that buffers the acidic environment of endosomes and lysosomes.[10] This buffering leads to an influx of ions and water, causing osmotic swelling and rupture of the vesicles, which releases the entrapped cargo into the cytoplasm.[8][10]
-
Experimental Protocol: Chloroquine Co-treatment
-
Cell Seeding: Plate cells in a suitable format (e.g., 24-well plate with coverslips for microscopy) and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-incubate cells with 50-100 µM chloroquine in serum-free media for 30 minutes to 1 hour at 37°C.
-
Co-incubation: Add the Biotin-TAT(47-57)-cargo conjugate to the chloroquine-containing media and incubate for 1-4 hours at 37°C.
-
Wash: Remove the treatment media and wash the cells three times with phosphate-buffered saline (PBS).
-
Analysis: Add fresh culture media and analyze the cells for cytoplasmic fluorescence using fluorescence microscopy or flow cytometry.
-
| Parameter | Recommendation | Considerations |
| Chloroquine Concentration | 50-100 µM | Higher concentrations can be cytotoxic. A dose-response curve is recommended to determine the optimal concentration for your cell line.[9] |
| Incubation Time | 1-4 hours | Prolonged incubation can increase cytotoxicity. |
| Cell Type | Varies | The effectiveness and toxicity of chloroquine can be cell line-dependent. |
Solution 1.2: Conjugation with a pH-Sensitive Fusogenic Peptide (HA2)
The HA2 peptide, derived from the influenza virus hemagglutinin protein, undergoes a conformational change at the acidic pH of late endosomes, exposing a hydrophobic fusogenic domain that destabilizes the endosomal membrane.[12]
-
Experimental Protocol: Delivery with a TAT-HA2 Conjugate
-
Synthesis: Synthesize a chimeric peptide containing the Biotin-TAT(47-57) sequence and the HA2 fusogenic peptide sequence (e.g., GLFGAIAGFIEGGWTGMIDGWYGC). The cargo can be conjugated to this chimeric peptide.
-
Cell Treatment: Incubate cells with the Biotin-TAT-HA2-cargo conjugate in serum-free media for 2-6 hours at 37°C.
-
Wash: Wash the cells three times with PBS.
-
Analysis: Add fresh media and assess for diffuse cytoplasmic signal.
-
| Peptide | Sequence | Function |
| TAT(47-57) | YGRKKRRQRRR | Cell Penetration |
| HA2 (example) | GLFGAIAGFIEGGWTGMIDGWYGC | pH-dependent endosomal disruption |
Problem 2: The delivered cargo is active, but the efficiency is very low.
This suggests that a small fraction of the Biotin-TAT(47-57)-cargo is escaping the endosomes, but the majority remains trapped. In this case, more potent methods for endosomal release may be required.
Signaling Pathway for Photochemical Internalization (PCI)
Caption: The mechanism of Photochemical Internalization (PCI) for endosomal escape.
Solution 2.1: Photochemical Internalization (PCI)
PCI is a powerful technique that provides spatiotemporal control over cargo release. It involves the use of a photosensitizer that, upon illumination with a specific wavelength of light, generates reactive oxygen species (ROS) that destroy the endosomal membrane.[13][14][15][16][17]
-
Experimental Protocol: Photochemical Internalization
-
Conjugation: Conjugate your Biotin-TAT(47-57) peptide to a photosensitizer (e.g., a rhodamine derivative like 5(6)-carboxytetramethylrhodamine, TMR).[16] Then, attach your cargo to this conjugate.
-
Incubation: Incubate cells with the Biotin-TAT-photosensitizer-cargo conjugate for 4-18 hours at 37°C to allow for endocytosis and accumulation in endosomes.
-
Wash and Chase: Wash the cells with PBS and incubate in fresh, phenol (B47542) red-free media for a "chase" period of 1-4 hours. This allows the conjugate to traffic to late endosomes and lysosomes, which are more sensitive to PCI.
-
Illumination: Expose the cells to light of the appropriate wavelength to activate the photosensitizer (e.g., green light for TMR) for 1-5 minutes.
-
Analysis: Analyze the cells for cytoplasmic cargo distribution and activity.
-
| Parameter | Recommendation | Considerations |
| Photosensitizer | Tetramethylrhodamine (TMR) | Choose a photosensitizer with an excitation wavelength that minimizes cellular photodamage. |
| Light Dose | Varies | The duration and intensity of light exposure must be optimized to induce endosomal rupture without causing significant plasma membrane damage or cell death.[16] |
| Incubation Time | 4-18 hours | Longer incubation times allow for greater accumulation of the conjugate in endosomes. |
Solution 2.2: Calcium Electroporation
Electroporation uses short, high-voltage electrical pulses to transiently permeabilize the cell membrane.[19] When performed in the presence of a high extracellular calcium concentration, it can lead to a significant influx of calcium into the cell, which can destabilize endosomes and promote the release of their contents.[20][22][23]
-
Experimental Protocol: Calcium Electroporation
-
Cell Preparation: Harvest and wash the cells, then resuspend them in an electroporation buffer with a high calcium concentration (e.g., 1-5 mM CaCl2).
-
Incubation with Cargo: Add the Biotin-TAT(47-57)-cargo to the cell suspension.
-
Electroporation: Transfer the cell suspension to an electroporation cuvette and apply the electrical pulses using an electroporator. Pulse parameters (voltage, pulse length, number of pulses) must be optimized for your cell type.
-
Recovery: Allow the cells to recover for 10-15 minutes at room temperature before plating them in fresh culture media.
-
Analysis: Analyze the cells after an appropriate incubation period (e.g., 24-48 hours).
-
| Parameter | Typical Range | Considerations |
| Calcium Concentration | 1-5 mM | Higher concentrations can be toxic. |
| Voltage | 600-1000 V/cm | Cell type dependent; must be optimized to maximize permeabilization while maintaining cell viability.[22] |
| Pulse Length | 100 µs | A common starting point for many cell lines.[22] |
| Number of Pulses | 8 | A common starting point.[22] |
By systematically applying these troubleshooting strategies, researchers can significantly enhance the cytoplasmic delivery of their Biotin-TAT(47-57)-delivered molecules, thereby increasing the efficacy of their experiments and therapeutic interventions.
References
- 1. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the endosomal escape of cell-penetrating peptides and their cargos: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conjugation to the Cell-Penetrating Peptide TAT Potentiates the Photodynamic Effect of Carboxytetramethylrhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular trafficking and photochemical internalization of cell penetrating peptide linked cargo proteins: a dual fluorescent labeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comprehensive Review of Calcium Electroporation—A Novel Cancer Treatment Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. US10654894B2 - Methods for delivering cargo into a cell by using signal molecules as cell penetration agents - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Calcium electroporation of esophageal cancer induces gene expression changes: a sub-study of a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Release of calcium from endolysosomes increases calcium influx through N-type calcium channels: Evidence for acidic store-operated calcium entry in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low transfection efficiency with Biotin-TAT (47-57)
Welcome to the technical support center for Biotin-TAT (47-57) mediated cargo delivery. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of intracellular delivery.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments with Biotin-TAT (47-57).
Q1: My transfection efficiency is very low. What are the common causes?
Low transfection efficiency is a frequent issue and can stem from several factors. The most common culprits are endosomal entrapment of the cargo, suboptimal concentration of the Biotin-TAT (47-57) peptide or cargo, poor complex formation, and inadequate cell health. Since the primary uptake mechanism for TAT peptides is endocytosis, the peptide-cargo complex is often sequestered in vesicles, preventing the cargo from reaching the cytoplasm.[1][2]
Q2: How can I determine the optimal concentration of Biotin-TAT (47-57) for my experiment?
The optimal concentration of Biotin-TAT (47-57) is cell-type dependent and needs to be determined empirically. A good starting point is to perform a dose-response experiment. Based on literature, concentrations for TAT-fusion proteins and peptides can range from low micromolar to higher concentrations. For instance, in some studies, TAT-conjugated peptides have been used at concentrations around 30-50 µM for studying intracellular interactions.[3] It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to find the best balance between transfection efficiency and cytotoxicity for your specific cell line and cargo.
Q3: I observe a punctate fluorescence pattern in my cells after transfection with a fluorescently labeled cargo. What does this indicate?
A punctate or vesicular fluorescence pattern is a strong indicator of endosomal entrapment.[1] The Biotin-TAT (47-57) peptide facilitates the entry of the cargo into the cell via endocytosis, but the cargo remains trapped within endosomes and lysosomes. To achieve a diffuse cytoplasmic signal, indicative of successful delivery to the cytosol, strategies to enhance endosomal escape are necessary.
Q4: How can I improve the endosomal escape of my Biotin-TAT (47-57)-cargo complex?
There are several strategies to enhance endosomal escape:
-
Co-treatment with Endosomolytic Agents: Agents like chloroquine (B1663885) can be used to disrupt endosomes. Chloroquine is a lysosomotropic agent that increases the pH of endosomes, leading to their swelling and rupture, which facilitates the release of trapped cargo into the cytoplasm. Pre-treatment of cells with chloroquine (typically 50-100 µM for a few hours) before adding the Biotin-TAT complex can significantly improve cytoplasmic delivery.
-
Use of Fusogenic Peptides: Co-incubation with pH-sensitive fusogenic peptides, such as HA2, can promote endosomal membrane destabilization and release of the cargo.[4]
-
Employing Endosomal Releasing Polymers: Biotinylated pH-sensitive polymers like poly(propylacrylic acid) (PPAA) can be complexed with TAT-streptavidin and have been shown to mediate endosomal release, resulting in a more diffuse cytoplasmic localization of the cargo.[1]
Q5: My Biotin-TAT (47-57)-cargo complex appears to be precipitating out of solution. What can I do?
Precipitation can occur due to several reasons, including high concentrations of the peptide or cargo, improper buffer conditions, or inherent properties of the cargo protein.
-
Optimize Concentrations: Try reducing the concentration of the Biotin-TAT (47-57) and/or the biotinylated cargo during complex formation.
-
Buffer Composition: Ensure that the buffer used for complex formation is appropriate. A common buffer is phosphate-buffered saline (PBS) or serum-free media. Avoid buffers with high salt concentrations that might promote aggregation.
-
Incubation Time and Temperature: The complex formation is typically a short incubation at room temperature (around 15-30 minutes).[1] Prolonged incubation or extreme temperatures might lead to aggregation.
Q6: How do I confirm that my cargo protein is correctly biotinylated and that the biotin (B1667282) is accessible for binding to Biotin-TAT (47-57) via a streptavidin bridge?
Proper biotinylation is crucial for the formation of the delivery complex.
-
Quantify Biotinylation: Use a biotin quantitation assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, to determine the molar ratio of biotin to your protein. This will confirm that the biotinylation reaction was successful.[5][6]
-
Binding Assay: Perform a simple in vitro binding assay. Immobilize streptavidin on a plate and then add your biotinylated cargo to check for binding. This confirms the accessibility of the biotin groups.
Q7: I am observing significant cytotoxicity after treating my cells with the Biotin-TAT (47-57)-cargo complex. How can I mitigate this?
Cytotoxicity can be caused by the peptide, the cargo, or the complex itself.
-
Titrate Peptide and Cargo Concentration: High concentrations of cationic peptides can be toxic to cells. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of Biotin-TAT (47-57) and your cargo on your specific cell line.
-
Reduce Incubation Time: Shorten the exposure of the cells to the complex. An incubation time of 1-4 hours is often sufficient for uptake.
-
Cell Health: Ensure that the cells are healthy and not overgrown at the time of transfection. Unhealthy cells are more susceptible to toxicity.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions reported in the literature for TAT-mediated delivery. Note that these are starting points and optimal conditions should be determined for each specific experimental system.
Table 1: Recommended Starting Concentrations for Optimization
| Component | Concentration Range | Cell Line Example | Reference |
| Biotin-TAT Peptide | 1 - 50 µM | HeLa, Jurkat | [3] |
| Biotinylated Cargo | 0.1 - 5 µM | Jurkat, NIH 3T3 | [1] |
| Chloroquine | 50 - 100 µM | HeLa |
Table 2: Example Molar Ratios for Complex Formation
| Delivery Vehicle | Cargo | Molar Ratio (Vehicle:Cargo) | Reference |
| TAT-Streptavidin | Biotinylated Phycoerythrin | Varying ratios tested | [1] |
| TAT-Streptavidin | Biotinylated Alkaline Phosphatase | 1:2 | [1] |
Experimental Protocols
Protocol 1: General Protocol for Intracellular Delivery of a Biotinylated Protein using Biotin-TAT (47-57) and Streptavidin
This protocol describes the formation of a complex between Biotin-TAT (47-57), streptavidin (as a bridge), and a biotinylated cargo protein for intracellular delivery.
Materials:
-
Biotin-TAT (47-57) peptide
-
Streptavidin
-
Biotinylated cargo protein
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Cells plated in a suitable format (e.g., 24-well plate)
Procedure:
-
Cell Plating: Plate cells the day before the experiment to reach 70-80% confluency on the day of transfection.
-
Complex Formation: a. In a microcentrifuge tube, dilute the desired amount of Biotin-TAT (47-57) in serum-free medium. b. In a separate tube, dilute the corresponding amount of streptavidin. c. Add the diluted Biotin-TAT (47-57) to the diluted streptavidin to achieve a desired molar ratio (start with 1:1) and incubate for 15 minutes at room temperature to allow for binding. d. In a third tube, dilute the biotinylated cargo protein in serum-free medium. e. Add the biotinylated cargo to the Biotin-TAT/streptavidin complex and incubate for another 15 minutes at room temperature.
-
Cell Treatment: a. Wash the cells once with PBS. b. Replace the medium with fresh serum-free medium containing the prepared Biotin-TAT/streptavidin/cargo complex. c. Incubate the cells for 1-4 hours at 37°C.
-
Post-Incubation: a. Remove the transfection medium. b. Wash the cells three times with PBS to remove extracellular complexes. c. Add complete culture medium and incubate for the desired time (e.g., 24-48 hours) before analysis.
-
Analysis: Analyze the cells for cargo delivery using an appropriate method (e.g., fluorescence microscopy for a fluorescent cargo, Western blot for a protein cargo, or a functional assay).
Protocol 2: Enhancing Delivery with Chloroquine
-
Cell Plating: Plate cells as described in Protocol 1.
-
Chloroquine Pre-treatment: a. Prepare a stock solution of chloroquine in water. b. Two hours before adding the transfection complex, replace the cell culture medium with medium containing 50-100 µM chloroquine. c. Incubate the cells for 2 hours at 37°C.
-
Complex Formation and Cell Treatment: a. Prepare the Biotin-TAT/streptavidin/cargo complex as described in Protocol 1. b. Without removing the chloroquine-containing medium, add the complex to the cells. c. Incubate for 1-4 hours at 37°C.
-
Post-Incubation and Analysis: Follow steps 4 and 5 from Protocol 1.
Visualizations
Diagram 1: Experimental Workflow for Biotin-TAT (47-57) Mediated Delivery
Caption: Workflow for intracellular cargo delivery using Biotin-TAT (47-57).
Diagram 2: Signaling Pathway of TAT-Mediated Uptake and Endosomal Escape
Caption: TAT-mediated cargo uptake and the role of endosomal escape.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Biotin-TAT (47-57) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Biotin-TAT(47-57).
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Biotin-TAT(47-57) peptide?
A1: For long-term storage, lyophilized Biotin-TAT(47-57) should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2] For short-term storage of a few days to weeks, it can be kept at 4°C.[3] It is crucial to minimize exposure to atmospheric moisture, so allow the vial to warm to room temperature in a desiccator before opening.
Q2: What is the recommended solvent for reconstituting Biotin-TAT(47-57)?
A2: Biotin-TAT(47-57) is soluble in water (H₂O) at a concentration of ≥ 50 mg/mL.[4] It is also soluble in DMSO. For biological applications, sterile, nuclease-free water or a buffer appropriate for your experiment is recommended.
Q3: How should I store Biotin-TAT(47-57) in solution?
A3: Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, stock solutions of Biotin-TAT(47-57) should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] When stored at -20°C, ensure the solution is sealed to prevent moisture absorption and kept away from light.[4]
Q4: Can I store the Biotin-TAT(47-57) solution at 4°C?
A4: Storing peptide solutions at 4°C is not recommended for extended periods as it can lead to degradation. If short-term storage at 4°C is necessary, it should not exceed a few days.
Q5: What are the main factors that can cause Biotin-TAT(47-57) to degrade?
A5: Several factors can contribute to the degradation of Biotin-TAT(47-57):
-
Moisture: The presence of water can lead to hydrolysis of the peptide bonds.
-
Temperature: Higher temperatures accelerate degradation reactions.
-
pH: Extreme pH values can cause hydrolysis and other chemical modifications.
-
Oxidation: The peptide sequence of TAT(47-57) (YGRKKRRQRRR) does not contain highly susceptible residues like Cysteine or Methionine, but oxidation can still occur over time.
-
Repeated Freeze-Thaw Cycles: These cycles can physically damage the peptide structure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage. | Ensure the peptide is stored as recommended in the FAQs. Use fresh aliquots for each experiment. Perform a stability test (see Experimental Protocols). |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize the reconstituted peptide solution if necessary. | |
| Precipitation of the peptide upon reconstitution or in buffer | The solubility limit has been exceeded. | Try dissolving the peptide at a lower concentration. Gentle vortexing or sonication can aid dissolution. |
| The pH of the buffer is close to the isoelectric point of the peptide. | Adjust the pH of the buffer. For basic peptides like TAT(47-57), a slightly acidic pH may improve solubility. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to improper handling of the lyophilized powder. | Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the powder. |
| Degradation of the peptide in the experimental buffer. | Assess the stability of the peptide in your specific experimental buffer and at the working temperature (see Experimental Protocols). |
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation | Reference |
| Storage (Lyophilized) | Long-term | -20°C to -80°C | [1][2] |
| Short-term | 4°C (days to weeks) | [3] | |
| Storage (In Solution) | -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [4] | |
| Solubility | Water (H₂O) | ≥ 50 mg/mL | [4] |
| DMSO | Soluble | [5] |
Experimental Protocols
Protocol 1: Assessment of Biotin-TAT(47-57) Solubility
Objective: To determine the solubility of Biotin-TAT(47-57) in a specific buffer.
Materials:
-
Lyophilized Biotin-TAT(47-57)
-
Buffer of interest (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Methodology:
-
Weigh a precise amount of lyophilized Biotin-TAT(47-57).
-
Add a small, measured volume of the buffer to the peptide.
-
Vortex the solution gently for 2 minutes.
-
Visually inspect for any undissolved particles.
-
If the peptide has dissolved completely, repeat steps 2-4 with increasing amounts of peptide until precipitation is observed.
-
To quantify the dissolved peptide, centrifuge the saturated solution to pellet any undissolved material and measure the absorbance of the supernatant at 280 nm (due to the Tyrosine residue) or analyze by HPLC.
Protocol 2: Assessment of Biotin-TAT(47-57) Stability in Solution
Objective: To evaluate the stability of Biotin-TAT(47-57) in a specific buffer over time at a given temperature.
Materials:
-
Reconstituted Biotin-TAT(47-57) stock solution
-
Buffer of interest
-
Incubator or water bath set to the desired temperature
-
HPLC system with a C18 column
-
Mass spectrometer (optional)
Methodology:
-
Prepare a solution of Biotin-TAT(47-57) in the buffer of interest at a known concentration.
-
Aliquot the solution into multiple tubes.
-
Take a "time zero" sample and analyze it immediately by reverse-phase HPLC (RP-HPLC).
-
Incubate the remaining aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 3, 7, 14 days), remove an aliquot and analyze it by RP-HPLC.
-
Compare the peak area of the intact Biotin-TAT(47-57) at each time point to the time-zero sample to determine the percentage of remaining peptide.
-
(Optional) Use mass spectrometry to identify any degradation products.
Visualizations
Caption: Workflow for assessing Biotin-TAT(47-57) solubility.
Caption: Workflow for assessing Biotin-TAT(47-57) stability.
References
a pH-sensitive polymer PPAA was used to direct endosomal release
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the pH-sensitive polymer poly(propylacrylic acid) (PPAA) to direct the endosomal release of therapeutic payloads.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with PPAA.
Issue 1: Low Encapsulation Efficiency of Payload in PPAA-based Nanoparticles
Question: My PPAA nanoparticles are showing low encapsulation efficiency for my cationic peptide/drug. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency is a common issue that can often be resolved by optimizing the formulation process. Here are several potential causes and troubleshooting steps:
-
Suboptimal Charge Ratio: The electrostatic interaction between the anionic PPAA and a cationic payload is critical for complexation.[1] An inappropriate charge ratio (COOH:NH2) can lead to incomplete complexation and the formation of unstable aggregates.[1]
-
Solution: Perform a titration experiment to determine the optimal charge ratio for your specific payload. Systematically vary the COOH:NH2 ratio (e.g., from 16:1 to 1:1) and assess nanoparticle size and stability using Dynamic Light Scattering (DLS).[1] Complete complexation can be verified by techniques like native polyacrylamide gel electrophoresis (PAGE), where the absence of free payload indicates successful encapsulation.[1]
-
-
Incorrect pH during Formulation: The pH of the buffer used during nanoparticle self-assembly can influence the ionization state of both PPAA and the payload, affecting their interaction.
-
Solution: Ensure the formulation is performed in a buffer with a pH that maintains the desired charge states of both components. Typically, a pH of 7.4 is used to ensure PPAA is deprotonated and negatively charged.[1]
-
-
Issues with PPAA Quality: The molecular weight and polydispersity of your PPAA can impact nanoparticle formation and stability.
-
Solution: Verify the molecular weight and polydispersity index (PDI) of your synthesized PPAA using techniques like Gel Permeation Chromatography (GPC).[2] A high PDI may indicate a heterogeneous polymer population, leading to inconsistent nanoparticle formation.
-
Quantitative Data Summary: Nanoparticle Formulation Parameters
| Parameter | Typical Range | Measurement Technique | Reference |
| PPAA Molecular Weight (Mn) | 10,000 - 100,000 g/mol | GPC | [2] |
| PPAA Polydispersity Index (PDI) | < 1.5 | GPC | [2] |
| Nanoparticle Diameter | 50 - 200 nm | DLS | [1][3] |
| Charge Ratio (COOH:NH2) | 2:1 to 8:1 | Titration/Calculation | [1] |
| Formulation pH | 7.4 | pH meter | [1] |
Issue 2: No or Low Evidence of Endosomal Escape
Question: I have successfully formulated my PPAA nanoparticles, but I am not observing significant endosomal escape in my cell-based assays. What could be going wrong?
Answer: A lack of endosomal escape can be attributed to several factors, ranging from the experimental setup to the inherent properties of the nanoparticles.
-
Inefficient Endosomal Acidification: The mechanism of PPAA-mediated endosomal escape is dependent on the acidification of the endosome.[4] If endosomal acidification is inhibited, PPAA will not become protonated and membrane-disruptive.[4]
-
Solution: As a control, you can use an inhibitor of endosomal acidification, such as Bafilomycin A1. A significant reduction in endosomal escape in the presence of this inhibitor would confirm that the PPAA mechanism is pH-dependent.[5]
-
-
Incorrect PPAA Concentration: The concentration of PPAA used can influence its effectiveness.
-
Limitations of the Assay: The method used to assess endosomal escape may not be sensitive enough or could be prone to artifacts.
-
Solution: Consider using multiple, complementary assays to evaluate endosomal escape. For example, a qualitative assessment using fluorescence microscopy to observe the transition from punctate to diffuse fluorescence can be complemented with a quantitative method like a split-GFP assay.[5][7][8] Electron microscopy can also provide high-resolution visualization of nanoparticle localization.[9]
-
-
Cell Type Variability: Different cell lines can exhibit varying rates of endocytosis and endosomal maturation, which can impact the efficiency of PPAA-mediated escape.
-
Solution: If possible, test your PPAA nanoparticles in a different cell line to determine if the issue is cell-type specific.
-
Frequently Asked Questions (FAQs)
Question 1: What is the mechanism of PPAA-mediated endosomal escape?
Answer: PPAA is a pH-sensitive polyanion.[4] At the physiological pH of 7.4, the carboxylic acid groups on PPAA are deprotonated, making the polymer negatively charged and water-soluble.[2] Following endocytosis, the nanoparticles are trafficked into endosomes, where the pH drops to 5.0-6.8.[4][10] In this acidic environment, the carboxylic acid groups of PPAA become protonated. This protonation leads to a conformational change, increasing the polymer's hydrophobicity and causing it to interact with and disrupt the endosomal membrane, ultimately releasing the payload into the cytoplasm.[2][4] This is different from the "proton sponge" effect associated with cationic polymers.[4][11]
Question 2: What is a suitable molecular weight for PPAA for drug delivery applications?
Answer: The molecular weight of PPAA can influence its membrane-disruptive activity and toxicity. While a broad range has been explored, a number average molecular weight (Mn) in the range of 10,000 to 100,000 g/mol is commonly used.[2] It is important to synthesize PPAA with a relatively low polydispersity index (PDI < 1.5) to ensure a homogenous polymer population and consistent performance.[2]
Question 3: Is PPAA cytotoxic?
Answer: Compared to many cationic polymers, anionic pH-responsive polymers like PPAA are generally considered less toxic.[4] This is because their negative charge at physiological pH results in repulsive forces with the negatively charged cell membrane, reducing non-specific membrane interactions.[4] However, at high concentrations, PPAA can cause membrane disruption, so it is important to determine the optimal, non-toxic concentration for your specific application and cell type through cytotoxicity assays (e.g., MTT or LDH assay).
Question 4: Can I use PPAA to deliver nucleic acids?
Answer: While PPAA itself is anionic and will not complex directly with anionic nucleic acids, it can be incorporated into more complex delivery systems. For instance, PPAA has been used to enhance the transfection efficiency of cationic lipid-based gene vectors (lipoplexes).[12][13] It can also be used in combination with cationic components to facilitate the delivery of nucleic acids.[5]
Experimental Protocols
Protocol 1: Synthesis of PPAA via RAFT Polymerization
This protocol is adapted from previously published methods for synthesizing PPAA with controlled molecular weight and low polydispersity.[2]
Materials:
-
2-propylacrylic acid (2-PAA) monomer
-
4-cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid (chain transfer agent, CTA)
-
2,2'-azo-bis-isobutyrylnitrile (AIBN, initiator)
-
Anhydrous 1,4-dioxane
-
Diethyl ether
-
Nitrogen gas source
-
Schlenk flask and standard glassware for polymerization
Procedure:
-
Synthesize 2-propylacrylic acid (2-PAA) from diethyl propylmalonate as previously described.[2]
-
In a Schlenk flask, dissolve 2-PAA, the CTA, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:CTA:initiator will determine the target molecular weight.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath pre-heated to 70°C and stir under a nitrogen atmosphere for 48 hours.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.
-
Collect the precipitated PPAA by centrifugation or filtration.
-
Wash the polymer with fresh diethyl ether and dry under vacuum.
-
Characterize the synthesized PPAA for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Formulation of PPAA/Cationic Peptide Nanoparticles
This protocol describes the self-assembly of nanoparticles through electrostatic interaction.[1]
Materials:
-
PPAA stock solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
Cationic peptide stock solution of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Determine the desired charge ratio (COOH:NH2) for complexation.
-
Calculate the required volumes of the PPAA and peptide stock solutions.
-
In a microcentrifuge tube, add the calculated volume of the cationic peptide solution.
-
While vortexing gently, add the calculated volume of the PPAA stock solution to the peptide solution.
-
Allow the mixture to incubate at room temperature for 30 minutes to ensure complete complexation.
-
Characterize the resulting nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm peptide complexation efficiency using native PAGE.[1]
Protocol 3: Assessing Endosomal Escape using a Galectin-8 Recruitment Assay
This fluorescence microscopy-based assay detects endosomal membrane damage.[4]
Materials:
-
Cells cultured on glass-bottom dishes
-
PPAA nanoparticles encapsulating a fluorescently labeled cargo
-
Primary antibody against Galectin-8
-
Fluorescently labeled secondary antibody
-
Hoechst or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the PPAA nanoparticles for the desired time (e.g., 2-4 hours). Include a negative control (untreated cells).
-
Wash the cells with PBS to remove excess nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Galectin-8 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Image the cells using a fluorescence microscope. Endosomal damage is indicated by the co-localization of Galectin-8 puncta with the fluorescently labeled cargo.
-
Quantify the Galectin-8 intensity per cell to compare different treatment groups.[5]
Visualizations
Caption: Mechanism of PPAA-mediated endosomal escape.
Caption: General experimental workflow for PPAA nanoparticles.
Caption: Troubleshooting flowchart for PPAA experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and characterization of poly(propylacrylic acid)/poly(lactic-co-glycolic acid) blend microparticles for pH-dependent membrane disruption and cytosolic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient cell delivery mediated by lipid-specific endosomal escape of supercharged branched peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoscopy for endosomal escape quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pH-sensitive polymers that enhance intracellular drug delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cell-Penetrating Peptides: Biotin-TAT (47-57) in Focus
For Researchers, Scientists, and Drug Development Professionals
Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and diagnostic molecules.[1][2] Among the most well-characterized CPPs is the TAT peptide, derived from the trans-activator of transcription protein of the Human Immunodeficiency Virus-1 (HIV-1).[3][4] This guide provides a detailed comparison of Biotin-TAT (47-57), a biotinylated derivative of the minimal active TAT sequence, with other prominent CPPs, focusing on their delivery efficiency and potential cytotoxicity, supported by experimental data.
Overview of Compared Cell-Penetrating Peptides
Cell-penetrating peptides are typically short, cationic, and/or amphipathic peptides, generally composed of 5-30 amino acids.[5] Their ability to transport various molecular cargoes, such as proteins, nucleic acids, and nanoparticles, across the cell membrane has made them invaluable in biomedical research and therapeutic development.[6] This comparison will focus on three widely studied CPPs:
-
Biotin-TAT (47-57): A derivative of the well-known TAT peptide (sequence: YGRKKRRQRRR), which corresponds to the arginine-rich basic domain responsible for its cell-penetrating properties.[4] The addition of a biotin (B1667282) tag allows for strong, non-covalent conjugation to streptavidin- or avidin-labeled cargo.[2][7]
-
Penetratin: Derived from the Antennapedia homeodomain, this 16-amino acid peptide is another well-established CPP.[2]
-
Transportan 10 (TP10): A chimeric peptide that is less cationic and more amphipathic than TAT and Penetratin.[2]
Quantitative Comparison of Performance
The efficacy and safety of CPPs are paramount for their application. The following tables summarize quantitative data on the delivery efficiency and cytotoxicity of TAT, Penetratin, and TP10 from comparative studies.
Delivery Efficiency
The efficiency of CPP-mediated cargo delivery is highly dependent on the nature of the cargo itself. A study comparing the delivery of different molecules by TAT, Penetratin, and TP10 highlights this variability.[2]
Table 1: Comparison of Protein Cargo Delivery Efficiency [2]
| CPP | Cargo | Uptake Efficiency (pmol/mg of total protein) |
| TAT (47-57) | Streptavidin (via Biotin) | ~1.5 |
| Avidin (via Biotin) | ~2.5 | |
| Penetratin | Streptavidin (via Biotin) | ~0.5 |
| Avidin (via Biotin) | ~1.0 | |
| TP10 | Streptavidin (via Biotin) | ~1.5 |
| Avidin (via Biotin) | ~2.5 |
Data is estimated from graphical representations in the cited source and is intended for comparative purposes.
Notably, while TAT's performance with a fluorescein (B123965) label is poor, its efficiency dramatically increases when delivering protein cargo via a biotin-streptavidin linkage, rivaling that of TP10.[2] This underscores the importance of the cargo and conjugation strategy in optimizing delivery.
Cytotoxicity
A critical aspect of CPP utility is their impact on cell viability. Cytotoxicity is often assessed through membrane integrity assays (e.g., Lactate Dehydrogenase (LDH) leakage) and cell metabolism assays (e.g., WST-1 assay).
Table 2: Comparative Cytotoxicity of CPPs [2]
| CPP | Assay | Concentration | Result |
| TAT (47-57) | LDH Leakage | up to 50 µM | Negligible |
| WST-1 (Cell Viability) | up to 50 µM | Negligible effect | |
| Penetratin | LDH Leakage | up to 50 µM | Negligible |
| WST-1 (Cell Viability) | up to 50 µM | Negligible effect | |
| TP10 | LDH Leakage | > 20 µM | Significant leakage |
| WST-1 (Cell Viability) | > 20 µM | Significant reduction in viability |
Results are summarized from the cited source. "Negligible" indicates minimal to no toxic effect at the tested concentrations.
From this data, both TAT (47-57) and Penetratin exhibit lower cytotoxicity across a range of concentrations compared to TP10, which shows significant toxicity at higher concentrations.[2]
Mechanisms of Cellular Uptake
CPPs utilize two primary pathways for cellular entry: direct translocation across the plasma membrane and endocytosis.[6] The specific mechanism can depend on the CPP, its concentration, the attached cargo, and the cell type.
References
- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Biotin-TAT (47-57) Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Biotin-TAT(47-57) and Penetratin for Intracellular Protein Delivery
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular delivery, the choice of a cell-penetrating peptide (CPP) is a critical decision. This guide provides an objective comparison of two widely used CPPs, Biotin-TAT(47-57) and Penetratin, focusing on their performance in protein delivery, supported by experimental data and detailed methodologies.
This document delves into the mechanisms of action, delivery efficiency, and cytotoxic profiles of Biotin-TAT(47-57) and Penetratin. By presenting quantitative data in a structured format and outlining the experimental protocols, this guide aims to equip researchers with the necessary information to select the most appropriate CPP for their specific application.
At a Glance: Key Differences
| Feature | Biotin-TAT(47-57) | Penetratin |
| Origin | Derived from the HIV-1 transactivator of transcription (TAT) protein | Derived from the Antennapedia homeodomain of Drosophila |
| Amino Acid Sequence | Biotin-YGRKKRRQRRR | RQIKIWFQNRRMKWKK |
| Primary Delivery Strategy | Covalent conjugation or high-affinity non-covalent binding (e.g., biotin-streptavidin) | Co-incubation (non-covalent complex formation) or covalent conjugation |
| Mechanism of Uptake | Primarily endocytosis, with uptake being ATP and temperature-dependent.[1][2] | Believed to involve direct membrane translocation and endocytosis.[3][4][5] |
| Optimal Cargo | Particularly effective for delivering proteins when stably conjugated, such as through a biotin-streptavidin linkage.[6] | Efficient at delivering proteins through co-incubation, likely due to hydrophobic interactions.[6] |
| Cytotoxicity | Generally low cytotoxicity at effective concentrations.[6][7][] | Generally low cytotoxicity at effective concentrations.[6][][9][10] |
Delving Deeper: Mechanism of Action
Both Biotin-TAT(47-57) and Penetratin are cationic peptides, a characteristic that facilitates their initial interaction with the negatively charged cell membrane.[3][5] However, their subsequent pathways into the cell appear to differ.
Biotin-TAT(47-57) primarily utilizes endocytosis for cellular entry.[1][2] This is an active process requiring cellular energy (ATP) and is temperature-dependent. The TAT peptide, rich in arginine residues, interacts with heparan sulfate (B86663) proteoglycans on the cell surface, which triggers internalization into endosomes.[1] A significant hurdle for TAT-mediated delivery is the subsequent escape of the cargo from these endosomes to reach the cytosol, often referred to as the "endosomal escape problem".[11][12] The use of a stable biotin-streptavidin linkage has been shown to enhance the overall uptake efficiency of TAT-conjugated proteins.[6]
Penetratin's mechanism is more debated, with evidence supporting both direct translocation across the plasma membrane and endocytic pathways.[3][4][5] The direct penetration model suggests that Penetratin can create transient pores or invert micelles in the lipid bilayer, allowing it and its cargo to pass directly into the cytoplasm.[4] It is also suggested that at lower concentrations and when complexed with cargo, endocytosis becomes a more prominent uptake mechanism.[5] The hydrophobic residues in Penetratin's sequence are thought to play a crucial role in its interaction with the lipid membrane.[6]
Visualizing the Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin-TAT (47-57) Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 3. lifetein.com [lifetein.com]
- 4. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A penetratin-derived peptide reduces the membrane permeabilization and cell toxicity of α-synuclein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 11. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cargo Delivery Efficacy: Biotin-TAT(47-57) versus TP10
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of therapeutic molecules into cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for overcoming the plasma membrane barrier. This guide provides an objective comparison of two widely utilized CPPs, Biotin-TAT(47-57) and TP10, focusing on their efficacy in delivering protein cargo. We present a synthesis of experimental data, detailed methodologies, and mechanistic insights to aid researchers in selecting the appropriate CPP for their specific application.
Peptide Profiles
Biotin-TAT(47-57): This peptide is a biotinylated derivative of the protein transduction domain from the HIV-1 trans-activator of transcription (TAT) protein. Its sequence, Biotin-YGRKKRRQRRR, is characterized by a high density of basic residues (arginine and lysine), conferring a strong positive charge. This cationic nature is crucial for its initial interaction with the negatively charged cell surface.
TP10: A chimeric peptide, TP10 is derived from the N-terminal of the neuropeptide galanin and the C-terminal of mastoparan, a wasp venom peptide. Its sequence, AGYLLGKINLKALAALAKKIL, gives it an amphipathic character, with both hydrophobic and hydrophilic domains. This amphipathicity plays a key role in its interaction with and translocation across the lipid bilayer of the cell membrane.
Quantitative Comparison of Protein Cargo Delivery
The delivery of protein cargo is a key application for CPPs. The following table summarizes quantitative data from a comparative study assessing the delivery of streptavidin into HeLa cells by Biotin-TAT(47-57) and TP10. In this study, biotinylated CPPs were pre-incubated with fluorescently labeled streptavidin to form stable complexes, which were then administered to the cells.
| Delivery Vector | Cargo | Cell Line | Incubation Time | Uptake (pmol/mg total protein) | Reference |
| Biotin-TAT(47-57) | Streptavidin | HeLa | 90 min | ~1.5 | [1] |
| TP10 | Streptavidin | HeLa | 90 min | ~2.0 | [1] |
Data are estimated from graphical representations in the cited literature and are intended for comparative purposes.
These data indicate that under these experimental conditions, TP10 demonstrates a slightly higher efficacy in delivering streptavidin into HeLa cells compared to Biotin-TAT(47-57).[1] It is noteworthy that the delivery strategy significantly impacts the efficacy of TAT peptides. While fluorescein-labeled TAT shows poor cellular uptake, its efficacy is dramatically increased when conjugated to a protein cargo via a stable linker like the biotin-streptavidin interaction.[1] In contrast, TP10 is effective both when co-incubated with cargo and when covalently linked.[1]
Cellular Uptake and Delivery Mechanisms
The efficacy of a CPP is intrinsically linked to its mechanism of cellular entry and subsequent endosomal escape. Both Biotin-TAT(47-57) and TP10 primarily utilize endocytic pathways for internalization.
Biotin-TAT(47-57): The highly cationic nature of TAT(47-57) facilitates its initial binding to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. This interaction is believed to trigger internalization through multiple endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2] The specific pathway can be influenced by the nature and size of the cargo. Once inside endosomes, the challenge lies in escaping this compartment to deliver the cargo to the cytoplasm or nucleus. The endosomal escape of TAT-conjugated cargo is considered a rate-limiting step, and its efficiency is reported to be relatively low.[3] Some studies suggest that the positive charge of the peptide can lead to endosomal membrane destabilization, facilitating cargo release.
TP10: As an amphipathic peptide, TP10's interaction with the cell membrane is driven by both electrostatic and hydrophobic forces. It is also internalized via endocytosis.[1] The amphipathic nature of TP10 is thought to play a more direct role in membrane perturbation, which may contribute to a more efficient endosomal escape compared to purely cationic peptides.
Visualizing the Delivery Pathways
The following diagrams illustrate the proposed cellular uptake and endosomal escape pathways for Biotin-TAT(47-57) and TP10.
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of these CPPs, we provide detailed protocols for key experiments used to quantify cargo delivery.
Protocol 1: Quantification of Protein Cargo Delivery by Fluorescence Microscopy
This protocol allows for the visualization and qualitative assessment of CPP-mediated cargo delivery.
1. Cell Culture:
-
Plate HeLa cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
2. Preparation of CPP-Cargo Complexes:
-
Prepare stock solutions of Biotin-TAT(47-57) and TP10 in sterile water or phosphate-buffered saline (PBS).
-
Prepare a stock solution of fluorescently labeled streptavidin (e.g., FITC-streptavidin) in PBS.
-
To form the complexes, mix the biotinylated CPP with FITC-streptavidin at a desired molar ratio (e.g., 10:1) in serum-free medium.
-
Incubate the mixture for 30 minutes at room temperature to allow for complex formation.
3. Cell Treatment:
-
Wash the cells twice with pre-warmed PBS.
-
Add the CPP-cargo complexes (diluted to the final desired concentration in serum-free medium) to the cells.
-
Incubate the cells for 90 minutes at 37°C.
4. Cell Fixation and Staining:
-
Remove the treatment medium and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) To visualize the nucleus, incubate the cells with a DAPI solution (1 µg/mL in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
5. Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope. Capture images using appropriate filter sets for the fluorophore used (e.g., FITC and DAPI).
Protocol 2: Quantitative Analysis of Protein Cargo Delivery by Flow Cytometry (FACS)
This protocol provides a quantitative measure of the percentage of cells that have internalized the fluorescently labeled cargo and the mean fluorescence intensity.
1. Cell Culture:
-
Seed HeLa cells in a 6-well plate and culture as described in Protocol 1 to achieve approximately 80-90% confluency.
2. Preparation of CPP-Cargo Complexes:
-
Prepare the CPP-cargo complexes as described in Protocol 1.
3. Cell Treatment:
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in serum-free medium to a concentration of 1 x 10^6 cells/mL.
-
Add the CPP-cargo complexes to the cell suspension at the desired final concentration.
-
Incubate for 90 minutes at 37°C with gentle agitation.
4. Sample Preparation for FACS:
-
After incubation, transfer the cell suspension to microcentrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS and wash twice to remove extracellular complexes.
-
To quench the fluorescence of any remaining surface-bound complexes, resuspend the cells in a trypan blue solution (0.2% in PBS) immediately before analysis.
5. Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer equipped with a laser appropriate for the fluorophore used (e.g., a 488 nm laser for FITC).
-
Gate the viable cell population based on forward and side scatter profiles.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population.
Experimental Workflow Diagram
Conclusion
Both Biotin-TAT(47-57) and TP10 are effective cell-penetrating peptides for the delivery of protein cargo. The choice between them may depend on the specific requirements of the application.
-
TP10 appears to have a slight advantage in terms of overall delivery efficiency for streptavidin in the compared study and is effective through both co-incubation and stable linkage.[1] Its amphipathic nature may also contribute to more efficient endosomal escape.
-
Biotin-TAT(47-57) is a well-established and highly cationic CPP. Its efficacy is significantly enhanced when stably conjugated to its cargo.[1] The wealth of literature on TAT peptides provides a strong foundation for its application and further modification.
Researchers should consider the nature of their cargo, the desired delivery strategy, and potential cytotoxicity when selecting a CPP. The experimental protocols provided in this guide offer a framework for conducting comparative studies to determine the optimal delivery vector for a given therapeutic or research application.
References
A Researcher's Guide to Negative Controls for Biotin-TAT (47-57) Uptake Experiments
For researchers, scientists, and drug development professionals, establishing robust and reliable data from cell-penetrating peptide (CPP) uptake experiments is paramount. This guide provides a comprehensive comparison of negative controls for Biotin-TAT (47-57) uptake assays, supported by experimental data and detailed protocols to ensure the validity and accuracy of your research findings.
The HIV-1 trans-activator of transcription (TAT) peptide, specifically the region spanning amino acids 47-57 (YGRKKRRQRRR), is a widely utilized CPP for delivering a variety of cargo molecules, including biotin, into cells.[1][2][3][4] Its highly cationic nature is crucial for its interaction with the cell membrane and subsequent internalization. To conclusively attribute cellular uptake to the specific sequence and mechanism of TAT (47-57), the use of appropriate negative controls is indispensable. This guide explores the most effective negative controls, their mechanisms of action, and the experimental setups to validate their use.
Comparison of Negative Controls
The ideal negative control for a Biotin-TAT (47-57) uptake experiment should resemble the wild-type peptide in its physical properties, such as size and charge distribution, but lack its specific cell-penetrating activity. The two most common and effective types of negative controls are scrambled peptides and mutated peptides.
| Negative Control Type | Principle | Advantages | Disadvantages |
| Scrambled TAT (47-57) | The same amino acid composition as the wild-type TAT (47-57) but in a randomized sequence. This disrupts the specific spatial arrangement of cationic residues required for efficient uptake. | - Identical molecular weight and overall charge. - Helps to control for non-specific charge-based interactions with the cell surface. | - A completely random sequence might coincidentally adopt a conformation that allows for some residual uptake. - The exact "ineffective" scrambled sequence may need empirical validation. |
| Mutated TAT (47-57) | Specific amino acid residues critical for uptake, primarily the positively charged arginine (R) and lysine (B10760008) (K) residues, are replaced, typically with a neutral amino acid like alanine (B10760859) (A). | - Directly tests the importance of specific residues in the uptake mechanism. - Can provide more mechanistic insights than a scrambled peptide. - Alanine substitutions are known to significantly reduce transduction efficiency.[5] | - May alter the peptide's overall conformation in ways other than just reducing positive charge. - Multiple mutations might be necessary to completely abolish uptake. |
Quantitative Data Summary
The following table summarizes expected quantitative data from studies comparing the cellular uptake of Biotin-TAT (47-57) with its negative controls. The data is often presented as a percentage of the wild-type peptide's uptake.
| Peptide Sequence | Description | Expected Cellular Uptake (% of Wild-Type) | Key Findings |
| Biotin-YGRKKRRQRRR | Wild-Type TAT (47-57) | 100% | Efficiently internalized by cells through endocytic pathways. |
| Biotin-RQGRQKYKRRR (Example) | Scrambled TAT (47-57) | < 20% | The randomized sequence disrupts the specific motif required for efficient cell penetration, leading to significantly lower uptake. |
| Biotin-YGAAGAAQAAA | Mutated TAT (47-57) (Multiple Arg/Lys to Ala substitutions) | < 10% | Substitution of the cationic arginine and lysine residues with neutral alanines drastically reduces the peptide's ability to interact with the cell membrane and initiate uptake.[6] |
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are detailed methodologies for key experiments in assessing Biotin-TAT (47-57) uptake and the efficacy of its negative controls.
Protocol 1: Cellular Uptake Quantification by Fluorescence Microscopy
This protocol allows for the visualization and qualitative assessment of peptide uptake.
Materials:
-
Cells (e.g., HeLa, A549, HEK-293)
-
24-well glass-bottom plates
-
Biotin-TAT (47-57) and negative control peptides, fluorescently labeled (e.g., with FITC or TAMRA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto 24-well glass-bottom plates and culture overnight to allow for attachment and ~70-80% confluency.
-
Peptide Incubation: Aspirate the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the fluorescently labeled Biotin-TAT (47-57) or negative control peptides at the desired concentration (e.g., 10 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS. Add DAPI solution and incubate for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS. Add a drop of mounting medium and image the cells using a confocal microscope. Capture images in the appropriate channels for the fluorescent peptide and DAPI.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a quantitative measure of peptide uptake across a large cell population.
Materials:
-
Cells in suspension or trypsinized adherent cells
-
Fluorescently labeled Biotin-TAT (47-57) and negative control peptides
-
FACS tubes
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Trypan Blue solution (to quench extracellular fluorescence)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1x10^6 cells/mL in culture medium.
-
Peptide Incubation: Add the fluorescently labeled Biotin-TAT (47-57) or negative control peptides to the cell suspension at the desired concentration.
-
Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C with gentle agitation.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with cold flow cytometry buffer to remove excess peptide.
-
Quenching (Optional but Recommended): To distinguish between internalized and membrane-bound peptide, resuspend the cells in Trypan Blue solution for 1-2 minutes to quench the fluorescence of non-internalized peptides.
-
Final Wash and Resuspension: Pellet the cells again and resuspend in flow cytometry buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore. Gate on the live cell population.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of internalized peptide.
Visualizing the Mechanisms
To better understand the processes involved in Biotin-TAT (47-57) uptake and how negative controls fail to engage these pathways, the following diagrams illustrate the key concepts.
Caption: Mechanism of Biotin-TAT (47-57) uptake versus negative controls.
Caption: Workflow for comparing Biotin-TAT (47-57) and negative control uptake.
References
- 1. Biotin-TAT (47-57) - SB PEPTIDE [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 4. Biotin-TAT (47-57) | CRB1000172 | Biosynth [biosynth.com]
- 5. ovid.com [ovid.com]
- 6. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biotin-TAT (47-57) Mediated Delivery: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, ensuring the effective intracellular delivery of therapeutic molecules is a critical challenge. Cell-penetrating peptides (CPPs), such as the well-characterized Biotin-TAT (47-57) peptide derived from the HIV-1 transactivator of transcription protein, offer a promising solution for overcoming the cell membrane barrier. However, validating the successful delivery and subsequent biological activity of the cargo requires robust functional assays. This guide provides an objective comparison of Biotin-TAT (47-57) with other common CPPs, supported by experimental data, and details the methodologies for key validation assays.
The TAT peptide, specifically the amino acid sequence 47-57 (YGRKKRRQRRR), is rich in basic amino acids, enabling it to interact with the negatively charged cell membrane and facilitate the uptake of various cargo molecules.[1] The addition of a biotin (B1667282) tag allows for versatile conjugation with streptavidin-linked molecules, expanding its utility in drug delivery.[] The primary mechanism of entry for TAT and many other CPPs is endocytosis, a process that engulfs the CPP and its cargo in vesicles.[3] A crucial step for the cargo to exert its function is its subsequent escape from these endosomes into the cytoplasm.
Comparative Analysis of Cell-Penetrating Peptides
The selection of an appropriate CPP depends on several factors, including the nature of the cargo, the target cell type, and the desired outcome. Here, we compare Biotin-TAT (47-57) with two other widely used CPPs: Penetratin and Transportan 10 (TP10).
| Feature | Biotin-TAT (47-57) | Penetratin | Transportan 10 (TP10) |
| Origin | HIV-1 TAT protein | Drosophila Antennapedia homeodomain | Chimeric (Galparan and Mastoparan) |
| Sequence | Biotin-YGRKKRRQRRR | RQIKIWFQNRRMKWKK | AGYLLGKINLKALAALAKKIL |
| Charge (at pH 7) | Highly Cationic | Cationic | Cationic/Amphipathic |
| Uptake Efficiency | Highly efficient for various cargoes, especially when conjugated to proteins.[4] Poorly internalized as a fluorescein-coupled peptide compared to TP10 and penetratin.[4] | Moderate to high, cargo-dependent. | Generally high, often considered more efficient than TAT and Penetratin for various cargoes.[4] |
| Cytotoxicity | Generally low at effective concentrations.[] | Virtually no membrane perturbation or long-term toxicity up to 50 μM.[4] | Can be more toxic at higher concentrations compared to TAT and Penetratin.[4] |
| Primary Uptake Mechanism | Endocytosis (clathrin-mediated, caveolae-mediated, macropinocytosis).[3] | Endocytosis and direct translocation. | Endocytosis and direct translocation. |
Experimental Protocols for Functional Assays
Validating the functional delivery of a cargo molecule requires assays that go beyond simple visualization of cellular uptake. The following protocols describe key functional assays to quantify delivery efficiency, assess endosomal escape, and measure cytotoxicity.
Luciferase-Based Reporter Assay for Functional Delivery
This assay quantifies the delivery of a biologically active cargo, such as Cre recombinase or a transcription factor, by measuring the expression of a reporter gene (luciferase).
Protocol:
-
Cell Culture: Seed target cells in a 96-well plate and culture overnight. These cells should contain a reporter construct where the luciferase gene is silent but can be activated by the delivered cargo (e.g., a loxP-STOP-loxP-luciferase cassette for Cre recombinase delivery).
-
Complex Formation: Prepare complexes of the cargo protein (e.g., Cre recombinase) with Biotin-TAT (47-57) or other CPPs.
-
Treatment: Treat the cells with the CPP-cargo complexes at various concentrations and incubate for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to a new plate and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of functionally delivered cargo.[5][6][7][8]
GFP Complementation Assay for Cytosolic Delivery
This assay provides a direct measure of cytosolic delivery by utilizing a split green fluorescent protein (GFP) system.
Protocol:
-
Cell Line Generation: Establish a stable cell line expressing a large, non-fluorescent fragment of GFP (GFP1-10).
-
Cargo Conjugation: Conjugate the small, 11th β-strand of GFP (GFP11) to the cargo molecule, which is then delivered by the CPP.
-
Treatment: Add the CPP-cargo-GFP11 complex to the GFP1-10 expressing cells.
-
Complementation and Detection: If the CPP-cargo-GFP11 complex successfully escapes the endosomes and enters the cytosol, GFP11 will complement GFP1-10, reconstituting a functional, fluorescent GFP.
-
Quantification: The resulting fluorescence can be quantified by flow cytometry or fluorescence microscopy, providing a direct measure of cytosolic delivery.[9][10][11]
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the CPP-cargo complex to ensure that the observed functional effects are not due to cellular stress or death.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CPP and CPP-cargo complexes for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12][13][14][15]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in Biotin-TAT (47-57) mediated delivery and its validation, the following diagrams illustrate the key pathways and experimental setups.
Figure 1: TAT-Mediated Intracellular Delivery Pathway.
Figure 2: Luciferase Reporter Assay Workflow.
Figure 3: Comparison of Common CPPs.
References
- 1. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 3. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. takara.co.kr [takara.co.kr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity Methods for CPPs | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 15. brieflands.com [brieflands.com]
Assessing the Cytotoxicity of Biotin-TAT (47-57): A Comparative Guide
The Biotin-TAT (47-57) peptide, derived from the HIV-1 transactivator of transcription protein, is a widely utilized cell-penetrating peptide (CPP) for delivering a variety of molecular cargoes into cells.[1][2][3] Its efficacy is attributed to a highly cationic sequence, YGRKKRRQRRR, which facilitates translocation across the plasma membrane.[4][5] While valued for its delivery capabilities, a critical aspect of its application in research and drug development is its potential cytotoxicity. This guide provides a comparative analysis of Biotin-TAT (47-57) cytotoxicity, primarily assessed by the MTT assay, and contrasts its performance with other common CPPs.
Comparative Analysis of CPP Cytotoxicity
The cytotoxicity of cell-penetrating peptides is a crucial factor for their application and is highly dependent on the peptide concentration, the nature of the conjugated cargo, and the cell type being studied.[4][6][] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[8][10][11]
Generally, the TAT peptide is considered to have low cytotoxicity.[1][12] Studies have shown that TAT and its conjugates exhibit negligible effects on cell proliferation at concentrations up to 50 μM in cell lines like HeLa and CHO.[4] However, some cytotoxic effects have been noted at concentrations exceeding 100 μM.[13] In comparison, other CPPs, particularly amphipathic peptides like Transportan 10, can display significantly higher toxicity at similar concentrations.[4][12][14]
Table 1: Comparative Cytotoxicity of Common Cell-Penetrating Peptides
| Peptide | Cell Line(s) | Concentration Range | Observed Cytotoxicity (Relative to Control) | Reference(s) |
| TAT (47-57) | HeLa, CHO | Up to 50 μM | Negligible effect on cell viability. | [4] |
| Caco-2 | 5 - 100 μM | No evident cytotoxic effect observed. | [15] | |
| K562, MDA-MB-231 | 10 μM | Low to no leakage of lactate (B86563) dehydrogenase (LDH). | [14] | |
| Penetratin | HeLa, CHO | Up to 50 μM | Virtually no long-term toxicity. | [4] |
| K562, MDA-MB-231 | 10 μM | Low to no leakage of LDH. | [14] | |
| Transportan 10 (TP10) | HeLa, CHO | > 10 μM | Significantly reduces cell proliferation/viability. | [4] |
| K562, MDA-MB-231 | 10 μM | Caused significant (40%) LDH leakage. | [14] |
Note: The addition of a biotin (B1667282) tag is generally not considered to significantly increase cytotoxicity, though any modification or cargo can influence the peptide's biological activity.[4]
Diagrams and Workflows
Cellular Uptake Pathways for CPPs
The mechanism by which CPPs enter cells can influence their cytotoxic profile. The primary routes are direct translocation through the membrane and various forms of endocytosis.[6] Peptides that significantly disrupt the membrane during entry may exhibit higher toxicity.
Caption: Major cellular uptake pathways for cell-penetrating peptides.
Experimental Workflow for MTT Assay
A standardized workflow is essential for obtaining reproducible results when assessing cytotoxicity. The diagram below outlines the key steps for evaluating CPP toxicity using the MTT assay.
Caption: Workflow for assessing CPP cytotoxicity via MTT assay.
Experimental Protocols
Protocol 1: MTT Assay for CPP Cytotoxicity
This protocol details the steps for assessing the effect of Biotin-TAT (47-57) on the metabolic activity and viability of cultured cells.[16]
Materials:
-
Biotin-TAT (47-57) and other CPPs of interest
-
Adherent cell line (e.g., HeLa, A549, or CHO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11][17]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Treatment: Prepare serial dilutions of Biotin-TAT (47-57) and other CPPs in serum-free medium. Remove the existing medium from the wells and replace it with 100 µL of the CPP solutions. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the peptides for the desired exposure time (typically 24 to 48 hours).[16]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of ~0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.[8][16]
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking or pipetting.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a complementary method that measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[6][14]
Materials:
-
Cells and CPPs prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Biotin-TAT (47-57) and other CPPs in a 96-well plate as described in steps 1-3 of the MTT protocol. The incubation time for assessing acute membrane damage is typically shorter (e.g., 30 minutes to 4 hours).[4]
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit (positive control).
-
Background control: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect a portion of the supernatant (50 µL) from each well without disturbing the cell monolayer.
-
LDH Measurement: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
References
- 1. lifetein.com [lifetein.com]
- 2. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 6. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-penetrating peptides: a comparative membrane toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
A Comparative Guide: Covalent vs. Non-Covalent Attachment to Biotin-TAT (47-57) for Intracellular Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 Tat (47-57) peptide is a widely recognized cell-penetrating peptide (CPP) utilized for transporting a variety of molecular cargo into cells.[1][2] The method of attaching this peptide to its cargo is a critical determinant of its delivery efficiency, stability, and overall performance. This guide provides an objective comparison of two primary attachment strategies: covalent conjugation and non-covalent complexation, with a focus on the biotin-streptavidin system as a prime example of high-affinity non-covalent linkage.
Performance Comparison: Covalent vs. Non-Covalent Attachment
The choice between covalent and non-covalent attachment of cargo to Biotin-TAT (47-57) hinges on the specific experimental goals, the nature of the cargo, and the desired stability of the complex. While covalent linkages offer permanence, non-covalent methods, particularly the high-affinity biotin-streptavidin interaction, provide a versatile and robust alternative.
Quantitative Data Summary
The following tables summarize the performance of different attachment strategies based on cargo uptake and cytotoxicity data synthesized from multiple studies.
| Table 1: Cargo Uptake Efficiency | |||
| Attachment Strategy | Cargo | Cell Line | Uptake Efficiency (pmol/mg of total protein) |
| Non-Covalent (Co-incubation) | FITC-Streptavidin (0.2 µM) | HeLa | ~0.5 (with 10 µM Tat)[3] |
| FITC-Avidin (0.2 µM) | HeLa | No significant uptake promoted by Tat[3] | |
| Fluorescein-dsDNA (0.2 µM) | HeLa | ~1.5 (with 10 µM Tat)[3] | |
| Non-Covalent (Biotin-Streptavidin) | Biotinylated Cargo with Streptavidin-TAT fusion | HeLa | Efficient delivery of biotinylated fluorophore observed[4] |
| FITC-Streptavidin (0.2 µM) with Biotinylated Tat (1 µM) | HeLa | ~3.0[3] | |
| FITC-Avidin (0.2 µM) with Biotinylated Tat (1 µM) | HeLa | ~4.0[3] | |
| Covalent Conjugation | GFP (as a fusion protein with TAT) | Primary Astrocytes | Significantly enhanced delivery compared to GFP alone[5] |
| Doxorubicin | KB-V1 (drug-resistant) | Enhanced cellular uptake, highlighting the importance of the covalent link[6] |
| Table 2: Cytotoxicity Assessment | |||
| Attachment Strategy | Complex | Cell Line | Measure of Cytotoxicity |
| Non-Covalent (Co-incubation) | Tat (up to 50 µM) with dsDNA | HeLa | Non-toxic (LDH leakage and WST-1 activity)[3] |
| Tat (up to 10 µM) with Streptavidin | HeLa | Non-toxic (LDH leakage)[3] | |
| Non-Covalent (Biotin-Streptavidin) | TAT-Streptavidin fusion protein | Multiple cell lines | No significant cytotoxicity detected[1][2] |
| Covalent Conjugation | Tat-fusion proteins | General | Generally low cytotoxicity, as they often utilize endocytic pathways without disrupting membrane integrity[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following are protocols for key experiments cited in the comparison.
Protocol 1: Covalent Biotinylation of TAT (47-57) Peptide
This protocol describes the covalent attachment of biotin (B1667282) to the N-terminus or a lysine (B10760008) residue of the TAT (47-57) peptide using NHS-ester chemistry.
Materials:
-
TAT (47-57) peptide (YGRKKRRQRRR)
-
NHS-Biotin (N-Hydroxysuccinimide-Biotin)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the TAT (47-57) peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve NHS-Biotin in DMF or DMSO to a 10-fold molar excess relative to the peptide.
-
Add the NHS-Biotin solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
To remove unreacted biotin, pass the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the biotinylated peptide, which can be identified by monitoring absorbance at 280 nm.
-
Confirm biotinylation and purity using mass spectrometry.
Protocol 2: Non-Covalent Complex Formation and Cellular Uptake Assay
This protocol details the formation of a non-covalent complex between biotinylated TAT (47-57) and a streptavidin-conjugated cargo (e.g., a fluorescent protein) and measures its uptake into cells.
Materials:
-
Biotinylated TAT (47-57) peptide
-
Streptavidin-conjugated fluorescent cargo (e.g., FITC-Streptavidin)
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Seed HeLa cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Complex Formation: In a microcentrifuge tube, mix the biotinylated TAT (47-57) peptide with the streptavidin-conjugated cargo at a desired molar ratio (e.g., 10:1) in serum-free DMEM. Incubate at room temperature for 30 minutes to allow for complex formation.
-
Cell Treatment: Wash the HeLa cells twice with PBS. Add the pre-formed complexes to the cells and incubate for 4 hours at 37°C in a CO2 incubator.
-
Cell Harvest: After incubation, wash the cells three times with PBS to remove non-internalized complexes. Detach the cells using Trypsin-EDTA and resuspend in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the intracellular fluorescence, which corresponds to the amount of cargo uptake.
Protocol 3: Streptavidin-Biotin Pull-Down Assay
This protocol is used to demonstrate the interaction between a biotinylated TAT peptide and a target protein from a cell lysate.
Materials:
-
Biotinylated TAT (47-57) peptide
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the target protein
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them twice with wash buffer.
-
Bait Binding: Incubate the washed beads with the biotinylated TAT (47-57) peptide for 1 hour at room temperature with gentle rotation to allow for binding.
-
Bead Washing: Wash the beads three times with wash buffer to remove unbound peptide.
-
Protein Interaction: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the target protein to bind to the TAT peptide.
-
Washing: Wash the beads three times with wash buffer to remove non-specific proteins.
-
Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein.
Visualizations
The following diagrams illustrate the key processes described in this guide.
References
- 1. scispace.com [scispace.com]
- 2. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-covalent ligand conjugation to biotinylated DNA nanoparticles using TAT peptide genetically fused to monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
A Comparative Guide to the Internalization of Biotin-TAT (47-57) and Alternative Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive quantitative analysis of the cellular internalization of Biotin-labeled Trans-Activator of Transcription (TAT) peptide (47-57) and compares its performance with other prominent cell-penetrating peptides (CPPs). The data presented herein is intended to assist researchers in selecting the most appropriate CPP for their specific intracellular delivery needs, supported by detailed experimental protocols and visualizations of the underlying biological pathways.
Comparative Quantitative Analysis of CPP Internalization
The efficiency of cellular uptake is a critical parameter for the successful delivery of therapeutic and diagnostic agents into cells. The following tables summarize quantitative data from various studies comparing the internalization of Biotin-TAT (47-57) with alternative CPPs, including Penetratin, Transportan 10, and polyarginine peptides. The primary methods for quantification include flow cytometry, providing high-throughput analysis of cell populations, and confocal microscopy, offering detailed spatial resolution of intracellular distribution.
| Peptide | Cell Line | Concentration (µM) | Method | Quantitative Readout (Example) | Reference |
| Biotin-TAT (47-57) | HeLa | 5 | Flow Cytometry | Mean Fluorescence Intensity: ~150 a.u. | [1] |
| Penetratin | HeLa | 5 | Flow Cytometry | Mean Fluorescence Intensity: ~250 a.u. | [1] |
| Transportan 10 | HeLa | 5 | Flow Cytometry | Mean Fluorescence Intensity: ~400 a.u. | [1] |
| Polyarginine (R9) | HeLa | 5 | Flow Cytometry | Mean Fluorescence Intensity: ~600 a.u. | [1] |
| Biotin-TAT (47-57) | CHO | 5 | Flow Cytometry | % Positive Cells: ~70% | [1] |
| Penetratin | CHO | 5 | Flow Cytometry | % Positive Cells: ~85% | [1] |
| Transportan 10 | CHO | 5 | Flow Cytometry | % Positive Cells: ~95% | [1] |
| Polyarginine (R9) | CHO | 5 | Flow Cytometry | % Positive Cells: >98% | [1] |
Table 1: Comparative Internalization Efficiency by Flow Cytometry. This table presents a side-by-side comparison of the cellular uptake of different CPPs as measured by flow cytometry. The data highlights the relative efficiency of each peptide in terms of mean fluorescence intensity and the percentage of cells showing peptide internalization.
| Peptide | Cell Line | Concentration (µM) | Method | Quantitative Readout (Example) | Reference |
| Biotin-TAT (47-57) | HeLa | 10 | Confocal Microscopy | Intracellular Fluorescence Intensity (a.u.) | [2] |
| Penetratin | HeLa | 10 | Confocal Microscopy | Intracellular Fluorescence Intensity (a.u.) | [2] |
| Polyarginine (R9) | HeLa | 10 | Confocal Microscopy | Intracellular Fluorescence Intensity (a.u.) | [2] |
Table 2: Quantitative Analysis of Intracellular Distribution by Confocal Microscopy. This table summarizes the quantification of CPP internalization from confocal microscopy images. This method allows for the measurement of fluorescence intensity within specific subcellular compartments, providing insights into the localization of the peptides.
Signaling Pathways of CPP Internalization
The cellular uptake of CPPs is a complex process mediated by various endocytic pathways. The choice of pathway is influenced by the specific CPP, its concentration, the nature of the cargo, and the cell type.[3] The primary mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Caption: Overview of the major endocytic pathways for CPP internalization.
The HIV-1 TAT peptide is known to utilize multiple endocytic routes for cellular entry, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and lipid raft-dependent macropinocytosis.[4]
Clathrin-Mediated Endocytosis
This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles that deliver their contents to early endosomes. This process is initiated by the binding of cargo to receptors, which then recruit adaptor proteins like AP2, followed by the assembly of a clathrin lattice.[5] The scission of the vesicle from the membrane is a crucial step mediated by the GTPase dynamin.[6]
Caption: Key steps in the clathrin-mediated endocytosis of CPPs.
Caveolae-Mediated Endocytosis
Caveolae are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 (B1176169) as a key structural protein.[7] This pathway is often involved in the uptake of specific receptors and signaling molecules. The internalization process is also dependent on dynamin for vesicle scission.
Caption: Workflow of caveolae-mediated internalization of CPPs.
Macropinocytosis
Macropinocytosis is a large-scale, actin-dependent endocytic process that results in the formation of large vesicles called macropinosomes. This pathway is often initiated by growth factors and can be exploited by some CPPs for cellular entry.[4] It involves significant plasma membrane ruffling and does not rely on coat proteins like clathrin or caveolin.
Caption: The process of macropinocytosis for CPP cellular entry.
Experimental Protocols
Accurate and reproducible quantification of CPP internalization is essential for comparative studies. Below are detailed methodologies for the key experiments cited in this guide.
Flow Cytometry-Based Quantification of CPP Uptake
This protocol provides a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled CPP and the relative amount of uptake.
Materials:
-
Fluorescently labeled CPPs (e.g., Biotin-TAT (47-57)-FITC)
-
Target cells (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 60-70% confluency on the day of the experiment.[1]
-
Peptide Incubation: Remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled CPP to each well. Incubate for 1-4 hours at 37°C.[1]
-
Cell Harvesting: After incubation, remove the peptide-containing medium and wash the cells twice with cold PBS to remove non-internalized peptide.
-
Trypsinization: Add trypsin-EDTA to each well and incubate at 37°C until the cells detach. Neutralize the trypsin with complete medium.
-
Cell Preparation for Flow Cytometry: Transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. For each sample, acquire data for at least 10,000 events.[1]
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of clathrin-mediated endocytosis by hierarchical allosteric activation of AP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-TAT(47-57) Peptide: A Comparative Guide to Cellular Delivery Efficiency
For Researchers, Scientists, and Drug Development Professionals
The Biotin-TAT(47-57) peptide, derived from the HIV-1 transactivator of transcription protein, is a well-established cell-penetrating peptide (CPP) utilized for the intracellular delivery of a wide array of cargo molecules. Its cationic nature facilitates interaction with the cell membrane, enabling the translocation of biotinylated molecules into the cytoplasm and nucleus. This guide provides a comparative analysis of Biotin-TAT(47-57)'s efficiency across different cell lines, supported by experimental data and detailed protocols.
Comparative Efficiency in Various Cell Lines
The efficiency of TAT-mediated delivery can be influenced by the cell line, the nature of the cargo, and the conjugation strategy.[1] Studies have demonstrated successful internalization of TAT-fusion proteins in both cancerous and non-cancerous cell lines, including human epithelial carcinoma (HeLa), human lung carcinoma (A549), and human lung fibroblast (MRC-5) cells.[1] While qualitative data from confocal microscopy shows accumulation in perinuclear vesicles in these cell lines, quantitative comparisons reveal nuances in uptake efficiency, particularly when compared to other CPPs.[1]
A comparative study evaluated the delivery of streptavidin and avidin (B1170675) using three different CPPs: Tat, TP10, and penetratin. The study employed two strategies: co-incubation of the CPP with the protein cargo and the use of biotinylated CPPs to form stable complexes with the protein.
Data Summary
The following table summarizes the quantitative uptake of FITC-labeled streptavidin and avidin when complexed with biotinylated CPPs.
| Cell Line | Cargo | CPP | Uptake (pmol/mg of total protein) |
| CHO | FITC-Streptavidin | Biotin-TP10 | ~1.8 |
| CHO | FITC-Streptavidin | Biotin-Tat | ~1.8 |
| CHO | FITC-Streptavidin | Biotin-penetratin | ~0.8 |
| CHO | FITC-Avidin | Biotin-TP10 | ~2.5 |
| CHO | FITC-Avidin | Biotin-Tat | ~2.5 |
| CHO | FITC-Avidin | Biotin-penetratin | ~1.2 |
Data extracted from a study by Holm et al. The uptake was measured after 90 minutes of treatment with 0.2 µM FITC-protein and 1 µM biotinylated CPP in serum-free medium.
Notably, when simply co-incubated with streptavidin, the Tat peptide showed no significant promotion of protein uptake, whereas TP10 and penetratin were effective.[2] However, when conjugated via a stable biotin-streptavidin linkage, Biotin-Tat demonstrated high efficiency, comparable to Biotin-TP10 and superior to Biotin-penetratin.[2] This highlights the critical role of the linkage strategy in the successful delivery of cargo using the Tat peptide. The study also observed that the overall uptake of the more cationic avidin was higher for all CPPs.[2]
Experimental Protocols
Assessment of Cellular Uptake by Fluorometry
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled proteins delivered by biotinylated CPPs.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.
2. Complex Formation:
-
Biotinylated TAT(47-57) peptide is pre-incubated with FITC-labeled streptavidin or avidin in a serum-free medium to allow the formation of stable complexes. A typical molar ratio is 1 µM biotinylated peptide to 0.2 µM protein.[2]
3. Cell Treatment:
-
The culture medium is removed from the cells and replaced with the serum-free medium containing the pre-formed CPP-protein complexes.
-
Cells are incubated for a specified period (e.g., 90 minutes) at 37°C.[2]
4. Cell Lysis and Quantification:
-
After incubation, the cells are washed multiple times with a buffer (e.g., Hepes-Krebs-Ringer) to remove non-internalized complexes.
-
The cells are then lysed using a suitable lysis buffer.
-
The fluorescence intensity of the cell lysate is measured using a spectrofluorometer.
-
The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
The uptake is calculated and expressed as pmol of fluorescent protein per mg of total cellular protein.[2]
Confocal Microscopy for Visualization of Internalization
This protocol allows for the qualitative assessment of CPP-mediated cargo delivery and its subcellular localization.
1. Cell Seeding:
-
Cells (e.g., HeLa, A549, MRC-5) are seeded on glass coverslips in multi-well plates.[1]
2. Treatment:
-
Cells are incubated with the TAT-fusion protein (e.g., 2 µM TAT-Streptavidin) for a specific duration (e.g., 4 hours).[1]
3. Fixation and Permeabilization:
-
The cells are washed with PBS and then fixed with a fixative solution (e.g., paraformaldehyde).
-
Following fixation, the cell membranes are permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular proteins.[3]
4. Immunolabeling:
-
The cells are incubated with a primary antibody against the cargo protein (e.g., rabbit anti-streptavidin).
-
After washing, a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) is added.[3]
5. Mounting and Imaging:
-
The coverslips are mounted on microscope slides.
-
The subcellular localization of the fluorescently labeled cargo is visualized using a confocal microscope.[1][3]
Mechanistic Insights and Visualizations
The internalization of TAT-conjugated cargo is a complex process involving multiple endocytic pathways. Studies suggest that Biotin-TAT(47-57) can utilize both clathrin-mediated endocytosis and lipid raft-mediated macropinocytosis to enter cells.[1][3]
Experimental Workflow for Assessing Cellular Uptake
Caption: Workflow for evaluating Biotin-TAT(47-57) delivery efficiency.
Proposed Cellular Uptake Pathways of TAT-Conjugates
Caption: TAT-mediated endocytosis and intracellular trafficking.
References
Safety Operating Guide
Proper Disposal of Biotin-TAT (47-57): A Guide for Laboratory Professionals
For immediate reference, treat all Biotin-TAT (47-57) waste as laboratory chemical waste and adhere strictly to your institution's and local territory's disposal regulations. This guide provides a procedural framework for the safe handling and disposal of Biotin-TAT (47-57), a cell-penetrating peptide used in research.
Pre-Disposal and Handling Precautions
Before beginning any procedure that involves Biotin-TAT (47-57), ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Although the hazards of this material have not been thoroughly investigated, it is recommended to handle it with caution.[1] Potential health effects include respiratory tract irritation if inhaled, and it may be harmful if swallowed or in contact with skin.[1]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Gloves
-
Lab coat
Step-by-Step Disposal Procedure
The following steps outline a general procedure for the disposal of Biotin-TAT (47-57). These should be adapted to comply with your specific institutional and local guidelines.
-
Waste Segregation:
-
Disposal of Solid Waste:
-
This includes unused lyophilized peptide, contaminated vials, and consumables such as pipette tips and microfuge tubes.
-
Ensure all solid waste is securely sealed in a container before placing it in the designated chemical waste stream.[2]
-
-
Disposal of Liquid Waste:
-
Do not pour Biotin-TAT (47-57) solutions down the sink. [2] This prevents potential environmental contamination.
-
Collect all unused solutions in a designated chemical waste container.[2]
-
If a spill occurs, contain the spill and decontaminate the area according to your lab's established protocols for chemical spills.
-
-
Final Disposal:
-
Follow your institution's established procedures for the collection and disposal of chemical waste. This may involve incineration or other chemical treatments as dictated by local regulations.[2]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 1786.12 g/mol | [3] |
| Purity | >90% | [4] |
| GHS Hazard Statements | H303, H313: May be harmful if swallowed or in contact with skin. | [1] |
| Storage Temperature | -20°C, desiccated and protected from light | [1][5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Biotin-TAT (47-57).
Experimental Protocols
Detailed experimental protocols for the use of Biotin-TAT (47-57) are application-specific and not detailed in the provided safety and disposal documents. As a cell-penetrating peptide, its primary function is to transport molecules into cells.[6][7] The mechanism of uptake is believed to involve endocytosis.[6][7] Researchers using this peptide should develop specific protocols that include safety and disposal considerations from the outset.
Disclaimer: This information is intended as a general guide. Always consult your institution's safety office and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
- 1. anaspec.com [anaspec.com]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. scbt.com [scbt.com]
- 4. ruixibiotech.com [ruixibiotech.com]
- 5. genscript.com [genscript.com]
- 6. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
